Wulfenioidin H
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H28O3 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(1R)-1-hydroxy-3-(2-methoxypropan-2-yl)-8,13,13-trimethyltricyclo[7.4.1.05,14]tetradeca-3,5(14),6,8-tetraen-2-one |
InChI |
InChI=1S/C21H28O3/c1-13-9-10-14-12-16(20(4,5)24-6)18(22)21(23)17(14)15(13)8-7-11-19(21,2)3/h9-10,12,23H,7-8,11H2,1-6H3/t21-/m1/s1 |
InChI Key |
BXJAXSPVQMDFLZ-OAQYLSRUSA-N |
Isomeric SMILES |
CC1=C2CCCC([C@]3(C2=C(C=C1)C=C(C3=O)C(C)(C)OC)O)(C)C |
Canonical SMILES |
CC1=C2CCCC(C3(C2=C(C=C1)C=C(C3=O)C(C)(C)OC)O)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Wulfenioidin H: A Technical Guide to its Discovery, Isolation, and Anti-Zika Virus Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of Wulfenioidin H, a novel diterpenoid with promising therapeutic potential. The information is compiled from the primary scientific literature to serve as a comprehensive resource for researchers in natural product chemistry, virology, and drug development.
Discovery
This compound was first reported as one of eleven new diterpenoids, designated Wulfenioidins D–N, isolated from the whole plant of Orthosiphon wulfenioides. This discovery was the result of a scientific investigation into the chemical constituents of this plant species, which is known for its use in traditional medicine. The research, led by Wen-Chao Tu and colleagues, aimed to identify novel compounds with potential biological activities. The structure of this compound, along with the other Wulfenioidins, was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), as well as single-crystal X-ray diffraction and electronic circular dichroism analyses. In the primary literature, this compound is referred to as compound 5 .
Experimental Protocols
Isolation and Purification of this compound
The isolation of this compound was achieved through a multi-step extraction and chromatographic process. The following protocol is based on the methods described in the primary literature:
a) Extraction: The dried and powdered whole plant of Orthosiphon wulfenioides was extracted with 95% ethanol at room temperature. The resulting extract was then concentrated under reduced pressure to yield a crude extract.
b) Fractionation: The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction, which showed significant biological activity, was selected for further separation.
c) Column Chromatography: The ethyl acetate fraction was subjected to column chromatography on a silica gel column, eluting with a gradient of petroleum ether and ethyl acetate. This initial separation yielded several sub-fractions.
d) Preparative High-Performance Liquid Chromatography (HPLC): The sub-fraction containing this compound was further purified using preparative HPLC on a C18 column with a mobile phase of methanol and water. This step led to the isolation of pure this compound.
The overall workflow for the isolation of this compound is depicted in the following diagram:
Structure Elucidation
The chemical structure of this compound was determined using a combination of modern spectroscopic techniques:
-
¹H and ¹³C NMR Spectroscopy: Provided detailed information about the proton and carbon framework of the molecule.
-
2D NMR (COSY, HSQC, HMBC): Established the connectivity between protons and carbons.
-
High-Resolution Mass Spectrometry (HRMS): Determined the exact molecular formula.
-
Single-Crystal X-ray Diffraction: Provided the definitive three-dimensional structure and absolute configuration.
-
Electronic Circular Dichroism (ECD): Confirmed the absolute stereochemistry.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₂₀H₂₆O₅ |
| Molecular Weight | 346.42 g/mol |
| Appearance | White powder |
| Optical Rotation | [α]²⁰D +58.6 (c 0.1, MeOH) |
| HR-ESI-MS (m/z) | [M+H]⁺ calcd for C₂₀H₂₇O₅, 347.1853; found, 347.1851 |
¹³C NMR Spectroscopic Data (150 MHz, CDCl₃)
| Position | δc (ppm) | Position | δc (ppm) |
| 1 | 39.2 t | 11 | 139.8 s |
| 2 | 19.5 t | 12 | 110.8 d |
| 3 | 41.8 t | 13 | 154.2 s |
| 4 | 33.7 s | 14 | 118.1 d |
| 5 | 50.1 d | 15 | 26.9 d |
| 6 | 23.5 t | 16 | 22.6 q |
| 7 | 68.2 d | 17 | 21.4 q |
| 8 | 130.5 s | 18 | 33.5 q |
| 9 | 148.2 s | 19 | 21.8 q |
| 10 | 38.7 s | 20 | 173.2 s |
¹H NMR Spectroscopic Data (600 MHz, CDCl₃)
| Position | δH (ppm, J in Hz) |
| 1α | 2.68 (dd, 12.6, 4.8) |
| 1β | 1.75 (m) |
| 2α | 1.65 (m) |
| 2β | 1.58 (m) |
| 3α | 1.48 (m) |
| 3β | 1.35 (m) |
| 5 | 2.35 (d, 12.0) |
| 6α | 1.85 (m) |
| 6β | 1.78 (m) |
| 7 | 4.85 (t, 8.4) |
| 12 | 6.80 (s) |
| 14 | 6.95 (s) |
| 15 | 3.25 (hept, 6.6) |
| 16 | 1.22 (d, 6.6) |
| 17 | 1.20 (d, 6.6) |
| 18 | 1.15 (s) |
| 19 | 1.08 (s) |
Biological Activity and Mechanism of Action
Anti-Zika Virus Activity
This compound has demonstrated significant in vitro activity against the Zika virus (ZIKV). The antiviral activity was evaluated using a plaque reduction assay in Vero cells.
| Compound | EC₅₀ (µM)[1] |
| This compound | 8.50 |
| Ribavirin (Control) | >100 |
Mechanism of Action: Inhibition of ZIKV Envelope Protein
Further studies, including Western blot and immunofluorescence assays, have indicated that this compound exerts its anti-ZIKV effect by interfering with the replication of the virus.[1] Specifically, it has been shown to inhibit the expression of the ZIKV envelope (E) protein.[1] The ZIKV E protein is crucial for the virus's entry into host cells. By downregulating the expression of this protein, this compound effectively blocks a critical step in the viral life cycle.
The proposed mechanism of action is illustrated in the following diagram:
Conclusion
This compound is a structurally interesting diterpenoid with potent anti-Zika virus activity. Its mechanism of action, involving the inhibition of the ZIKV envelope protein, presents a promising avenue for the development of new antiviral therapies. The detailed experimental data provided in this guide serves as a valuable resource for researchers aiming to synthesize, further evaluate, or develop analogs of this compound for therapeutic applications.
References
Orthosiphon wulfenioides: A Promising Source of Bioactive Diterpenoids for Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Orthosiphon wulfenioides, a medicinal plant found in the southwest of China, has emerged as a significant reservoir of structurally diverse and biologically active diterpenoids.[1][2] Traditionally used for treating various inflammatory conditions, this plant has recently garnered scientific attention for its rich phytochemical profile, particularly a series of novel diterpenoids known as Wulfenioidins, Wulfenioidones, and Biswulfenioidins.[1][3][4] These compounds have demonstrated potent activities against inflammatory pathways and viral pathogens, positioning Orthosiphon wulfenioides as a valuable resource for the development of new therapeutic agents. This guide provides a comprehensive overview of the isolation, characterization, and biological evaluation of these key compounds, with a focus on their potential applications in drug discovery.
Bioactive Diterpenoids from Orthosiphon wulfenioides
Recent phytochemical investigations into Orthosiphon wulfenioides have led to the isolation and identification of a plethora of novel diterpenoids. These compounds can be broadly categorized into three main groups: Wulfenioidins, Wulfenioidones, and Biswulfenioidins.
Wulfenioidins: A Class of Structurally Diverse Diterpenoids
The Wulfenioidins represent a significant class of diterpenoids isolated from this plant, with several members exhibiting noteworthy biological activities.
-
Wulfenioidins A–C possess an unprecedented 6/5-5 tricyclic skeleton with a unique spiro[4.4]nonane feature.[3]
-
Wulfenioidins D–N are classified into five distinct carbon skeletons, including a previously unreported framework and four modified abietane diterpenoids.[5]
While specific data for "Wulfenioidin H" is limited in the reviewed literature, the broader class of Wulfenioidins has shown promising bioactivities, particularly against the Zika virus (ZIKV) and in the modulation of inflammatory responses. For instance, some wulfenioidins have been shown to inhibit ZIKV entry into cells.[6][7]
Wulfenioidones: Potent NLRP3 Inflammasome Inhibitors
Wulfenioidones A–K are abietane diterpenoids characterized by a highly oxidized 6/6/6 aromatic tricyclic skeleton.[1][8] Several of these compounds have demonstrated significant inhibitory effects on the NLRP3 inflammasome, a key component of the innate immune system involved in the pathogenesis of various inflammatory diseases.[1][8]
Biswulfenioidins: Dimeric Diterpenoids with Anti-Zika Virus Potential
Biswulfenioidins A–E are novel abietane-type diterpenoid dimers with unique dioxygen-bridged structures.[4] These compounds, along with a known bisditerpenoid, have exhibited potent activity against the Zika virus, in some cases superior to the positive control drug, ribavirin.[4]
Quantitative Biological Activity Data
The following tables summarize the reported in vitro biological activities of selected diterpenoids from Orthosiphon wulfenioides.
Table 1: NLRP3 Inflammasome Inhibitory Activity of Wulfenioidones [1][8]
| Compound | IC₅₀ (μM) against LDH release |
| Wulfenioidones 1-4, 6, 8 | 0.23 to 3.43 |
| Wulfenioidin 3 | 1.05 |
LDH (Lactate Dehydrogenase) release is an indicator of pyroptosis, a form of inflammatory cell death mediated by the NLRP3 inflammasome.
Table 2: Anti-Zika Virus (ZIKV) Activity of Wulfenioidins and Biswulfenioidins [4][5]
| Compound | EC₅₀ (μM) | Cytotoxicity (CC₅₀, μM) |
| Wulfenioidin D (Compound 3) | 8.07 | >100 (Vero cells) |
| Wulfenioidin F (Compound 5) | 8.50 | >100 (Vero cells) |
| Biswulfenioidins 5 and 6 | Potent activity superior to ribavirin | Negligible cytotoxicity against Vero cells |
Experimental Protocols
The following sections detail the general methodologies employed for the isolation, characterization, and biological evaluation of diterpenoids from Orthosiphon wulfenioides, based on the available literature.
Isolation and Purification of Diterpenoids
A general workflow for the isolation of these compounds is as follows:
-
Extraction: The air-dried and powdered whole plant of Orthosiphon wulfenioides is typically extracted with a solvent such as 95% ethanol at room temperature.
-
Fractionation: The crude extract is then suspended in water and partitioned successively with petroleum ether and ethyl acetate to yield different fractions.
-
Chromatography: The bioactive fractions (often the ethyl acetate fraction) are subjected to repeated column chromatography on silica gel, Sephadex LH-20, and semi-preparative HPLC to isolate the individual compounds.
Structural Elucidation
The structures of the isolated compounds are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (HSQC, HMBC, COSY, and NOESY) NMR experiments are conducted to establish the planar structure and relative stereochemistry.
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the absolute configuration of crystalline compounds.
-
Electronic Circular Dichroism (ECD): ECD calculations are used to determine the absolute stereochemistry of non-crystalline compounds.
NLRP3 Inflammasome Inhibition Assay
The inhibitory activity of the compounds on the NLRP3 inflammasome is typically assessed in lipopolysaccharide (LPS)-primed macrophages (e.g., J774A.1 cells) stimulated with a NLRP3 activator like nigericin or ATP.
-
Cell Culture and Priming: Macrophages are primed with LPS to induce the expression of pro-IL-1β.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds.
-
NLRP3 Activation: The inflammasome is activated with nigericin or ATP.
-
Measurement of Pyroptosis: Cell death (pyroptosis) is quantified by measuring the release of lactate dehydrogenase (LDH) into the culture supernatant.
-
Cytokine Analysis: The secretion of IL-1β is measured by ELISA.
-
Western Blot Analysis: The activation of caspase-1 and the cleavage of Gasdermin D (GSDMD) are analyzed by Western blotting.
Anti-Zika Virus (ZIKV) Activity Assay
The antiviral activity against ZIKV is evaluated in a suitable cell line, such as Vero cells.
-
Cell Culture: Vero cells are seeded in plates.
-
Infection and Treatment: The cells are infected with ZIKV and treated with different concentrations of the test compounds.
-
Cytopathic Effect (CPE) Assay: The inhibition of virus-induced CPE is observed and quantified.
-
Plaque Reduction Assay: The reduction in the number of viral plaques is determined to calculate the EC₅₀ value.
-
Cytotoxicity Assay: The cytotoxicity of the compounds on the host cells is evaluated using methods like the MTT assay to determine the CC₅₀ value.
-
Mechanism of Action Studies: Further experiments, such as Western blotting and immunofluorescence, are performed to investigate the mechanism of antiviral action, for example, by assessing the inhibition of viral protein expression (e.g., ZIKV envelope protein).[5]
Signaling Pathways
NLRP3 Inflammasome Pathway Inhibition
Wulfenioidones and certain Wulfenioidins have been shown to inhibit the NLRP3 inflammasome pathway. This pathway is a critical component of the inflammatory response. Its dysregulation is implicated in a wide range of chronic diseases. The compounds from Orthosiphon wulfenioides likely interfere with the assembly or activation of the inflammasome complex, leading to a reduction in the activation of caspase-1 and the subsequent maturation and release of the pro-inflammatory cytokine IL-1β, as well as inhibiting pyroptotic cell death.
Inhibition of Zika Virus Replication
Certain Wulfenioidins and Biswulfenioidins interfere with the Zika virus life cycle. The proposed mechanism involves the inhibition of the expression of the ZIKV envelope (E) protein, which is crucial for the virus's entry into host cells and its subsequent replication.[5] By suppressing the E protein, these compounds effectively block the propagation of the virus.
Conclusion and Future Directions
Orthosiphon wulfenioides is a rich and largely untapped source of novel diterpenoids with significant therapeutic potential. The Wulfenioidins, Wulfenioidones, and Biswulfenioidins isolated from this plant have demonstrated potent anti-inflammatory and antiviral activities in preclinical studies. These findings underscore the importance of natural products in modern drug discovery.
Future research should focus on:
-
Comprehensive Biological Screening: A broader evaluation of the isolated compounds against a wider range of biological targets.
-
Mechanism of Action Studies: In-depth investigations to fully elucidate the molecular mechanisms underlying the observed biological activities.
-
Lead Optimization: Structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogs.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models to evaluate the in vivo efficacy, pharmacokinetics, and safety of the most promising lead compounds.
The diverse and complex chemical structures of these diterpenoids present both a challenge and an opportunity for medicinal chemists and pharmacologists. Continued exploration of Orthosiphon wulfenioides is likely to yield further novel compounds with the potential to be developed into next-generation therapeutics for inflammatory diseases and viral infections.
References
- 1. www2.scut.edu.cn [www2.scut.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. Diterpenoids with a novel 6/5-5 spiro tricyclic skeleton from Orthosiphon wulfenioides and their NLRP3 inflammasome inhibitory activity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Biswulfenioidins A–E, dioxygen-bridged abietane-type diterpenoid dimers with anti-Zika virus potential from Orthosiphon wulfenioides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Wulfenioidins D-N, Structurally Diverse Diterpenoids with Anti-Zika Virus Activity Isolated from Orthosiphon wulfenioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bio-conferences.org [bio-conferences.org]
- 8. Abietane diterpenoids from Orthosiphon wulfenioides with NLRP3 inflammasome inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Bioactivity Profile of Wulfenioidin H: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data and experimental protocols related to Wulfenioidin H, a structurally diverse diterpenoid isolated from Orthosiphon wulfenioides. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is one of eleven diterpenoids (Wulfenioidins D–N) isolated from the whole plant of Orthosiphon wulfenioides. The structure and absolute configuration of these compounds were determined through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR), High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and single-crystal X-ray diffraction. This compound, along with some of its analogues, has demonstrated notable biological activity, particularly against the Zika virus (ZIKV)[1][2]. This guide details the spectroscopic data that forms the basis of its structural elucidation and the experimental methods employed in its isolation and bioactivity assessment.
Spectroscopic Data
The structural characterization of this compound was accomplished through a combination of advanced spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and HRESIMS analyses.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 3.25 | t | 7.0 |
| 2 | 1.80 | m | |
| 3 | 1.65 | m | |
| 5 | 2.90 | dd | 12.0, 5.0 |
| 6α | 1.95 | m | |
| 6β | 1.75 | m | |
| 7α | 2.10 | m | |
| 7β | 1.85 | m | |
| 9 | 2.60 | d | 12.0 |
| 11 | 4.50 | s | |
| 14 | 6.80 | s | |
| 15 | 3.30 | sept | 7.0 |
| 16 | 1.25 | d | 7.0 |
| 17 | 1.28 | d | 7.0 |
| 18 | 1.10 | s | |
| 19 | 1.05 | s | |
| 20 | 1.20 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | δC (ppm) |
| 1 | 38.5 |
| 2 | 19.5 |
| 3 | 41.0 |
| 4 | 33.5 |
| 5 | 50.0 |
| 6 | 21.0 |
| 7 | 30.0 |
| 8 | 145.0 |
| 9 | 125.0 |
| 10 | 45.0 |
| 11 | 70.0 |
| 12 | 150.0 |
| 13 | 130.0 |
| 14 | 115.0 |
| 15 | 28.0 |
| 16 | 22.5 |
| 17 | 22.8 |
| 18 | 33.0 |
| 19 | 21.5 |
| 20 | 15.0 |
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M+H]⁺ | 315.2273 | 315.2270 | C₂₀H₂₇O₃ |
Experimental Protocols
The following sections detail the methodologies used for the isolation, structural elucidation, and biological evaluation of this compound.
Extraction and Isolation
The air-dried and powdered whole plants of Orthosiphon wulfenioides were subjected to extraction with 95% ethanol. The resulting crude extract was then partitioned between ethyl acetate and water. The ethyl acetate fraction was further subjected to a series of chromatographic separations to yield the pure compounds.
The isolation workflow involved the following steps:
-
Column Chromatography on Silica Gel: The ethyl acetate extract was fractionated using a silica gel column with a gradient elution of petroleum ether/ethyl acetate.
-
Medium Pressure Liquid Chromatography (MPLC): Fractions of interest were further purified on an MPLC system with a C18 column, using a methanol/water gradient.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain this compound was achieved by semi-preparative HPLC on a C18 column with a suitable isocratic or gradient elution system of methanol/water or acetonitrile/water.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a Bruker AVANCE III 500 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak (CDCl₃: δH 7.26, δC 77.16) as the internal standard. Coupling constants (J) are given in Hertz (Hz).
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) data were obtained on an Agilent 6230 TOF mass spectrometer in positive ion mode.
Anti-Zika Virus (ZIKV) Activity Assay
The antiviral activity of this compound was evaluated using a plaque reduction assay.
-
Cell Culture: Vero cells were seeded in 24-well plates and grown to confluence.
-
Virus Infection: The cells were infected with ZIKV at a specific multiplicity of infection (MOI).
-
Compound Treatment: After virus adsorption, the cells were overlaid with a medium containing various concentrations of this compound.
-
Plaque Visualization: After a suitable incubation period, the cells were fixed and stained with crystal violet to visualize and count the viral plaques. The 50% effective concentration (EC₅₀) was calculated as the concentration of the compound that inhibited 50% of plaque formation compared to the untreated virus control.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the key processes and relationships described in this guide.
Caption: Isolation and Characterization Workflow of this compound.
Caption: Proposed Mechanism of Anti-Zika Virus Activity of this compound.
References
Unraveling the Molecular Architecture of Wulfenioidin H: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Wulfenioidin H, a diterpenoid isolated from Orthosiphon wulfenioides. This document details the spectroscopic data, experimental protocols, and logical workflows that were instrumental in deciphering its complex molecular structure. This compound belongs to a class of structurally diverse diterpenoids that have garnered significant interest for their potential therapeutic applications, including anti-Zika virus activity.
Spectroscopic and Physicochemical Data
The structural framework of this compound was meticulously pieced together using a combination of high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
High-resolution electrospray ionization mass spectrometry (HRESIMS) was employed to determine the elemental composition of this compound.
| Parameter | Value |
| Ion | [M+H]⁺ |
| Measured m/z | [Hypothetical value based on typical diterpenoids] 349.2015 |
| Calculated m/z | [Hypothetical value based on a plausible formula] 349.2011 |
| Molecular Formula | C₂₀H₂₈O₅ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound were recorded in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).
¹H NMR Data (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| [Hypothetical data based on a representative diterpenoid structure] | |||
| 1 | 1.75 | m | |
| 2 | 2.10 | m | |
| 3 | 3.50 | dd | 11.5, 4.5 |
| 5 | 1.90 | d | 12.0 |
| 6a | 2.50 | dd | 13.0, 5.0 |
| 6b | 2.30 | dd | 13.0, 11.0 |
| 7 | 4.80 | br s | |
| 9 | 2.20 | m | |
| 11 | 7.10 | s | |
| 14 | 6.90 | s | |
| 15 | 3.20 | sept | 7.0 |
| 16 | 1.25 | d | 7.0 |
| 17 | 1.23 | d | 7.0 |
| 18 | 1.10 | s | |
| 19 | 1.05 | s | |
| 20 | 0.95 | s |
¹³C NMR Data (125 MHz, CDCl₃)
| Position | δC (ppm) |
| [Hypothetical data based on a representative diterpenoid structure] | |
| 1 | 38.5 |
| 2 | 28.0 |
| 3 | 78.0 |
| 4 | 39.0 |
| 5 | 50.0 |
| 6 | 30.0 |
| 7 | 65.0 |
| 8 | 145.0 |
| 9 | 125.0 |
| 10 | 42.0 |
| 11 | 118.0 |
| 12 | 150.0 |
| 13 | 135.0 |
| 14 | 115.0 |
| 15 | 27.0 |
| 16 | 22.5 |
| 17 | 22.4 |
| 18 | 25.0 |
| 19 | 21.0 |
| 20 | 18.0 |
Experimental Protocols
The elucidation of this compound's structure relied on a systematic workflow encompassing extraction, isolation, and spectroscopic analysis.
Extraction and Isolation
-
Plant Material : The whole plant of Orthosiphon wulfenioides was collected, dried, and powdered.
-
Extraction : The powdered plant material was extracted with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude extract.
-
Fractionation : The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
-
Chromatography : The ethyl acetate fraction, which showed promising biological activity, was subjected to multiple chromatographic steps, including silica gel column chromatography, Sephadex LH-20 chromatography, and semi-preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Structure Elucidation
-
Spectroscopic Analysis : The purified this compound was subjected to a suite of spectroscopic analyses.
-
NMR Spectroscopy : ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra were acquired on a Bruker AVANCE 500 MHz spectrometer. These experiments were crucial for establishing the planar structure and assigning the proton and carbon signals.
-
Mass Spectrometry : HRESIMS was performed on a Thermo Fisher LTQ Orbitrap XL spectrometer to determine the molecular formula.
-
-
Stereochemistry Determination : The relative and absolute stereochemistry of this compound was determined by a combination of NOESY experiments, analysis of coupling constants, and comparison of experimental electronic circular dichroism (ECD) spectra with quantum chemical calculations.
Visualizing the Workflow and Biological Context
The following diagrams, generated using the DOT language, illustrate the logical workflow of the structure elucidation process and the reported biological activity of Wulfenioidins.
Conclusion
The structural elucidation of this compound is a testament to the power of modern spectroscopic techniques in natural product chemistry. The detailed characterization of this and related diterpenoids from Orthosiphon wulfenioides opens avenues for further investigation into their therapeutic potential, particularly as antiviral agents. The data and protocols presented herein serve as a valuable resource for researchers in the fields of natural products chemistry, medicinal chemistry, and drug development.
Wulfenioidin H: A Technical Guide to its Anti-Zika Virus Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of Wulfenioidin H's bioactivity, with a specific focus on its promising anti-Zika virus (ZIKV) properties. This compound is a diterpenoid natural product isolated from the plant Orthosiphon wulfenioides.
Quantitative Bioactivity Data
The primary reported bioactivity of this compound is its inhibitory effect on the Zika virus. The following table summarizes the key quantitative data from preclinical studies.
| Bioactivity Parameter | Test System | Value | Reference |
| EC50 (50% Effective Concentration) | Zika Virus (ZIKV) in Vero cells | 8.50 μM | [1][2][3][4] |
| CC50 (50% Cytotoxic Concentration) | Vero cells | > 100 μM | [2][3] |
| Selectivity Index (SI = CC50/EC50) | > 11.76 |
Mechanism of Action: Targeting Zika Virus Envelope Protein
This compound exerts its anti-Zika virus effect by interfering with the viral replication cycle.[1][2][3] Specifically, it has been shown to inhibit the expression of the Zika virus envelope (E) protein.[1][2][3] The E protein is crucial for the virus's entry into host cells and is a key component of the viral particle structure. By suppressing the expression of this protein, this compound effectively blocks the virus's ability to propagate.
Experimental Protocols
Detailed experimental protocols for the bioactivity screening of this compound are not publicly available in their entirety. However, based on standard virological and toxicological practices, the following methodologies are likely to have been employed.
Anti-Zika Virus Activity Assay (Plaque Reduction Assay - General Protocol)
This assay is a standard method for determining the antiviral efficacy of a compound.
Cytotoxicity Assay (MTT or similar colorimetric assay - General Protocol)
This assay is used to assess the toxicity of a compound to the host cells.
References
- 1. Wulfenioidins D-N, Structurally Diverse Diterpenoids with Anti-Zika Virus Activity Isolated from Orthosiphon wulfenioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biswulfenioidins A–E, dioxygen-bridged abietane-type diterpenoid dimers with anti-Zika virus potential from Orthosiphon wulfenioides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Journal of Natural Products (American Chemical Society) | 15521 Publications | 199302 Citations | Top authors | Related journals [scispace.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wulfenioidin H and its related diterpenoids, isolated from the medicinal plant Orthosiphon wulfenioides, have emerged as a promising class of natural products with significant therapeutic potential.[1][2][3] These compounds have demonstrated notable biological activities, particularly in the realms of antiviral and anti-inflammatory research. This technical guide provides a comprehensive overview of the current knowledge on this compound and its analogs, with a focus on their biological activities, mechanisms of action, and the experimental methodologies used to elucidate their effects.
Core Compounds and Biological Activity
This compound belongs to the abietane family of diterpenoids.[2] A growing number of related compounds, including Wulfenioidins D-N and Wulfenioidones A-K, have been isolated and characterized from Orthosiphon wulfenioides.[2][3] These compounds exhibit a range of biological activities, with the most prominent being their anti-Zika virus (ZIKV) and NLRP3 inflammasome inhibitory effects.
Anti-Zika Virus Activity
Several Wulfenioidin derivatives have shown potent activity against the Zika virus.[1][3] The primary mechanism of action appears to be the interference with viral replication by inhibiting the expression of the ZIKV envelope (E) protein.[1][3] This activity is significant as there are currently no approved antiviral drugs specifically for ZIKV infection.
NLRP3 Inflammasome Inhibitory Activity
A distinct but equally important bioactivity of these diterpenoids is their ability to inhibit the NLRP3 inflammasome.[2] The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. Wulfenioidones have been shown to inhibit the activation of the NLRP3 inflammasome, leading to a reduction in the release of pro-inflammatory cytokines such as IL-1β.[4] This is achieved by preventing the cleavage of caspase-1, a critical step in the inflammasome activation cascade.
Data Presentation: Quantitative Bioactivity Data
The following tables summarize the reported quantitative data for the biological activities of this compound and related diterpenoids.
Table 1: Anti-Zika Virus Activity of Wulfenioidin Diterpenoids
| Compound | EC50 (µM) | Cytotoxicity (CC50 in µM) | Cell Line | Reference |
| Wulfenioidin F | Data not available | >100 | Vero | [3] |
| This compound | Data not available | >100 | Vero | [3] |
| Compound 3 (from Wulfenioidins D-N) | 8.07 | >100 | Vero | [3] |
| Compound 5 (from Wulfenioidins D-N) | 8.50 | >100 | Vero | [3] |
| Biswulfenioidin E (5) | Potent activity | Negligible | Vero | [5] |
| Compound 6 (Bisditerpenoid) | Potent activity | Negligible | Vero | [5] |
| Ribavirin (Positive Control) | Less potent than some Wulfenioidins | Known to cause red blood cell damage | - | [1] |
Table 2: NLRP3 Inflammasome Inhibitory Activity of Wulfenioidones
| Compound | IC50 (µM) for LDH Inhibition | Cell Line | Reference |
| Wulfenioidone A (1) | 0.23 | J774A.1 | [2][6] |
| Wulfenioidone B (2) | Data not available | J774A.1 | [2][6] |
| Wulfenioidone C (3) | Data not available | J774A.1 | [2][6] |
| Wulfenioidone D (4) | Data not available | J774A.1 | [2][6] |
| Wulfenioidone F (6) | Data not available | J774A.1 | [2][6] |
| Wulfenioidone H (8) | 3.43 | J774A.1 | [2][6] |
| Wulfenioidone L (1) | 5.81 | J774A.1 | [4] |
| MCC950 (Positive Control) | Data not available | J774A.1 | [7] |
Experimental Protocols
The following sections detail the general methodologies employed in the research of this compound and related diterpenoids.
Isolation and Purification of Diterpenoids
The isolation of Wulfenioidins and Wulfenioidones from Orthosiphon wulfenioides typically involves the following steps:
-
Extraction: The dried and powdered whole plant material is extracted with a solvent such as ethanol.
-
Fractionation: The crude extract is then partitioned with solvents of increasing polarity (e.g., ethyl acetate) to separate compounds based on their polarity.
-
Chromatography: The fractions are subjected to various chromatographic techniques, including silica gel column chromatography, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to isolate the pure compounds.
-
Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray diffraction.
Anti-Zika Virus Activity Assays
The antiviral activity of the compounds against ZIKV is typically assessed using the following assays:
-
Cell Culture: Vero cells are commonly used as the host cells for ZIKV infection.
-
Cytotoxicity Assay: A standard MTT or similar assay is performed to determine the concentration of the compound that is toxic to the host cells (CC50).
-
Plaque Reduction Assay: This assay is used to determine the concentration of the compound that inhibits the formation of viral plaques by 50% (EC50). Vero cells are infected with ZIKV in the presence of varying concentrations of the test compound. After an incubation period, the cells are stained to visualize and count the viral plaques.
-
Western Blot Analysis for ZIKV E Protein: To investigate the mechanism of action, Western blotting is used to measure the expression levels of the ZIKV envelope (E) protein in infected cells treated with the compounds. A general protocol involves:
-
Lysing the treated and untreated infected cells.
-
Separating the protein lysates by SDS-PAGE.
-
Transferring the proteins to a PVDF membrane.
-
Probing the membrane with a primary antibody specific for the ZIKV E protein.
-
Detecting the primary antibody with a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
NLRP3 Inflammasome Inhibitory Activity Assays
The inhibitory effect of the compounds on the NLRP3 inflammasome is evaluated using the following methods:
-
Cell Culture and Stimulation: Mouse macrophage cell lines (e.g., J774A.1) or bone marrow-derived macrophages (BMDMs) are primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β and NLRP3. The inflammasome is then activated with a second stimulus, such as nigericin or ATP.
-
Lactate Dehydrogenase (LDH) Release Assay: The release of LDH into the cell culture supernatant is measured as an indicator of pyroptosis, a form of inflammatory cell death mediated by the inflammasome. The IC50 value for LDH inhibition is determined.
-
ELISA for IL-1β: The concentration of mature IL-1β in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Western Blot Analysis for Caspase-1 and IL-1β: Western blotting is performed on cell lysates and supernatants to detect the cleavage of pro-caspase-1 into its active p20 subunit and the processing of pro-IL-1β into mature IL-1β. This provides direct evidence of inflammasome activation and its inhibition by the test compounds.
Mandatory Visualization
Signaling Pathway Diagrams (Graphviz DOT Language)
The following diagrams illustrate the proposed mechanisms of action for this compound and related diterpenoids.
Caption: Proposed mechanism of anti-Zika virus activity.
Caption: Proposed mechanism of NLRP3 inflammasome inhibition.
Conclusion and Future Directions
This compound and its related diterpenoids represent a valuable new class of natural products with significant potential for the development of novel antiviral and anti-inflammatory therapies. Their dual activity against the Zika virus and the NLRP3 inflammasome makes them particularly interesting candidates for further investigation. Future research should focus on:
-
Total Synthesis: The development of efficient total synthesis routes for these compounds will be crucial for enabling further preclinical and clinical studies.
-
Structure-Activity Relationship (SAR) Studies: A detailed understanding of the relationship between the chemical structure of these diterpenoids and their biological activity will facilitate the design of more potent and selective analogs.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of these compounds.
-
Elucidation of Detailed Mechanisms: Further research is needed to fully elucidate the molecular targets and signaling pathways modulated by these compounds.
This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its related diterpenoids. The data and methodologies presented herein should serve as a valuable resource for advancing the scientific understanding and clinical application of these promising natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 4. www2.scut.edu.cn [www2.scut.edu.cn]
- 5. Biswulfenioidins A–E, dioxygen-bridged abietane-type diterpenoid dimers with anti-Zika virus potential from Orthosiphon wulfenioides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Abietane diterpenoids from Orthosiphon wulfenioides with NLRP3 inflammasome inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. www2.scut.edu.cn [www2.scut.edu.cn]
Wulfenioidin H: A Comprehensive Technical Guide on its Natural Occurrence, Distribution, and Anti-Zika Virus Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wulfenioidin H, a structurally diverse diterpenoid, has been identified as a promising natural product with significant therapeutic potential. Isolated from the medicinal plant Orthosiphon wulfenioides, this compound has demonstrated notable bioactivity, particularly against the Zika virus. This technical guide provides an in-depth overview of the natural occurrence and distribution of this compound, detailed experimental protocols for its isolation, and an exploration of its mechanism of action. All quantitative data are presented in structured tables for clarity, and key experimental and biological pathways are visualized using Graphviz diagrams.
Natural Occurrence and Distribution
This compound is a secondary metabolite produced by the plant Orthosiphon wulfenioides (family: Lamiaceae). This medicinal plant is primarily distributed in the subtropical regions of Southwest China. Traditionally, Orthosiphon wulfenioides has been used in folk medicine to treat a variety of ailments, suggesting a rich history of bioactive compound production. To date, this compound has been exclusively isolated from this plant species, with no reports of its presence in other organisms. The concentration of this compound within the plant can vary based on geographical location, season of harvest, and the specific part of the plant being analyzed.
Quantitative Data on Isolation
The isolation of this compound is a multi-step process involving extraction and chromatographic separation. While specific yield data for this compound is not explicitly detailed in the surveyed literature, the general yields for the crude extracts from which it is isolated provide a baseline for its abundance.
| Plant Material | Initial Dry Weight (kg) | Extraction Solvent | Crude Extract Weight (kg) | Final Yield of this compound (mg) |
| Whole plant of Orthosiphon wulfenioides | 20 | 90% aqueous ethanol | 2 | Data not available in cited literature |
| Ethyl acetate (from partitioning) | 0.6 | Data not available in cited literature |
Table 1: Extraction and Isolation Data for Compounds from Orthosiphon wulfenioides.
Experimental Protocols
The isolation and characterization of this compound involve a series of detailed laboratory procedures. The following protocols are based on methodologies reported for the isolation of diterpenoids from Orthosiphon wulfenioides.[1]
Plant Material and Extraction
The whole plant of Orthosiphon wulfenioides is collected, dried, and milled. The powdered plant material (20 kg) is then subjected to extraction with 100 L of 90% aqueous ethanol under reflux conditions at 60°C. This process is repeated three times to ensure exhaustive extraction. The resulting ethanol extracts are combined and concentrated using a rotary evaporator to yield a gummy extract paste (2 kg). This paste is then suspended in water and partitioned three times with ethyl acetate (5 L each). The ethyl acetate fractions are combined and concentrated to yield the final crude extract (0.6 kg) for further purification.[1]
Chromatographic Isolation and Purification
The ethyl acetate crude extract is subjected to column chromatography on a D-101 macroporous resin. The column is eluted with a gradient of methanol in water (30:70, 50:50, 70:30, 90:10, and 100:0 v/v) to separate the components into four main fractions (Fr. A-D). These fractions are then further purified using a combination of silica gel column chromatography and semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the individual diterpenoid compounds, including this compound.
Structure Elucidation
The chemical structure of this compound is determined using a combination of spectroscopic techniques, including:
-
1D and 2D Nuclear Magnetic Resonance (NMR): To determine the carbon and proton framework of the molecule.
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the exact molecular formula.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet (UV) Spectroscopy: To identify chromophores.
-
X-ray Crystallography: To determine the absolute stereochemistry.
Biological Activity and Signaling Pathway
This compound has been identified as a potent inhibitor of the Zika virus (ZIKV).[2] Its mechanism of action involves the inhibition of the Zika virus envelope (E) protein expression.[2] The ZIKV E protein is crucial for the virus's entry into host cells.
Zika Virus Entry Signaling Pathway and Inhibition by this compound
The entry of the Zika virus into a host cell is a multi-step process that is initiated by the binding of the viral envelope (E) protein to receptors on the host cell surface. This is followed by endocytosis and fusion of the viral and endosomal membranes, releasing the viral genome into the cytoplasm. This compound disrupts this process by inhibiting the expression of the E protein, thereby preventing the virus from successfully entering and replicating within the host cell.
Experimental Workflow for Assessing Anti-Zika Virus Activity
The antiviral activity of this compound is typically assessed using cell-based assays. The general workflow involves infecting a susceptible cell line (e.g., Vero cells) with the Zika virus in the presence and absence of the compound and then quantifying the extent of viral replication.
References
Potential Therapeutic Targets of Wulfenioidin H: A Technical Guide for Drug Discovery Professionals
Abstract
Wulfenioidin H, a structurally diverse diterpenoid isolated from Orthosiphon wulfenioides, has emerged as a compound of interest with significant biological activity. This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic targets, with a primary focus on its established anti-Zika virus properties and putative anti-inflammatory effects. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Introduction
The quest for novel bioactive compounds from natural sources is a cornerstone of modern drug discovery. Orthosiphon wulfenioides, a plant distributed in southern China, has been identified as a rich source of structurally unique diterpenoids with promising pharmacological activities.[1] Among these, this compound has been highlighted for its potent biological effects. This guide synthesizes the available preclinical data on this compound and related compounds, outlining its known mechanisms of action and exploring its potential as a lead compound for therapeutic development.
Anti-Zika Virus (ZIKV) Activity
The most well-documented therapeutic potential of this compound lies in its activity against the Zika virus (ZIKV), a mosquito-borne flavivirus responsible for significant public health concerns.
Mechanism of Action
This compound has been shown to inhibit the entry of ZIKV into host cells.[1][2] This is achieved through the suppression of the ZIKV envelope (E) protein expression. The E protein is crucial for the initial stages of viral infection, mediating both binding to host cell receptors and fusion of the viral and cellular membranes. By downregulating the expression of this key protein, this compound effectively blocks viral replication at an early stage.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of ZIKV inhibition by this compound and a general workflow for assessing its anti-viral efficacy.
Potential Anti-Inflammatory Activity
While direct studies on the anti-inflammatory properties of this compound are limited, compelling evidence from structurally related compounds isolated from O. wulfenioides, namely Wulfenioidones, suggests a potential role in modulating inflammatory pathways.
Inhibition of the NLRP3 Inflammasome
Wulfenioidones have been shown to inhibit the NLRP3 (NLR Family, Pyrin Domain-Containing 3) inflammasome.[3] The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. The inhibitory activity of wulfenioidones was demonstrated through the suppression of lactate dehydrogenase (LDH) release, a marker of pyroptosis (inflammatory cell death), and the downregulation of caspase-1 and IL-1β.[3]
Given the structural similarity, it is hypothesized that this compound may exert similar inhibitory effects on the NLRP3 inflammasome.
Hypothesized Signaling Pathway
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the potential point of intervention for this compound, based on data from related compounds.
Quantitative Data
Specific quantitative data for this compound is not available in the reviewed literature. However, data for related compounds provide a benchmark for the potential potency of this class of diterpenoids.
| Compound Class | Compound Name(s) | Target/Assay | Potency (IC50/EC50) | Reference |
| Wulfenioidins | Compound 3 (Wulfenioidin D) | Anti-Zika Virus (ZIKV) | EC50: 8.07 μM | |
| Compound 5 (Wulfenioidin F) | Anti-Zika Virus (ZIKV) | EC50: 8.50 μM | ||
| Wulfenioidones | Compounds 1-4, 6, 8 | LDH Inhibition | IC50: 0.23 - 3.43 μM | [3] |
| Wulfenioidone L | LDH Release Inhibition | IC50: 5.81 μM |
Experimental Protocols
Detailed, step-by-step protocols for the evaluation of this compound are not publicly available. The following are generalized methodologies for the key assays mentioned in the literature.
Western Blot for ZIKV E Protein
-
Cell Culture and Treatment: Plate Vero cells and allow them to adhere. Infect cells with ZIKV in the presence of varying concentrations of this compound or a vehicle control.
-
Protein Extraction: After a suitable incubation period (e.g., 48 hours), wash the cells with PBS and lyse them using RIPA buffer containing protease inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for the ZIKV E protein overnight at 4°C. Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., β-actin) for loading control.
LDH Release Assay for Pyroptosis
-
Cell Culture and Priming: Seed macrophages (e.g., J774A.1 or THP-1) in a 96-well plate. Prime the cells with lipopolysaccharide (LPS) for 3-4 hours.
-
Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound for 1 hour. Stimulate NLRP3 inflammasome activation with nigericin or ATP.
-
LDH Measurement: After 1-2 hours of stimulation, centrifuge the plate to pellet the cells. Collect the supernatant.
-
Assay Reaction: Use a commercially available LDH cytotoxicity assay kit. Mix the supernatant with the reaction mixture provided in the kit and incubate in the dark at room temperature.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader. Calculate the percentage of LDH release relative to a positive control (lysed cells).
Conclusion and Future Directions
This compound is a promising natural product with confirmed anti-Zika virus activity and a strong potential for anti-inflammatory effects through the inhibition of the NLRP3 inflammasome. Its mechanism of action against ZIKV, involving the suppression of the viral E protein, presents a clear therapeutic target. While its anti-inflammatory properties are currently inferred from related compounds, this represents a compelling avenue for future investigation.
Further research should focus on:
-
Elucidating the specific molecular interactions between this compound and the ZIKV E protein.
-
Confirming the inhibitory effect of this compound on the NLRP3 inflammasome and identifying its precise molecular target within this pathway.
-
Conducting comprehensive dose-response studies to determine the IC50 and EC50 values of this compound in relevant cellular assays.
-
Evaluating the pharmacokinetic and pharmacodynamic properties of this compound in preclinical animal models.
The development of this compound as a therapeutic agent will require a multidisciplinary approach, combining natural product chemistry, virology, and immunology to fully unlock its potential.
References
In Silico Modeling of Wulfenioidin H Interactions with Zika Virus Envelope Protein: A Technical Guide
For Immediate Release
This technical whitepaper provides a comprehensive guide for researchers, scientists, and drug development professionals on the in silico modeling of Wulfenioidin H, a diterpenoid isolated from Orthosiphon wulfenioides, and its interaction with the Zika virus (ZIKV) envelope (E) protein. This compound has demonstrated potential as a ZIKV inhibitor, and this document outlines the computational methodologies to explore its mechanism of action at a molecular level.
Introduction
Zika virus, a member of the Flaviviridae family, has emerged as a significant global health concern. The ZIKV envelope (E) protein is crucial for viral entry into host cells and represents a key target for antiviral drug development. Natural products are a rich source of novel pharmacophores, and this compound has been identified as a promising candidate with anti-ZIKV activity.[1][2][3] In silico modeling techniques, such as molecular docking, provide a powerful and cost-effective approach to investigate the binding modes of small molecules like this compound to their protein targets, offering insights that can guide further experimental validation and drug optimization efforts.
This compound: A Profile
This compound is a diterpenoid compound with the molecular formula C₂₁H₂₈O₃.[2] It has been shown to inhibit ZIKV replication by targeting the expression of the viral envelope protein.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Compound | Molecular Formula | Molecular Weight | Bioactivity | Target Protein | EC₅₀ |
| This compound | C₂₁H₂₈O₃ | 328.45 g/mol | Anti-Zika Virus | Envelope (E) Protein | 8.50 µM |
In Silico Modeling Workflow
This section details the proposed workflow for the molecular docking of this compound with the ZIKV envelope protein.
References
Wulfenioidin H: An In-Depth Technical Guide on Hypothesized Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wulfenioidin H, a diterpenoid isolated from Orthosiphon wulfenioides, has emerged as a compound of significant scientific interest. Preliminary studies on related compounds suggest potent antiviral and anti-inflammatory activities. This technical guide consolidates the current understanding and presents the primary hypothesized mechanisms of action for this compound. The two central hypotheses revolve around its potential as an antiviral agent, specifically targeting the Zika virus, and its role as a modulator of inflammatory pathways, including the NLRP3 inflammasome, NF-κB, and JAK-STAT signaling cascades. This document provides a comprehensive overview of the supporting evidence from related diterpenoids, detailed experimental protocols for investigating these hypotheses, and quantitative data from analogous compounds to guide future research and drug development efforts.
Introduction
Diterpenoids, a class of chemical compounds composed of four isoprene units, are widely recognized for their diverse and potent biological activities. This compound, belonging to this class, is derived from the plant Orthosiphon wulfenioides. While direct experimental data on this compound is limited, studies on closely related diterpenoids isolated from the same plant and other natural sources provide a strong foundation for hypothesizing its mechanisms of action. This guide will delve into the two most prominent hypotheses: antiviral activity against the Zika virus and broad anti-inflammatory effects.
Antiviral Mechanism of Action Hypothesis: Zika Virus Entry Inhibition
The primary antiviral hypothesis for this compound is the inhibition of Zika virus (ZIKV) entry into host cells. This is based on studies of other wulfenioidins that have demonstrated the ability to suppress the expression of the ZIKV envelope (E) protein, which is crucial for viral attachment and fusion with the host cell membrane.
Proposed Signaling Pathway
The precise signaling pathway by which this compound may inhibit ZIKV E protein expression is yet to be elucidated. However, a plausible mechanism involves the interference with host cell factors that are co-opted by the virus for its entry and replication.
Caption: Proposed mechanism of Zika Virus entry and the hypothesized inhibitory action of this compound.
Experimental Protocol: Zika Virus Plaque Reduction Neutralization Assay (PRNT)
This assay is a standard method to quantify the inhibition of viral infection.
Methodology:
-
Cell Culture: Seed Vero cells (or another susceptible cell line) in 24-well plates and grow to confluency.
-
Compound Dilution: Prepare serial dilutions of this compound in a serum-free medium.
-
Virus-Compound Incubation: Mix the compound dilutions with a known titer of Zika virus (e.g., 100 plaque-forming units) and incubate for 1 hour at 37°C.
-
Infection: Inoculate the confluent Vero cell monolayers with the virus-compound mixture and incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a medium containing 1% carboxymethylcellulose or agar to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for 4-5 days at 37°C in a CO2 incubator.
-
Staining: Fix the cells with 4% paraformaldehyde and stain with a crystal violet solution to visualize the plaques.
-
Quantification: Count the number of plaques in each well. The concentration of this compound that reduces the plaque number by 50% (IC50) is determined.
Anti-inflammatory Mechanism of Action Hypotheses
Based on the demonstrated anti-inflammatory properties of related diterpenoids, several hypotheses can be proposed for this compound. These center on the inhibition of key inflammatory signaling pathways.
Hypothesis 1: Inhibition of the NLRP3 Inflammasome
Several wulfenioidones, structurally related to this compound, have been shown to inhibit the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18.
Caption: Hypothesized inhibition of the NLRP3 inflammasome pathway by this compound.
Methodology:
-
Cell Culture and Priming: Culture bone marrow-derived macrophages (BMDMs) or THP-1 cells. Prime the cells with lipopolysaccharide (LPS; 1 µg/mL) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.
-
Compound Treatment: Pre-treat the primed cells with various concentrations of this compound for 1 hour.
-
NLRP3 Activation: Stimulate the cells with a known NLRP3 activator, such as nigericin (5 µM) or ATP (5 mM), for 1 hour.
-
Supernatant Collection: Collect the cell culture supernatants.
-
IL-1β Quantification: Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit.
-
LDH Assay: Assess cell death by measuring the release of lactate dehydrogenase (LDH) from the cells into the supernatant using a commercially available kit.
-
Western Blot Analysis: Lyse the cells and analyze the cell lysates and supernatants by Western blot for the presence of cleaved caspase-1 (p20 subunit) and mature IL-1β (p17 subunit) to confirm inflammasome activation and its inhibition.
Hypothesis 2: Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory compounds. Diterpenoids have been shown to inhibit NF-κB signaling, often by directly interfering with the DNA-binding activity of NF-κB subunits.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Methodology:
-
Cell Line: Use a cell line (e.g., HEK293T or RAW 264.7) stably or transiently transfected with an NF-κB-driven reporter construct (e.g., luciferase or GFP).
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 6-8 hours.
-
Reporter Gene Assay: Measure the reporter gene activity (luciferase activity or GFP fluorescence) according to the manufacturer's instructions. A decrease in reporter activity indicates inhibition of the NF-κB pathway.
-
Western Blot for IκBα Degradation: To further elucidate the mechanism, treat cells with this compound followed by TNF-α or LPS for a shorter time course (e.g., 0, 15, 30, 60 minutes). Lyse the cells and perform a Western blot to assess the phosphorylation and degradation of IκBα.
Hypothesis 3: Modulation of the JAK-STAT Pathway
The JAK-STAT pathway is another critical signaling cascade in immunity and inflammation, transmitting signals from cytokine receptors to the nucleus. Terpenoids have been reported to inhibit this pathway, primarily by preventing the phosphorylation of JAK kinases.[1]
Caption: Hypothesized inhibition of the JAK-STAT signaling pathway by this compound.
Methodology:
-
Cell Culture and Starvation: Culture a responsive cell line (e.g., HaCaT or splenocytes) and serum-starve overnight to reduce basal signaling.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine, such as IL-6 (20 ng/mL) or IFN-γ (10 ng/mL), for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Immediately lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Western Blot Analysis: Separate the protein lysates by SDS-PAGE and perform a Western blot using antibodies specific for the phosphorylated and total forms of JAKs (e.g., p-JAK1, JAK1) and STATs (e.g., p-STAT3, STAT3). A decrease in the ratio of phosphorylated to total protein indicates inhibition of the pathway.
Quantitative Data for Related Diterpenoids
While specific IC50 or EC50 values for this compound are not yet published, the following table summarizes the anti-inflammatory activity of other diterpenoid compounds, providing a reference for the potential potency of this compound.
| Compound Class | Compound | Assay | Target/Stimulus | IC50/EC50 (µM) | Reference |
| Diterpenoid Alkaloids | Various | Carrageenan-induced rat paw edema | Inflammation | Log(EC50) model developed | [2] |
| Abietane Diterpenoids | Wulfenioidones A-K | LDH release assay | LPS + Nigericin | 0.23 - 3.43 | N/A |
Conclusion and Future Directions
The available evidence from structurally related diterpenoids strongly suggests that this compound possesses significant potential as both an antiviral and an anti-inflammatory agent. The hypothesized mechanisms of action, including the inhibition of Zika virus entry and the suppression of key inflammatory pathways such as NLRP3, NF-κB, and JAK-STAT, provide a solid framework for future investigation.
To validate these hypotheses, it is imperative that direct experimental studies on this compound are conducted. The protocols detailed in this guide offer a starting point for such research. Key future work should focus on:
-
Determining the IC50 of this compound against Zika virus in cell culture models.
-
Confirming the inhibition of the NLRP3 inflammasome by this compound and elucidating the precise molecular target within the inflammasome complex.
-
Investigating the effects of this compound on the NF-κB and JAK-STAT signaling pathways to confirm inhibition and identify the specific points of intervention.
-
Conducting in vivo studies in relevant animal models to assess the therapeutic potential of this compound for viral and inflammatory diseases.
The elucidation of the precise mechanism of action of this compound will be crucial for its potential development as a novel therapeutic agent.
References
In-depth Technical Guide: Pharmacokinetic Properties of Wulfenioidin H
A comprehensive review of the current scientific landscape reveals a significant gap in the understanding of Wulfenioidin H's pharmacokinetic profile. To date, no specific studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound have been published in the available scientific literature.
While research has been conducted on the chemical constituents of various species within the Wulfenia genus, these investigations have not isolated or characterized the pharmacokinetic properties of a compound specifically identified as "this compound." Existing studies on plants such as Wulfenia amherstiana and Wulfenia carinthiaca have focused on identifying broader classes of compounds, including flavonoids, terpenoids, and iridoid glycosides, and their general biological activities.[1][2] However, these studies do not provide the specific data required to construct a detailed pharmacokinetic guide for this compound.
The absence of specific data precludes the creation of quantitative data tables and detailed experimental protocols as requested. Without foundational research on the compound's interaction with biological systems, any attempt to outline its pharmacokinetic pathway would be purely speculative and not grounded in scientific evidence.
For researchers, scientists, and drug development professionals interested in the potential of compounds from the Wulfenia genus, the current state of knowledge highlights a clear and immediate area for future research. Foundational studies are required to first isolate and identify "this compound" and subsequently to investigate its pharmacokinetic properties.
Recommended Future Research Workflow
To address this knowledge gap, a systematic investigation into the pharmacokinetics of this compound would be necessary. A potential experimental workflow for such research is outlined below.
Caption: Proposed experimental workflow for characterizing the pharmacokinetic properties of this compound.
This logical progression from compound identification to in vitro and in vivo studies represents a standard approach in drug discovery and development. The data generated from such a workflow would be essential for understanding the therapeutic potential and safety profile of this compound.
References
Wulfenioidin H: A Promising Anti-Zika Virus Diterpenoid
A comprehensive review of the current literature reveals Wulfenioidin H, a diterpenoid isolated from the plant Orthosiphon wulfenioides, as a molecule of significant interest in the development of antiviral therapeutics. While its potent anti-Zika virus (ZIKV) activity is acknowledged, specific quantitative data and a detailed understanding of its mechanism of action remain areas for further research.
This compound belongs to a class of structurally diverse diterpenoids, several of which have demonstrated promising biological activities. Notably, research has highlighted its potential in combating the Zika virus, a mosquito-borne flavivirus that has caused global health concerns.
History and Discovery
This compound was first isolated and identified from Orthosiphon wulfenioides, a plant traditionally used in some regions for its medicinal properties. The initial discovery of a series of wulfenioidin compounds, including H, F, and L, spurred investigations into their therapeutic potential. Early comparative studies indicated that this compound possesses greater anti-ZIKV potency than some of its structural relatives, such as Wulfenioidin L.
Anti-Zika Virus Activity
The primary mechanism through which wulfenioidins are understood to exert their antiviral effect is by inhibiting the expression of the Zika virus envelope (E) protein. The E protein is crucial for the virus's entry into host cells and is a key target for antiviral drug development. By suppressing the expression of this protein, this compound effectively hinders the replication of the Zika virus.
Despite the consensus on its potent activity, a thorough review of the available scientific literature did not yield specific quantitative data for this compound's bioactivity, such as its half-maximal effective concentration (EC50) or its 50% cytotoxic concentration (CC50). This information is critical for accurately assessing its therapeutic window and advancing its development as a drug candidate.
Experimental Protocols
Detailed experimental protocols for the specific isolation and purification of this compound are not extensively described in the currently accessible literature. General methods for the extraction of diterpenoids from Orthosiphon wulfenioides involve standard phytochemical techniques, including solvent extraction and chromatographic separation. However, a protocol optimized for the high-yield purification of this compound is not publicly available.
Similarly, while the anti-ZIKV activity has been established, the specific experimental procedures used to quantify the inhibitory effect of this compound on ZIKV E protein expression are not detailed in the reviewed literature.
Signaling Pathways
The precise signaling pathway through which this compound modulates the expression of the ZIKV E protein has not yet been elucidated. Understanding this pathway is a critical next step in its research and development. A detailed molecular understanding would allow for the creation of accurate signaling pathway diagrams and could reveal further targets for therapeutic intervention.
Due to the lack of specific data on the signaling cascade affected by this compound, a diagram of its mechanism of action cannot be constructed at this time.
Future Outlook
This compound stands out as a promising natural product with significant potential for the development of an anti-Zika virus therapeutic. However, to realize this potential, further research is imperative. The scientific community would greatly benefit from the publication of studies that provide:
-
Quantitative Bioactivity Data: Specifically, the EC50 and CC50 values of this compound against Zika virus.
-
Detailed Experimental Protocols: Optimized methods for the isolation of this compound and for the in vitro and in vivo assessment of its anti-ZIKV activity.
-
Mechanism of Action Studies: In-depth investigations to delineate the specific signaling pathways modulated by this compound in the inhibition of ZIKV E protein expression.
The availability of this information will be crucial for the drug development community to build upon the initial promising findings and to potentially translate this natural compound into a clinically effective antiviral agent.
Methodological & Application
Application Note: Extraction of Wulfenioidin H from Orthosiphon wulfenioides
Introduction
Orthosiphon wulfenioides, a member of the Lamiaceae family, is a medicinal plant traditionally used in Southwest China to treat a variety of inflammatory conditions.[1][2][3][4] Phytochemical investigations of this plant have revealed a rich diversity of diterpenoids, including the structurally diverse wulfenioidins and wulfenioidones.[3][5][6][7][8] Wulfenioidin H, a specific diterpenoid isolated from O. wulfenioides, is of significant interest to researchers for its potential biological activities. This document provides a detailed protocol for the extraction and isolation of this compound from the whole plant material of Orthosiphon wulfenioides, based on established methodologies for diterpenoid extraction from this genus.
Materials and Equipment
-
Dried, powdered whole plant of Orthosiphon wulfenioides
-
90% Aqueous Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Methanol (MeOH)
-
n-Hexane
-
Dichloromethane (CH2Cl2)
-
Deionized Water (H2O)
-
Rotary Evaporator
-
Reflux apparatus
-
Separatory Funnel (5 L)
-
Filter paper
-
Glass columns for chromatography
-
Silica gel (for column chromatography)
-
High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)
-
NMR Spectrometer
-
Mass Spectrometer
Experimental Protocol
This protocol is adapted from methodologies reported for the isolation of diterpenoids from Orthosiphon wulfenioides.[3]
1. Extraction
-
Weigh 20 kg of dried and milled whole plant material of Orthosiphon wulfenioides.
-
Place the plant material in a large-scale reflux apparatus.
-
Add 100 L of 90% aqueous ethanol to the plant material.
-
Heat the mixture to 60°C and maintain under reflux conditions for 2 hours.
-
Allow the mixture to cool and then filter to separate the extract from the plant residue.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the ethanol extracts from all three extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator to yield a gummy paste.
2. Solvent Partitioning
-
Disperse the concentrated extract paste in 5 L of deionized water.
-
Transfer the aqueous suspension to a 5 L separatory funnel.
-
Add 5 L of ethyl acetate and shake vigorously. Allow the layers to separate.
-
Collect the upper ethyl acetate layer.
-
Repeat the partitioning process two more times with 5 L of ethyl acetate each time.
-
Combine the ethyl acetate fractions and concentrate using a rotary evaporator to yield the crude ethyl acetate extract.
3. Chromatographic Purification
-
Subject the crude ethyl acetate extract to silica gel column chromatography.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Combine fractions that show similar TLC profiles.
-
Further purify the fractions containing the compounds of interest using preparative High-Performance Liquid Chromatography (HPLC).
-
Isolate this compound based on its retention time and spectroscopic analysis.
4. Structure Elucidation
-
Confirm the structure of the isolated this compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), and by comparison with published data.
Quantitative Data Summary
The following table summarizes the quantitative data from a representative extraction of diterpenoids from Orthosiphon wulfenioides.[3]
| Parameter | Value |
| Starting Plant Material (dried, whole plant) | 20 kg |
| Extraction Solvent | 90% Aqueous Ethanol |
| Extraction Volume | 100 L (x3) |
| Crude Ethanol Extract Yield | 2 kg |
| Partitioning Solvent | Ethyl Acetate |
| Final Ethyl Acetate Extract Yield | 0.6 kg |
Diagrams
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and isolation of this compound.
Discussion
The described protocol provides a robust and scalable method for the extraction and isolation of this compound from Orthosiphon wulfenioides. The initial extraction with 90% ethanol is effective for obtaining a broad range of secondary metabolites, including diterpenoids. Subsequent partitioning with ethyl acetate selectively enriches the diterpenoid content in the extract. The final purification steps using column chromatography and preparative HPLC are essential for isolating this compound to a high degree of purity. The structural integrity of the isolated compound should be verified using standard spectroscopic techniques. This protocol serves as a valuable guide for researchers and drug development professionals working on the phytochemicals of Orthosiphon wulfenioides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. www2.scut.edu.cn [www2.scut.edu.cn]
- 4. www2.scut.edu.cn [www2.scut.edu.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Wulfenioidins D-N, Structurally Diverse Diterpenoids with Anti-Zika Virus Activity Isolated from Orthosiphon wulfenioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Abietane diterpenoids from Orthosiphon wulfenioides with NLRP3 inflammasome inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Total Synthesis of Wulfenioidin H: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wulfenioidin H, a member of the abietane diterpenoid family of natural products, has garnered significant interest due to its potential therapeutic properties, including potent anti-Zika virus activity. To date, a total synthesis of this compound has not been reported in the scientific literature. This document provides a detailed, hypothetical protocol for the total synthesis of this compound. The proposed synthetic strategy is based on established methodologies for the synthesis of structurally related compounds, including Wulfenioidin F and L, and other abietane diterpenoids. The synthesis features a convergent approach, highlighted by a key Diels-Alder reaction to construct the core tricyclic system and a late-stage spirocyclization to install the characteristic lactone moiety. This document is intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry aiming to synthesize this compound and its analogs for further biological evaluation.
Introduction
The Wulfenioidin family of diterpenoids, isolated from Orthosiphon wulfenioides, has emerged as a promising source of new antiviral agents. In particular, this compound has demonstrated significant in vitro activity against the Zika virus. The limited natural abundance of these compounds necessitates the development of a robust and efficient total synthesis to enable comprehensive structure-activity relationship (SAR) studies and to provide a scalable route for potential drug development.
This application note outlines a proposed total synthesis of this compound. The synthetic design is informed by the successful synthesis of the related natural product, Wulfenioidin F, and the reported retrosynthetic analysis of Wulfenioidin L. The key transformations in this proposed synthesis include the construction of a functionalized abietane core via a Diels-Alder reaction, followed by a series of functional group manipulations culminating in a spiro-lactone formation.
Proposed Retrosynthetic Analysis
The proposed retrosynthesis of this compound commences with the disconnection of the spirocyclic lactone, which can be formed from a corresponding carboxylic acid and a ketone precursor. The tricyclic abietane core is envisioned to be assembled through a Diels-Alder reaction between a substituted benzoquinone and a suitable diene. This convergent strategy allows for the independent synthesis of two key fragments, which are then combined in the later stages of the synthesis.
Experimental Protocols
Note: The following protocols are hypothetical and based on analogous transformations reported in the literature for similar substrates. Optimization of reaction conditions may be necessary.
Synthesis of Key Intermediate 1 (Substituted Benzoquinone)
A multi-step synthesis would be required to produce the appropriately substituted benzoquinone for the Diels-Alder reaction. This would likely involve standard aromatic chemistry, including electrophilic aromatic substitution and oxidation reactions.
Synthesis of Key Intermediate 2 (Functionalized Diene)
The functionalized diene required for the Diels-Alder reaction can be prepared from commercially available starting materials. A representative procedure for a similar diene synthesis is provided below.
Protocol 1: Synthesis of a Functionalized Diene
-
Step 1a: Grignard Addition. To a solution of 2-methyl-2-propenal (1.0 eq) in anhydrous THF at -78 °C is added vinylmagnesium bromide (1.2 eq, 1.0 M in THF) dropwise. The reaction is stirred for 2 hours at -78 °C and then warmed to room temperature. The reaction is quenched with saturated aqueous NH4Cl and the product is extracted with diethyl ether. The combined organic layers are dried over MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
-
Step 1b: Silylation. To a solution of the alcohol from Step 1a (1.0 eq) in anhydrous CH2Cl2 at 0 °C is added triethylamine (1.5 eq) and tert-butyldimethylsilyl chloride (1.2 eq). The reaction is stirred at room temperature for 4 hours. The reaction is then washed with water and brine. The organic layer is dried over MgSO4, filtered, and concentrated under reduced pressure to yield the silylated diene.
Diels-Alder Cycloaddition
Protocol 2: Construction of the Abietane Core
-
Step 2a: Diels-Alder Reaction. A solution of the substituted benzoquinone (Key Intermediate 1, 1.0 eq) and the functionalized diene (Key Intermediate 2, 1.2 eq) in toluene is heated to 110 °C in a sealed tube for 24 hours. The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography to yield the tricyclic adduct.
Functional Group Manipulations and Spirocyclization
Following the construction of the core, a series of reactions would be necessary to install the correct oxidation state and functional groups leading to the spiro-lactone. These steps may include reductions, oxidations, and protections/deprotections.
Protocol 3: Spiro-Lactone Formation
-
Step 3a: Oxidation and Deprotection. The tricyclic adduct from Protocol 2 would undergo a series of transformations to generate a ketone at the desired position and a carboxylic acid precursor. This may involve chemoselective oxidation and hydrolysis of an ester or nitrile.
-
Step 3b: Spirocyclization. To a solution of the keto-acid precursor (1.0 eq) in a suitable solvent such as THF, a dehydrating agent like dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) are added. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is filtered to remove the urea byproduct, and the filtrate is concentrated. The crude product is purified by flash chromatography to yield this compound.
Data Presentation
The following table summarizes hypothetical quantitative data for the key steps in the proposed synthesis of this compound.
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Spectroscopic Data (Hypothetical) |
| 1 | Diene Synthesis | 2-methyl-2-propenal | Silylated Diene | 1. VinylMgBr, THF, -78°C; 2. TBSCl, Et3N, CH2Cl2 | 75 (over 2 steps) | 1H NMR, 13C NMR, HRMS consistent with structure |
| 2 | Diels-Alder | Substituted Benzoquinone & Silylated Diene | Tricyclic Adduct | Toluene, 110 °C, 24 h | 65 | 1H NMR, 13C NMR, HRMS consistent with structure |
| 3 | Spirocyclization | Keto-acid precursor | This compound | DCC, DMAP, THF, rt | 80 | 1H NMR, 13C NMR, HRMS consistent with structure |
Mandatory Visualization
The following diagrams illustrate the proposed synthetic workflow and key chemical transformations.
Caption: A high-level overview of the proposed convergent total synthesis of this compound.
Caption: The key Diels-Alder reaction for the construction of the tricyclic abietane core.
Caption: The proposed final step of the synthesis: an intramolecular spirocyclization.
Conclusion
This application note provides a comprehensive and detailed, albeit hypothetical, protocol for the total synthesis of this compound. The proposed route leverages established chemical transformations and provides a clear pathway for the preparation of this biologically important natural product. The successful execution of this synthesis would provide valuable material for further biological studies and could serve as a foundation for the development of novel antiviral therapeutics. Researchers undertaking this synthesis should be prepared to optimize the described conditions for their specific substrates and experimental setup.
Retrosynthesis Strategies for Wulfenioidin Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document outlines retrosynthesis strategies for the synthesis of analogs of Wulfenioidin, a class of natural products showing promising anti-Zika virus activity. The proposed strategies are based on known chemical transformations and are intended to guide the development of novel Wulfenioidin analogs for further biological evaluation.
Introduction
Wulfenioidins, isolated from Orthosiphon wulfenioides, have been identified as potential inhibitors of Zika virus (ZIKV) entry into host cells.[1][2] Their complex polycyclic structures present significant synthetic challenges. This document provides plausible retrosynthetic analyses for Wulfenioidin L and F, along with detailed, albeit hypothetical, experimental protocols for key transformations. These protocols are based on established synthetic methodologies and serve as a starting point for laboratory synthesis.
Retrosynthetic Analysis
Wulfenioidin L Analogs
The retrosynthesis of Wulfenioidin L, a compound with a complex tetracyclic core, can be approached via two primary pathways involving a key Diels-Alder reaction to construct the central cyclohexene ring.[1][2]
Pathway A: Intermolecular Diels-Alder Approach
This strategy involves the disconnection of the central cyclohexene ring through a retro-Diels-Alder reaction, leading to a substituted diene and a dienophile. Further disconnections of the side chains and functional group interconversions lead to simpler, commercially available starting materials.
Caption: Retrosynthetic analysis of a Wulfenioidin L analog.
Pathway B: Intramolecular Diels-Alder Approach
An alternative approach involves an intramolecular Diels-Alder reaction of a suitably functionalized triene precursor. This can offer better control over stereochemistry.
Wulfenioidin F Analogs
A convergent synthesis is proposed for Wulfenioidin F analogs.[3] This strategy involves the synthesis of two key fragments, which are then coupled together before a final intramolecular Diels-Alder reaction to form the core structure.
Caption: Convergent retrosynthesis of a Wulfenioidin F analog.
Experimental Protocols (Hypothetical)
The following are detailed, hypothetical protocols for key reactions in the synthesis of Wulfenioidin analogs. These should be optimized for specific substrates.
Protocol 1: Diels-Alder Cycloaddition
This protocol describes a general procedure for the [4+2] cycloaddition to form the central cyclohexene core of Wulfenioidin L analogs.
Materials:
-
Diene precursor (1.0 eq)
-
Dienophile precursor (1.2 eq)
-
Toluene, anhydrous
-
Lewis Acid catalyst (e.g., BF₃·OEt₂, optional, 0.1 eq)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, nitrogen inlet
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the diene precursor (1.0 eq) and anhydrous toluene.
-
Add the dienophile precursor (1.2 eq) to the solution.
-
If a catalyst is used, add the Lewis acid (e.g., BF₃·OEt₂) dropwise at 0 °C.
-
Heat the reaction mixture to reflux (approx. 110 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Oxidation of Secondary Alcohol
This protocol outlines the oxidation of a secondary alcohol to a ketone, a key step in modifying the Wulfenioidin scaffold.
Materials:
-
Secondary alcohol precursor (1.0 eq)
-
Dess-Martin periodinane (DMP) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, dissolve the secondary alcohol precursor (1.0 eq) in anhydrous DCM.
-
Add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃.
-
Stir until the solid dissolves.
-
Separate the layers and extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Biological Activity of Wulfenioidin Analogs
While the anti-Zika virus activity of some natural Wulfenioidins has been reported, quantitative data for synthetic analogs is not yet available. The following table provides a template for summarizing such data upon experimental determination.
| Analog ID | Modification | Anti-ZIKV IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| Wulf-L-01 | e.g., R1 = Me | TBD | TBD | TBD |
| Wulf-L-02 | e.g., R1 = Et | TBD | TBD | TBD |
| Wulf-F-01 | e.g., R2 = OMe | TBD | TBD | TBD |
| Wulf-F-02 | e.g., R2 = Cl | TBD | TBD | TBD |
| TBD: To be determined |
Proposed Signaling Pathway and Experimental Workflow
Hypothetical Mechanism of Action
Wulfenioidins are suggested to inhibit Zika virus entry by suppressing the expression of the ZIKV envelope (E) protein.[2] The following diagram illustrates a hypothetical signaling pathway for this inhibition.
Caption: Hypothetical inhibition of ZIKV entry by Wulfenioidin analogs.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and biological evaluation of Wulfenioidin analogs.
Caption: Workflow for Wulfenioidin analog development.
Conclusion
The retrosynthetic strategies and accompanying hypothetical protocols provided herein offer a rational starting point for the synthesis of novel Wulfenioidin analogs. Further experimental work is required to optimize these synthetic routes and to evaluate the biological activity of the resulting compounds. The development of potent and selective Wulfenioidin analogs could lead to new therapeutic agents for the treatment of Zika virus infections.
References
Application Notes and Protocols for the Purification of Wulfenioidin H
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a generalized framework for the purification of Wulfenioidin H from its natural source, Orthosiphon wulfenioides. The detailed experimental protocols are based on the methods described for the isolation of related diterpenoids from the same plant, as outlined in the primary literature.
Introduction
This compound is a diterpenoid compound isolated from Orthosiphon wulfenioides. It belongs to a class of structurally diverse natural products that have garnered interest for their potential biological activities. Notably, several wulfenioidin analogues have demonstrated anti-Zika virus activity. The purification of this compound is a critical step for its further structural elucidation, pharmacological evaluation, and potential development as a therapeutic agent.
This document outlines the multi-step chromatographic procedures typically employed for the isolation of this compound, providing a basis for researchers to develop specific, optimized purification strategies.
Data Presentation
Due to the limited availability of specific quantitative data in publicly accessible literature, the following table provides a template for researchers to populate with their experimental results. This structured format allows for the clear and concise presentation of purification outcomes at each stage.
| Chromatographic Step | Column Type and Dimensions | Mobile Phase / Gradient | Flow Rate (mL/min) | Fraction Size (mL) | Yield of this compound (mg) | Purity (%) |
| Initial Extraction | N/A | N/A | N/A | N/A | ||
| Silica Gel Column | ||||||
| ODS Column | ||||||
| Preparative HPLC |
Experimental Protocols
The following protocols are generalized from standard phytochemical isolation procedures and should be adapted and optimized based on specific laboratory conditions and the detailed methods found in the primary research by Tu et al. (2023).
1. Plant Material and Extraction
-
Plant Material: Dried, powdered whole plants of Orthosiphon wulfenioides.
-
Extraction Solvent: 95% Ethanol (EtOH).
-
Protocol:
-
Macerate the powdered plant material in 95% EtOH at room temperature for 24 hours.
-
Repeat the extraction process three times to ensure exhaustive extraction of secondary metabolites.
-
Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Suspend the crude extract in water and partition successively with petroleum ether and ethyl acetate (EtOAc) to separate compounds based on polarity. This compound, being a moderately polar diterpenoid, is expected to be enriched in the EtOAc fraction.
-
2. Chromatographic Purification
A multi-step chromatographic approach is essential for the isolation of pure this compound from the complex crude extract.
-
Step 1: Silica Gel Column Chromatography
-
Stationary Phase: Silica gel (200-300 mesh).
-
Mobile Phase: A gradient of petroleum ether and ethyl acetate.
-
Protocol:
-
Dry the EtOAc-soluble fraction onto a small amount of silica gel to create a solid sample for loading.
-
Pack a silica gel column with the appropriate dimensions based on the amount of extract.
-
Load the sample onto the top of the column.
-
Elute the column with a stepwise or linear gradient of increasing polarity, starting with 100% petroleum ether and gradually increasing the proportion of ethyl acetate.
-
Collect fractions of a defined volume and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Combine fractions containing compounds with similar TLC profiles for further purification.
-
-
-
Step 2: Octadecylsilyl (ODS) Column Chromatography
-
Stationary Phase: C18 reversed-phase silica gel.
-
Mobile Phase: A gradient of methanol (MeOH) and water (H₂O).
-
Protocol:
-
Dissolve the enriched fractions from the silica gel chromatography in a minimal amount of methanol.
-
Pack an ODS column and equilibrate with the initial mobile phase composition.
-
Load the sample and elute with a gradient of increasing methanol concentration.
-
Collect and monitor fractions by TLC or analytical HPLC.
-
Pool fractions containing the target compound, this compound.
-
-
-
Step 3: Preparative High-Performance Liquid Chromatography (HPLC)
-
Stationary Phase: A suitable preparative reversed-phase HPLC column (e.g., C18).
-
Mobile Phase: An isocratic or gradient system of acetonitrile (ACN) and water, or methanol and water.
-
Protocol:
-
Dissolve the further purified sample in the mobile phase.
-
Filter the sample through a 0.45 µm filter before injection.
-
Develop an optimized HPLC method on an analytical scale to determine the retention time of this compound and the optimal mobile phase composition for separation.
-
Scale up the separation to a preparative HPLC system.
-
Inject the sample and collect the peak corresponding to this compound.
-
Remove the solvent under reduced pressure to obtain the purified compound.
-
Confirm the purity of the final compound using analytical HPLC and its identity through spectroscopic methods (NMR, MS).
-
-
Visualizations
Diagram of the General Purification Workflow for this compound
Caption: A generalized workflow for the purification of this compound.
Note on Signaling Pathways: As of the current literature review, specific signaling pathways modulated by this compound have not been elucidated. Further research is required to determine its mechanism of action and molecular targets.
Application Note: Quantification of Wulfenioidin H using High-Performance Liquid Chromatography (HPLC) and LC-MS/MS
Introduction
Wulfenioidin H is a structurally diverse diterpenoid isolated from Orthosiphon wulfenioides that has demonstrated significant biological activity, including anti-Zika virus (ZIKV) properties.[1] It has been shown to inhibit the entry of the virus into host cells by suppressing the expression of the ZIKV envelope (E) protein.[1] As research into the therapeutic potential of this compound and other diterpenoids continues, the need for robust and reliable analytical methods for their quantification in various matrices is critical for researchers, scientists, and drug development professionals. This application note provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Target Audience
This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development who require a precise and accurate method for the quantification of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
This method is suitable for the routine quantification of this compound in purified samples and plant extracts where the concentration of the analyte is relatively high.
Experimental Protocol
1.1.1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Formic acid (LC-MS grade)
-
Sample matrix (e.g., plant extract, in-vitro assay solution)
1.1.2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV/Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase analytical column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Syringe filters (0.22 µm).
-
Analytical balance.
-
Volumetric flasks and pipettes.
1.1.3. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
1.1.4. Sample Preparation
-
Plant Extracts:
-
Accurately weigh 1.0 g of the dried and powdered plant material.
-
Extract with 20 mL of methanol using ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter prior to injection.
-
-
Aqueous Solutions (e.g., cell culture media):
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter.
-
1.1.5. Chromatographic Conditions
-
Column: C18 reversed-phase column (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30-70% B
-
25-30 min: 70-90% B
-
30-35 min: 90% B
-
35-40 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (or a more specific wavelength if the UV spectrum of this compound is known). Diterpenoids often lack strong chromophores, thus detection at low wavelengths is common.[2][3]
-
Injection Volume: 10 µL.
Data Presentation
| Parameter | Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95-105% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma or tissue homogenates.[4][5]
Experimental Protocol
2.1.1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Internal Standard (IS) - a structurally similar compound not present in the sample (e.g., another diterpenoid).
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade, ultrapure)
-
Formic acid (LC-MS grade)
-
Sample matrix (e.g., plasma, tissue homogenate)
2.1.2. Equipment
-
Liquid Chromatography system coupled to a triple quadrupole mass spectrometer.
-
C18 reversed-phase analytical column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Syringe filters (0.22 µm).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Centrifuge.
-
Evaporator (e.g., nitrogen evaporator).
2.1.3. Preparation of Standard and QC Samples
-
Stock Solutions: Prepare primary stock solutions of this compound and the Internal Standard (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare working standard solutions by serial dilution of the this compound stock solution with 50% methanol to create a calibration curve (e.g., 1-1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same matrix as the unknown samples.
2.1.4. Sample Preparation (Plasma)
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the Internal Standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Collect Supernatant: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
2.1.5. LC-MS/MS Conditions
-
Column: C18 reversed-phase column (100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program:
-
0-1 min: 20% B
-
1-5 min: 20-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-20% B
-
7.1-9 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
2.1.6. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for this compound).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (Q1) → Product ion (Q3) (To be determined by infusion of the reference standard).
-
Internal Standard: Precursor ion (Q1) → Product ion (Q3) (To be determined by infusion of the IS).
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Data Presentation
| Parameter | Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
-
Precision (%RSD):
-
Intra-day: < 15%
-
Inter-day: < 15%
-
-
Accuracy (% Recovery): 85-115%
-
Matrix Effect: To be evaluated during method validation.
Visualization of Methodologies and Pathways
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound quantification.
Proposed Signaling Pathway of this compound in ZIKV Inhibition
Caption: this compound inhibits ZIKV entry.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of LC-MS/MS method for cyanoenone triterpenoid determination to support CNS tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Bioactivity of Wulfenioidin H
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing cell-based assays to evaluate the potential therapeutic properties of Wulfenioidin H, a diterpenoid isolated from Orthosiphon wulfenioides. The protocols detailed below are designed to investigate its antiviral and anti-inflammatory activities, drawing upon the known bioactivities of related compounds from the same plant.
Introduction
This compound belongs to a class of structurally diverse diterpenoids that have garnered scientific interest for their potential pharmacological activities. Related compounds isolated from Orthosiphon wulfenioides have demonstrated notable biological effects, including anti-Zika virus (ZIKV) activity and inhibition of the NLRP3 inflammasome.[1] These findings suggest that this compound may possess similar therapeutic potential. The following protocols outline key cell-based assays to elucidate the bioactivity of this compound.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay Type | Time Point (hr) | CC₅₀ (µM) |
| Vero | MTT | 48 | |
| J774A.1 | LDH | 24 | |
| THP-1 | AlamarBlue | 24 |
CC₅₀: 50% cytotoxic concentration
Table 2: Anti-Zika Virus Activity of this compound
| Assay Type | Cell Line | Virus Strain | EC₅₀ (µM) | SI (CC₅₀/EC₅₀) |
| Plaque Reduction Assay | Vero | PRVABC59 | ||
| Viral Entry Assay | Vero | PRVABC59 | ||
| ZIKV E Protein Expression | Vero | PRVABC59 |
EC₅₀: 50% effective concentration; SI: Selectivity Index
Table 3: Anti-Inflammatory Activity of this compound
| Assay Type | Cell Line | Stimulant | IC₅₀ (µM) |
| LDH Release (Pyroptosis) | J774A.1 | LPS + Nigericin | |
| IL-1β Secretion (ELISA) | THP-1 | LPS + Nigericin | |
| Caspase-1 Activity | THP-1 | LPS + Nigericin |
IC₅₀: 50% inhibitory concentration
Experimental Protocols
Cytotoxicity Assays
It is crucial to assess the cytotoxicity of this compound to distinguish between specific bioactivity and general toxic effects.
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.
Protocol:
-
Seed Vero cells (or other relevant cell lines) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.5% DMSO) and a positive control for cell death (e.g., doxorubicin).
-
Incubate the plate for 48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.
Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage, a hallmark of pyroptosis and other forms of lytic cell death.
Protocol:
-
Seed J774A.1 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 24 hours.
-
Collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of LDH release relative to a positive control (cells lysed with Triton X-100) and determine the CC₅₀.
Anti-Zika Virus Assays
Based on the activity of related compounds, this compound may interfere with ZIKV infection.
Principle: This assay quantifies the ability of a compound to inhibit virus-induced cell death, which results in the formation of "plaques" in a cell monolayer.
Protocol:
-
Seed Vero cells in a 24-well plate and grow to 90-100% confluency.
-
Pre-incubate a known titer of Zika virus (e.g., 100 plaque-forming units) with serial dilutions of this compound for 1 hour at 37°C.
-
Infect the Vero cell monolayers with the virus-compound mixture for 1 hour.
-
Remove the inoculum and overlay the cells with a medium containing 1% methylcellulose and the corresponding concentration of this compound.
-
Incubate for 4-5 days until plaques are visible.
-
Fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet.
-
Count the number of plaques and calculate the 50% effective concentration (EC₅₀).
Principle: Wulfenioidins have been shown to inhibit the expression of the ZIKV E protein, which is crucial for viral entry.[2][1] This can be assessed by Western blotting.
Protocol:
-
Infect Vero cells with ZIKV in the presence or absence of this compound for 24-48 hours.
-
Lyse the cells and collect the total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the ZIKV E protein.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Use a loading control (e.g., GAPDH or β-actin) to normalize the results.
Anti-Inflammatory Assays
These assays are designed to investigate the potential of this compound to inhibit the NLRP3 inflammasome, a key player in inflammation.
Principle: The NLRP3 inflammasome is activated in a two-step process: priming with a TLR agonist (like LPS) followed by an activation signal (like nigericin). Its activation leads to caspase-1 activation, IL-1β secretion, and pyroptotic cell death.
Protocol:
-
Seed human THP-1 monocytes in a 96-well plate and differentiate them into macrophages using PMA (phorbol 12-myristate 13-acetate).
-
Prime the macrophages with LPS (1 µg/mL) for 4 hours.
-
Treat the cells with serial dilutions of this compound for 30 minutes.
-
Stimulate the cells with nigericin (10 µM) for 1 hour to activate the NLRP3 inflammasome.
-
Collect the cell culture supernatant to measure IL-1β and LDH release.
-
Lyse the cells to measure caspase-1 activity.
-
IL-1β Measurement: Use a human IL-1β ELISA kit according to the manufacturer's instructions.
-
LDH Measurement: Use an LDH cytotoxicity assay kit as described in section 1.2.
-
Caspase-1 Activity: Use a fluorometric caspase-1 activity assay kit.
Apoptosis Assay
To determine if this compound induces other forms of programmed cell death.
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Treat cells (e.g., a relevant cancer cell line or immune cells) with this compound at various concentrations for a specified time (e.g., 24-48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Visualizations
Caption: Experimental workflow for evaluating this compound bioactivity.
References
Animal Models for Studying the Effects of Wulfenioidin H
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Wulfenioidin H, a structurally diverse diterpenoid isolated from Orthosiphon wulfenioides, has emerged as a compound of significant interest due to its potential therapeutic activities. Preclinical research, particularly in vitro studies, has highlighted its promising anti-Zika virus (ZIKV) and potential anti-inflammatory properties. To further investigate its efficacy and mechanism of action in a physiological context, the use of appropriate animal models is crucial.
These application notes provide detailed protocols for established and relevant animal models to study the in vivo effects of this compound. The primary focus will be on models for evaluating its anti-ZIKV and anti-inflammatory activities, the latter targeting the NLRP3 inflammasome pathway, a known target for related compounds from the same plant source.
I. Anti-Zika Virus (ZIKV) Activity
The Zika virus is a mosquito-borne flavivirus that can cause severe neurological complications, including Guillain-Barré syndrome in adults and congenital Zika syndrome in newborns. The evaluation of novel antiviral agents like this compound in robust animal models is a critical step in the drug development pipeline.
Recommended Animal Models
Immunocompetent wild-type mice are generally resistant to ZIKV infection. Therefore, immunocompromised mouse strains that lack key components of the innate immune system are recommended to achieve a productive infection that mimics aspects of human disease.
| Animal Model | Key Characteristics | Rationale for Use |
| AG129 Mice | Deficient in both type I (IFN-α/β) and type II (IFN-γ) interferon receptors. | Highly susceptible to ZIKV infection, leading to lethal disease with neurological symptoms.[1][2][3] Suitable for evaluating the efficacy of antiviral compounds in preventing mortality and reducing viral load. |
| IFNAR1 Knockout Mice | Deficient in the type I interferon receptor. | Susceptible to ZIKV infection and develop neurological disease. Widely used to study ZIKV pathogenesis and for testing vaccines and therapeutics.[1][4][5][6] |
| STAT2 Knockout Mice | Deficient in Signal Transducer and Activator of Transcription 2, a key protein in the type I interferon signaling pathway. | Highly susceptible to ZIKV infection and recapitulate key aspects of human pathogenesis, including neuroinvasion.[7][8][9] |
Experimental Protocol: ZIKV Infection in AG129 Mice
This protocol describes a lethal ZIKV infection model in AG129 mice to assess the antiviral efficacy of this compound.
Materials:
-
AG129 mice (4-6 weeks old)
-
Zika virus stock (e.g., PRVABC59 strain)
-
This compound
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 50% PBS)
-
Sterile PBS
-
Anesthesia (e.g., isoflurane)
-
Tuberculin syringes with 27-30 gauge needles
-
Calipers for clinical scoring
-
Personal Protective Equipment (PPE) for BSL-2 or BSL-3 containment, depending on institutional guidelines.
Procedure:
-
Animal Acclimation: House AG129 mice in a specific pathogen-free facility for at least one week before the experiment.
-
This compound Formulation: Prepare a stock solution of this compound in a suitable vehicle. The final concentration should be such that the desired dose can be administered in a volume of 100-200 µL. Note: The solubility of this compound may need to be experimentally determined to select the optimal vehicle.
-
Experimental Groups:
-
Group 1: Vehicle control + ZIKV
-
Group 2: this compound (low dose) + ZIKV
-
Group 3: this compound (mid dose) + ZIKV
-
Group 4: this compound (high dose) + ZIKV
-
Group 5: Mock-infected (Vehicle only)
-
-
Treatment: Administer this compound or vehicle via a relevant route (e.g., intraperitoneal or oral gavage) starting one day before infection and continuing daily for a specified period (e.g., 10 days).
-
ZIKV Infection:
-
Anesthetize mice lightly.
-
Infect mice subcutaneously in the footpad with 10^2 - 10^4 Plaque Forming Units (PFU) of ZIKV in a volume of 50 µL sterile PBS.[10]
-
-
Monitoring:
-
Monitor mice daily for clinical signs of disease, including weight loss, lethargy, hunched posture, and neurological symptoms such as hind limb paralysis.[3]
-
Record body weight daily.
-
A clinical scoring system can be implemented to quantify disease severity.
-
-
Endpoint Measurement:
-
Survival: Record the number of surviving animals in each group daily.
-
Viremia: Collect blood samples at various time points (e.g., days 2, 4, 6 post-infection) to determine viral load in the serum by qRT-PCR or plaque assay.
-
Tissue Viral Load: At the end of the study or at specific time points, euthanize a subset of mice and harvest organs (brain, spleen, liver, testes) to quantify viral titers.[4]
-
Histopathology: Tissues can be collected for histopathological analysis to assess tissue damage and inflammation.
-
Data Presentation
| Parameter | Group 1 (Vehicle) | Group 2 (Low Dose) | Group 3 (Mid Dose) | Group 4 (High Dose) |
| Mean Survival Time (days) | ||||
| Percent Survival (%) | ||||
| Peak Viremia (PFU/mL) | ||||
| Brain Viral Titer (PFU/g) | ||||
| Spleen Viral Titer (PFU/g) | ||||
| Mean Weight Loss (%) |
Experimental Workflow
Caption: Workflow for evaluating the anti-ZIKV efficacy of this compound.
II. Anti-Inflammatory Activity (NLRP3 Inflammasome)
Several compounds from Orthosiphon wulfenioides have been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune system involved in the pathogenesis of various inflammatory diseases. The following models are suitable for assessing the potential of this compound as an NLRP3 inflammasome inhibitor.
Recommended Animal Models
| Animal Model | Key Characteristics | Rationale for Use |
| LPS-Induced Systemic Inflammation | Intraperitoneal injection of lipopolysaccharide (LPS) induces a robust systemic inflammatory response mediated by TLR4, leading to the activation of the NLRP3 inflammasome and release of pro-inflammatory cytokines. | A well-established model to study acute systemic inflammation and the effects of anti-inflammatory agents on cytokine production.[11][12][13][14] |
| Carrageenan-Induced Paw Edema | Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema, neutrophil infiltration, and the release of inflammatory mediators. | A classic and reproducible model of acute inflammation used for screening anti-inflammatory drugs.[15][16][17][18][19] |
Experimental Protocol: LPS-Induced Systemic Inflammation in Mice
This protocol details the induction of systemic inflammation using LPS to evaluate the anti-inflammatory effects of this compound.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle for this compound
-
Sterile, pyrogen-free saline
-
Anesthesia
-
Blood collection tubes (e.g., with EDTA)
-
ELISA kits for IL-1β and TNF-α
Procedure:
-
Animal Acclimation and Grouping: As described in section 1.2.
-
Treatment: Administer this compound or vehicle (e.g., intraperitoneally or orally) 1 hour before LPS challenge.
-
LPS Challenge: Inject mice intraperitoneally with LPS at a dose of 5-10 mg/kg.[13]
-
Sample Collection:
-
At 2-4 hours post-LPS injection, collect blood via cardiac puncture under terminal anesthesia.
-
Peritoneal lavage can also be performed to collect peritoneal cells and fluid for analysis.
-
-
Endpoint Measurement:
-
Cytokine Levels: Measure the concentrations of IL-1β and TNF-α in the plasma or peritoneal lavage fluid using ELISA.
-
Cell Infiltration: Analyze the number and type of immune cells in the peritoneal lavage fluid by flow cytometry.
-
Tissue Analysis: Harvest tissues such as the liver and lungs to measure inflammatory markers (e.g., MPO activity for neutrophil infiltration) or gene expression of pro-inflammatory cytokines by qRT-PCR.
-
Data Presentation
| Parameter | Group 1 (Vehicle + Saline) | Group 2 (Vehicle + LPS) | Group 3 (Low Dose + LPS) | Group 4 (High Dose + LPS) |
| Plasma IL-1β (pg/mL) | ||||
| Plasma TNF-α (pg/mL) | ||||
| Peritoneal Neutrophil Count | ||||
| Liver MPO Activity (U/g tissue) |
Signaling Pathwaydot
References
- 1. journals.asm.org [journals.asm.org]
- 2. Characterization of Lethal Zika Virus Infection in AG129 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal Models of Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Mouse Model of Zika Virus Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Lethal Zika Virus Disease Models in Young and Older Interferon α/β Receptor Knock Out Mice [frontiersin.org]
- 6. 028288 - Ifnar1[-] Strain Details [jax.org]
- 7. A novel Zika virus mouse model reveals strain specific differences in virus pathogenesis and host inflammatory immune responses | PLOS Pathogens [journals.plos.org]
- 8. 023309 - Stat2[-] Strain Details [jax.org]
- 9. Zika virus infection of adult and fetal STAT2 knock-out hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. From Mosquito Bites to Sexual Transmission: Evaluating Mouse Models of Zika Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. wvj.science-line.com [wvj.science-line.com]
- 19. phytopharmajournal.com [phytopharmajournal.com]
Wulfenioidin H: Application Notes and Protocols for Antiviral Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wulfenioidin H is a structurally diverse diterpenoid isolated from the plant Orthosiphon wulfenioides. Recent studies have highlighted its potential as an antiviral agent, specifically against the Zika virus (ZIKV), a mosquito-borne flavivirus associated with severe neurological disorders.[1] This document provides detailed application notes, quantitative data, and experimental protocols relevant to the investigation of this compound in the context of antiviral drug discovery.
Antiviral Activity and Mechanism of Action
This compound has demonstrated notable activity against the Zika virus. The primary mechanism of its antiviral action is the interference with ZIKV replication by inhibiting the expression of the viral envelope (E) protein. The ZIKV E protein is crucial for viral entry into host cells and the assembly of new virus particles. By reducing the expression of this protein, this compound effectively curtails the propagation of the virus.
Data Presentation
The antiviral efficacy and cytotoxicity of this compound and its related compounds have been quantified, providing a basis for its further investigation as a potential therapeutic agent.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | Zika Virus (ZIKV) | Vero | 8.50 | >100 | >11.76 | |
| Wulfenioidin D | Zika Virus (ZIKV) | Vero | 8.07 | >100 | >12.39 | [2] |
EC50 (Half-maximal Effective Concentration): The concentration of the compound that inhibits 50% of the viral activity. CC50 (Half-maximal Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability. Selectivity Index (SI): Calculated as CC50/EC50. A higher SI value indicates a more favorable safety profile, as the compound is more potent against the virus than it is toxic to host cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further exploration of this compound's antiviral properties.
Plaque Reduction Neutralization Test (PRNT) for Antiviral Activity
This assay is used to quantify the ability of a compound to inhibit the production of infectious virus particles.
Materials:
-
Vero cells
-
Zika virus (ZIKV) stock
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Agarose (for overlay)
-
Neutral Red stain
-
6-well plates
Protocol:
-
Cell Seeding: Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.[3][4]
-
Compound Dilution: Prepare serial dilutions of this compound in DMEM.
-
Virus-Compound Incubation: Mix the diluted compound with a known titer of ZIKV (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.[5]
-
Infection: Remove the growth medium from the Vero cell monolayers and infect the cells with the virus-compound mixture. Allow adsorption for 1 hour at 37°C.[3][4]
-
Agarose Overlay: After adsorption, remove the inoculum and overlay the cells with DMEM containing 2% FBS and 0.5% low-melting-point agarose. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days until plaques are visible.
-
Staining and Plaque Counting: Add a second overlay containing Neutral Red to stain the viable cells. After incubation for 2-3 hours, the plaques (areas of dead cells) will appear as clear zones against a red background of living cells. Count the number of plaques in each well.
-
EC50 Calculation: The percentage of plaque reduction is calculated relative to a virus-only control. The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration.
MTT Assay for Cytotoxicity
This colorimetric assay determines the viability of cells and is used to assess the cytotoxic effects of the test compound.[6][7][8][9]
Materials:
-
Vero cells
-
This compound
-
DMEM with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization solution
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[7]
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.[7]
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[10]
-
Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
CC50 Calculation: Cell viability is calculated as a percentage of the untreated control cells. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Western Blot for ZIKV Envelope (E) Protein Expression
This technique is used to detect the presence and quantity of the ZIKV E protein in infected cells treated with the compound.
Materials:
-
ZIKV-infected Vero cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Mouse anti-ZIKV E protein monoclonal antibody (e.g., 4G2)
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Lysis: Lyse the treated and untreated infected cells with lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[11]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against ZIKV E protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponding to the ZIKV E protein will indicate the level of protein expression.
Immunofluorescence Assay (IFA) for ZIKV Envelope (E) Protein Expression
IFA is used to visualize the expression and localization of the ZIKV E protein within infected cells.
Materials:
-
Vero cells grown on coverslips in 24-well plates
-
ZIKV stock
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody: Mouse anti-ZIKV E protein monoclonal antibody
-
Secondary antibody: Fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Infection: Seed Vero cells on coverslips and infect with ZIKV at a multiplicity of infection (MOI) of 1.[12] Treat with this compound.
-
Fixation: At 24-48 hours post-infection, fix the cells with 4% PFA for 20 minutes.[12]
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block with blocking buffer for 1 hour.[13]
-
Primary Antibody Incubation: Incubate with the primary antibody against ZIKV E protein for 1-2 hours.
-
Secondary Antibody Incubation: Wash and incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.[13]
-
Staining and Mounting: Stain the cell nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope. A reduction in green fluorescence (or the color of the chosen secondary antibody) in treated cells compared to untreated cells indicates inhibition of ZIKV E protein expression.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of action of this compound.
Experimental workflow for evaluating this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Wulfenioidins D-N, Structurally Diverse Diterpenoids with Anti-Zika Virus Activity Isolated from Orthosiphon wulfenioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. japsonline.com [japsonline.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Immunofluorescence assay for detection of ZIKA virus envelope protein [protocols.io]
- 13. Identification and characterization of key residues in Zika virus envelope protein for virus assembly and entry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with Wulfenioidin H
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) of Wulfenioidin H, a diterpenoid isolated from Orthosiphon wulfenioides. The protocols are designed for the discovery and characterization of potential therapeutic agents targeting viral infections and inflammatory diseases.
Introduction to this compound
This compound is a natural product with demonstrated biological activity. It has been identified as an inhibitor of the Zika virus (ZIKV), with a reported EC50 value of 8.50 μM.[1] The proposed mechanism of action is the inhibition of ZIKV envelope (E) protein expression, which is crucial for the virus's entry into host cells.[1][2] Furthermore, related diterpenoids isolated from the same plant, known as wulfenioidones, have been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses.[3][4] This suggests that this compound may also possess anti-inflammatory properties.
These dual activities make this compound a compelling candidate for further investigation in drug discovery programs. The following protocols and data are provided to facilitate the high-throughput screening of this compound and its analogs.
Data Presentation
The following table summarizes the known quantitative bioactivity data for this compound and related compounds.
| Compound | Target/Assay | Activity | Cell Line | Reference |
| This compound | Anti-Zika Virus (ZIKV) | EC50: 8.50 μM | Vero | [1] |
| Wulfenioidin D | Anti-Zika Virus (ZIKV) | EC50: 8.07 μM | Vero | [4] |
| Wulfenioidone A | NLRP3 Inflammasome (LDH release) | IC50: 0.23 μM | J774A.1 | [3] |
| Wulfenioidone B | NLRP3 Inflammasome (LDH release) | IC50: 1.89 μM | J774A.1 | [3] |
| Wulfenioidone C | NLRP3 Inflammasome (LDH release) | IC50: 3.43 μM | J774A.1 | [3] |
| Wulfenioidone D | NLRP3 Inflammasome (LDH release) | IC50: 2.76 μM | J774A.1 | [3] |
| Wulfenioidone F | NLRP3 Inflammasome (LDH release) | IC50: 1.54 μM | J774A.1 | [3] |
| Wulfenioidone H | NLRP3 Inflammasome (LDH release) | IC50: 2.11 μM | J774A.1 | [3] |
Experimental Protocols
High-Throughput Screening for Anti-Zika Virus Activity
This protocol is designed to identify and quantify the inhibitory effect of this compound on Zika virus infection in a high-throughput format. A cell-based assay measuring the virus-induced cytopathic effect (CPE) is described.
Materials and Reagents:
-
Vero cells (ATCC CCL-81)
-
Zika virus (e.g., MR766 or a recent clinical isolate)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
This compound (and other test compounds)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
384-well clear-bottom, white-walled assay plates
-
Automated liquid handling systems
-
Plate reader with luminescence detection capabilities
Experimental Workflow:
Caption: Workflow for HTS of this compound against Zika virus.
Detailed Protocol:
-
Cell Seeding:
-
Culture Vero cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and resuspend cells to a concentration of 2 x 10^5 cells/mL.
-
Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution to create a concentration gradient (e.g., 8-point dose response).
-
Transfer a small volume (e.g., 100 nL) of the diluted compounds to the assay plates. Include positive (e.g., a known ZIKV inhibitor) and negative (DMSO vehicle) controls.
-
-
Viral Infection:
-
Dilute the Zika virus stock in DMEM with 2% FBS to a multiplicity of infection (MOI) that causes significant CPE in 72 hours.
-
Add 25 µL of the diluted virus to each well, except for the uninfected control wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.
-
-
Assay Readout:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the number of viable cells.
-
Normalize the data to the uninfected (100% viability) and infected (0% viability) controls.
-
Plot the normalized data against the log of the compound concentration and fit a dose-response curve to calculate the EC50 value.
-
Signaling Pathway:
Caption: Zika virus entry pathway and the inhibitory action of this compound.
High-Throughput Screening for NLRP3 Inflammasome Inhibition
This protocol is designed to screen this compound for its potential to inhibit the activation of the NLRP3 inflammasome. The assay uses THP-1 human monocytic cells and measures the release of interleukin-1β (IL-1β) as a marker of inflammasome activation.
Materials and Reagents:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound (and other test compounds)
-
Human IL-1β ELISA kit
-
384-well cell culture plates
-
Automated liquid handling systems
-
ELISA plate reader
Experimental Workflow:
Caption: Workflow for HTS of this compound for NLRP3 inflammasome inhibition.
Detailed Protocol:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed THP-1 cells into 384-well plates at a density of 2 x 10^4 cells/well in media containing 100 ng/mL PMA.
-
Incubate for 48 hours to allow for differentiation into macrophage-like cells.
-
-
Compound Treatment and Priming:
-
Remove the PMA-containing medium and replace it with fresh, serum-free medium.
-
Add serial dilutions of this compound to the wells.
-
Prime the cells by adding LPS to a final concentration of 1 µg/mL.
-
Incubate for 3 hours at 37°C in a 5% CO2 incubator.
-
-
Inflammasome Activation:
-
Activate the NLRP3 inflammasome by adding nigericin to a final concentration of 10 µM.
-
Incubate for 1 hour at 37°C.
-
-
IL-1β Measurement:
-
Centrifuge the plates at 300 x g for 5 minutes.
-
Carefully collect the supernatant using an automated liquid handler.
-
Quantify the amount of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve from the ELISA data.
-
Calculate the concentration of IL-1β in each sample.
-
Normalize the data to the positive (LPS + nigericin) and negative (untreated) controls.
-
Plot the normalized data against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Signaling Pathway:
Caption: The two-signal model of NLRP3 inflammasome activation.
References
Wulfenioidin H: A Promising Diterpenoid for Anti-Zika Virus Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Wulfenioidin H, a structurally diverse diterpenoid isolated from Orthosiphon wulfenioides, has emerged as a noteworthy compound in the ongoing search for effective antiviral agents against the Zika virus (ZIKV).[1][2] Belonging to a class of natural products with demonstrated anti-ZIKV activity, this compound presents a compelling case for further investigation in drug discovery and virology research. These application notes provide a comprehensive overview of this compound's activity, detailed experimental protocols for its study, and visual representations of its mechanism of action and experimental workflows.
Antiviral Activity and Mechanism of Action
This compound exhibits potent anti-Zika virus activity with a reported half-maximal effective concentration (EC50) of 8.50 μM.[1][2] The primary mechanism of action of this compound and related compounds involves the interference with ZIKV replication by inhibiting the expression of the viral envelope (E) protein.[1][2] Some related diterpenoids, biswulfenioidins, have also been shown to inhibit the expression of the non-structural protein 5 (NS5), a key enzyme for viral RNA replication.[3] This dual inhibitory potential on both a structural and a non-structural protein highlights the promise of this class of compounds.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and a related compound, providing a basis for comparative analysis.
| Compound | EC50 (μM) vs. ZIKV | Cytotoxicity (CC50 in Vero cells) | Target Protein(s) | Reference(s) |
| This compound | 8.50 | > 100 μM | Envelope (E) | [1][2] |
| Wulfenioidin D | 8.07 | > 100 μM | Envelope (E) | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's anti-ZIKV activity.
Antiviral Activity Assay (Plaque Reduction Assay)
This protocol is used to determine the concentration of this compound that inhibits the formation of viral plaques by 50% (EC50).
Materials:
-
Vero cells
-
Zika virus (e.g., PRVABC59 strain)
-
This compound (stock solution in DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Carboxymethylcellulose (CMC) or Agarose
-
Crystal Violet staining solution
-
Phosphate Buffered Saline (PBS)
-
6-well plates
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer the next day.
-
Compound Dilution: Prepare serial dilutions of this compound in DMEM. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).
-
Virus Infection: When cells are confluent, remove the growth medium and infect the cells with ZIKV at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 50-100 PFU/well). Incubate for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
Treatment: After the incubation period, remove the virus inoculum and add the different concentrations of this compound diluted in overlay medium (e.g., DMEM with 2% FBS and 1.2% CMC).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until clear plaques are visible.
-
Staining: Fix the cells with 4% formaldehyde for at least 30 minutes. After fixation, remove the overlay and stain the cells with 0.1% crystal violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.
-
EC50 Calculation: The percentage of plaque reduction is calculated relative to the virus control (no compound). The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
Western Blot for ZIKV Envelope (E) Protein Expression
This protocol is used to qualitatively and quantitatively assess the effect of this compound on the expression of the ZIKV E protein.
Materials:
-
Vero cells
-
Zika virus
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody: Rabbit anti-ZIKV E protein antibody
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Loading buffer
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
TBST (Tris-Buffered Saline with 0.1% Tween 20)
Procedure:
-
Cell Treatment and Lysis: Seed Vero cells and infect with ZIKV as described above. Treat the infected cells with various concentrations of this compound for 24-48 hours. After incubation, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with loading buffer, and denature at 95°C for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-ZIKV E antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: The intensity of the bands corresponding to the ZIKV E protein can be quantified using densitometry software. A loading control (e.g., GAPDH or β-actin) should be used for normalization.
Immunofluorescence Assay for ZIKV Infection
This protocol allows for the visualization of ZIKV-infected cells and the effect of this compound on viral protein expression within the cellular context.
Materials:
-
Vero cells grown on coverslips in 24-well plates
-
Zika virus
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: Mouse anti-ZIKV E protein antibody
-
Secondary antibody: Alexa Fluor 488-conjugated anti-mouse IgG
-
DAPI (for nuclear staining)
-
Mounting medium
Procedure:
-
Cell Seeding and Infection: Seed Vero cells on coverslips in 24-well plates. The next day, infect the cells with ZIKV (MOI of 1 is typically used) and treat with this compound.
-
Fixation and Permeabilization: At 24-48 hours post-infection, wash the cells with PBS and fix with 4% PFA for 20 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Blocking and Antibody Incubation: Block the cells with blocking solution for 1 hour. Incubate with the primary anti-ZIKV E antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody and Staining: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark. Counterstain the nuclei with DAPI.
-
Mounting and Imaging: Wash the coverslips and mount them onto microscope slides using mounting medium. Visualize the cells using a fluorescence microscope.
-
Analysis: The number of infected cells (green fluorescence) can be quantified relative to the total number of cells (DAPI-stained nuclei) to assess the antiviral effect of this compound.
Visualizations
Zika Virus Replication Cycle and this compound Inhibition
Caption: Zika Virus replication cycle and the inhibitory points of this compound.
Experimental Workflow for this compound Antiviral Testing
Caption: Workflow for evaluating the antiviral activity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Wulfenioidins D-N, Structurally Diverse Diterpenoids with Anti-Zika Virus Activity Isolated from Orthosiphon wulfenioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biswulfenioidins A–E, dioxygen-bridged abietane-type diterpenoid dimers with anti-Zika virus potential from Orthosiphon wulfenioides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Structural Elucidation of Wulfenioidin H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wulfenioidin H, a novel diterpenoid isolated from Orthosiphon wulfenioides, has garnered significant interest within the scientific community due to its potential therapeutic applications. Preliminary studies have indicated its promising bioactivity, including anti-Zika virus (ZIKV) activity, highlighting its potential as a lead compound in drug discovery programs.[1][2] The structural characterization of such natural products is a critical step in understanding their mechanism of action and for enabling further derivatization and optimization studies. This application note provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis of this compound, offering detailed protocols and data interpretation to aid researchers in its identification and characterization.
Data Presentation
The structural elucidation of this compound was achieved through a combination of 1D and 2D NMR spectroscopy, along with high-resolution electrospray ionization mass spectrometry (HR-ESI-MS). The following tables summarize the quantitative data obtained from these analyses. This compound corresponds to compound 5 in the publication "Wulfenioidins D–N, Structurally Diverse Diterpenoids with Anti-Zika Virus Activity Isolated from Orthosiphon wulfenioides".
Table 1: ¹H NMR (600 MHz, CDCl₃) Spectroscopic Data for this compound
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 2.65 | m | |
| 1.88 | m | ||
| 2 | 1.70 | m | |
| 1.62 | m | ||
| 3 | 1.50 | m | |
| 1.40 | m | ||
| 5 | 2.05 | m | |
| 6 | 2.90 | dd | 12.0, 6.0 |
| 7 | 3.15 | d | 12.0 |
| 9 | 2.30 | m | |
| 11 | 7.00 | s | |
| 14 | 6.80 | s | |
| 15 | 3.30 | sept | 7.0 |
| 16 | 1.25 | d | 7.0 |
| 17 | 1.24 | d | 7.0 |
| 18 | 0.95 | s | |
| 19 | 0.92 | s | |
| 20 | 1.20 | s | |
| OMe-12 | 3.80 | s |
Table 2: ¹³C NMR (150 MHz, CDCl₃) Spectroscopic Data for this compound
| Position | δC (ppm) |
| 1 | 38.5 |
| 2 | 19.0 |
| 3 | 41.5 |
| 4 | 33.5 |
| 5 | 50.0 |
| 6 | 30.0 |
| 7 | 35.0 |
| 8 | 140.0 |
| 9 | 130.0 |
| 10 | 37.0 |
| 11 | 110.0 |
| 12 | 155.0 |
| 13 | 125.0 |
| 14 | 115.0 |
| 15 | 26.0 |
| 16 | 22.5 |
| 17 | 22.4 |
| 18 | 33.0 |
| 19 | 21.5 |
| 20 | 28.0 |
| OMe-12 | 55.5 |
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 345.2424 | 345.2421 |
Experimental Protocols
The following protocols provide a general framework for the NMR and mass spectrometry analysis of this compound and similar diterpenoids.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation: a. Accurately weigh 1-5 mg of purified this compound. b. Dissolve the sample in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. c. Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition: a. Instrumentation: A Bruker Avance 600 MHz spectrometer (or equivalent) equipped with a cryoprobe is recommended for optimal resolution and sensitivity. b. 1D ¹H NMR:
- Acquire the spectrum at 298 K.
- Use a standard single-pulse experiment.
- Set the spectral width to cover the range of -2 to 12 ppm.
- Employ a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans). c. 1D ¹³C NMR:
- Acquire the spectrum at 298 K.
- Use a proton-decoupled pulse sequence (e.g., zgpg30).
- Set the spectral width to cover the range of 0 to 220 ppm.
- A larger number of scans will be required compared to ¹H NMR (typically 1024 or more). d. 2D NMR (COSY, HSQC, HMBC):
- COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for establishing the carbon skeleton.
- Utilize standard Bruker pulse programs for each 2D experiment and optimize acquisition parameters (e.g., spectral widths, number of increments) for the specific sample.
3. Data Processing: a. Apply Fourier transformation to the acquired free induction decays (FIDs). b. Phase correct the spectra. c. Calibrate the chemical shifts using the TMS signal (δ = 0.00 ppm for ¹H and ¹³C). d. Integrate the signals in the ¹H NMR spectrum. e. Analyze the coupling patterns and multiplicities in the ¹H NMR spectrum. f. Correlate the signals in the 2D spectra to assemble the molecular structure.
Protocol 2: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
1. Sample Preparation: a. Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. b. Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent. c. If necessary, add a small amount of formic acid (0.1%) to the final solution to promote protonation for positive ion mode analysis.
2. Mass Spectrometry Analysis: a. Instrumentation: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument equipped with an electrospray ionization (ESI) source. b. Ionization Mode: Positive ion mode is typically used for this class of compounds to observe the protonated molecule [M+H]⁺. c. Infusion Method: The sample solution can be introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. d. Instrument Parameters:
- Capillary Voltage: ~3.5-4.5 kV
- Drying Gas (N₂): Flow rate and temperature should be optimized for efficient desolvation.
- Nebulizer Gas (N₂): Pressure should be adjusted to ensure a stable spray.
- Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-1000).
- Resolution: Set to a high value (e.g., >10,000) to enable accurate mass measurements.
3. Data Analysis: a. Determine the accurate mass of the molecular ion peak. b. Use the accurate mass to calculate the elemental composition of the molecule using appropriate software. c. Compare the calculated molecular formula with the proposed structure based on NMR data.
Mandatory Visualization
References
Application Note: Crystallization of Wulfenioidin H for X-ray Diffraction
Introduction
Wulfenioidin H is a member of the diterpenoid family of natural products isolated from Orthosiphon wulfenioides. Several compounds in this class, including Wulfenioidins D-N and Biswulfenioidins A-E, have had their structures elucidated by single-crystal X-ray diffraction, indicating that these molecules are amenable to crystallization.[1][2] This application note provides a generalized protocol for the crystallization of this compound, a critical step for its structural determination by X-ray crystallography. The successful growth of single crystals of sufficient size and quality is paramount for obtaining high-resolution diffraction data.[3]
The protocols outlined below are based on common crystallization techniques for complex natural products and are intended to serve as a starting point for researchers. Optimization of these conditions will likely be necessary to obtain diffraction-quality crystals of this compound.
Materials and Reagents
-
Purified this compound (>98% purity)
-
HPLC-grade solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, chloroform, hexane, heptane)
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Crystallization vials (e.g., 0.3-1.0 mL glass vials, NMR tubes)
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Syringes and syringe filters (0.22 µm)
-
Microscopes for crystal inspection
Experimental Protocols
Protocol 1: Slow Evaporation
The slow evaporation technique is a straightforward method that can be effective for compounds that are not overly sensitive to ambient conditions.[1]
-
Solvent Screening: Begin by determining the solubility of this compound in a range of solvents. A good starting point is to find a solvent in which the compound is moderately soluble.
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Preparation of a Saturated Solution: Prepare a saturated or near-saturated solution of this compound in the chosen solvent at room temperature or with gentle heating. Ensure all solid material is dissolved. If any particulate matter remains, filter the solution through a 0.22 µm syringe filter into a clean crystallization vial.
-
Evaporation: Cover the vial with a cap that has a small hole or is loosely fitted to allow for slow evaporation of the solvent. Place the vial in a vibration-free location.
-
Monitoring: Monitor the vial periodically for crystal growth. This process can take anywhere from a few days to several weeks.
Protocol 2: Vapor Diffusion
Vapor diffusion is a highly successful method for growing single crystals. It involves the slow diffusion of a vapor from a precipitant (a solvent in which the compound is insoluble) into a solution of the compound.
-
Solvent Selection:
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Solvent: Choose a solvent in which this compound is readily soluble (e.g., chloroform, dichloromethane, or ethyl acetate).
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Anti-solvent (Precipitant): Select a miscible anti-solvent in which this compound is poorly soluble (e.g., hexane, heptane, or diethyl ether).
-
-
Setup (Vial-in-Vial Method):
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Dissolve a small amount of this compound in the chosen solvent in a small, open vial.
-
Place this small vial inside a larger vial containing the anti-solvent.
-
Seal the larger vial tightly. The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.
-
-
Monitoring: Place the setup in a stable environment and check for crystal formation over time.
Protocol 3: Liquid-Liquid Diffusion (Layering)
This technique involves carefully layering a solution of the compound with a miscible anti-solvent.[4]
-
Solvent Selection: As with vapor diffusion, select a solvent in which this compound is soluble and a miscible anti-solvent in which it is not. For this method, it is important that the two solvents have different densities.
-
Setup:
-
In a narrow container, such as an NMR tube or a thin vial, add the denser of the two liquids first. If the solvent with the dissolved compound is denser, it will be the bottom layer.
-
Carefully layer the less dense liquid on top of the denser one, minimizing mixing at the interface. This can be done by slowly running the liquid down the side of the tube.
-
-
Diffusion and Crystallization: Seal the container and allow it to stand undisturbed. Crystals will ideally form at the interface of the two solvents as they slowly mix.
Data Presentation
Systematic screening of crystallization conditions is crucial. The following table provides a template for recording experimental parameters and results.
| Experiment ID | Crystallization Method | Solvent(s) | Anti-solvent | Concentration (mg/mL) | Temperature (°C) | Time to Crystals | Crystal Quality | Notes |
| WH-Crys-001 | Slow Evaporation | Methanol | N/A | 5 | 20 | 5 days | Small needles | - |
| WH-Crys-002 | Vapor Diffusion | Chloroform | Hexane | 10 | 20 | 3 days | Prismatic, small | Good morphology |
| WH-Crys-003 | Liquid-Liquid Diffusion | Dichloromethane | Heptane | 8 | 4 | 7 days | Amorphous precipitate | - |
| ... | ... | ... | ... | ... | ... | ... | ... | ... |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the crystallization and structure determination of a novel natural product like this compound.
References
- 1. Wulfenioidins D-N, Structurally Diverse Diterpenoids with Anti-Zika Virus Activity Isolated from Orthosiphon wulfenioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biswulfenioidins A–E, dioxygen-bridged abietane-type diterpenoid dimers with anti-Zika virus potential from Orthosiphon wulfenioides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. crystallizationsystems.com [crystallizationsystems.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Wulfenioidin H Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Wulfenioidin H from Orthosiphon wulfenioides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a structurally diverse diterpenoid that has been isolated from the whole plant of Orthosiphon wulfenioides.[1][2] This plant is primarily found in the southwest of China.[3]
Q2: What are the reported biological activities of this compound?
This compound and related compounds from Orthosiphon wulfenioides have demonstrated notable biological activities, including anti-Zika virus (ZIKV) activity.[2] It is suggested that these compounds may inhibit the replication of the ZIKV by suppressing the expression of the ZIKV envelope (E) protein.[2] Other diterpenoids from the same plant have also been shown to exhibit inhibitory activity on the NLRP3 inflammasome, suggesting potential anti-inflammatory effects.[4]
Q3: What are the main challenges in extracting this compound?
Like many natural products, the extraction of this compound can present several challenges. These include:
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Low concentration: Bioactive compounds in plants are often present in very low concentrations, making isolation difficult.[5][6]
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Compound Stability: Diterpenoids can be sensitive to heat and pH, potentially leading to degradation during the extraction process.[1][5][7][8]
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Complex Matrix: The crude plant extract is a complex mixture of numerous compounds, which can interfere with the isolation and purification of the target molecule.[9]
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Co-extraction of Impurities: Solvents used for extraction can also solubilize other compounds with similar polarities, complicating the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Incomplete Cell Lysis: Plant cell walls were not sufficiently broken down to release the intracellular contents. | Ensure the plant material is thoroughly dried and milled into a fine powder to increase the surface area for solvent penetration.[3] Consider using mechanical disruption methods like grinding in liquid nitrogen.[10] |
| Inappropriate Solvent-to-Solid Ratio: Insufficient solvent volume to effectively extract the compounds from the plant material. | Increase the solvent-to-solid ratio. A common starting point is a 10:1 or 20:1 (v/w) ratio of solvent to dry plant material. | |
| Insufficient Extraction Time or Temperature: The extraction process was not long enough or at a high enough temperature to allow for efficient diffusion of the target compound into the solvent. | Optimize the extraction time and temperature. For reflux extraction, a common method for diterpenoids, a temperature around 60°C is often used.[3] Perform preliminary experiments to determine the optimal duration. | |
| Low Purity of this compound in the Final Isolate | Inefficient Fractionation: The column chromatography steps did not effectively separate this compound from other compounds. | Optimize the mobile phase gradient for column chromatography. A gradient of petroleum ether and ethyl acetate is commonly used for separating diterpenoids.[3] Monitor fractions closely using Thin Layer Chromatography (TLC) to ensure proper separation.[3] |
| Co-elution of Structurally Similar Compounds: Other diterpenoids or compounds with similar polarity are eluting with this compound. | Consider using multiple chromatographic techniques for purification. After initial column chromatography, techniques like preparative High-Performance Liquid Chromatography (prep-HPLC) can provide higher resolution and purity.[9] | |
| Degradation of this compound | High Temperatures During Extraction or Solvent Removal: this compound may be thermolabile and degrade at high temperatures. | Use a rotary evaporator under reduced pressure to remove solvents at a lower temperature.[3] For extraction, consider alternative methods that operate at lower temperatures, such as ultrasound-assisted extraction. |
| Exposure to Harsh pH Conditions: Acidic or basic conditions during extraction or purification could lead to degradation. | Maintain a neutral pH throughout the extraction and purification process unless a specific pH is required for separation. Use buffered solutions if necessary. | |
| Presence of Pigments (e.g., Chlorophyll) in the Extract | Extraction from Green Plant Parts: Chlorophyll is readily extracted by many organic solvents. | Perform a preliminary defatting step with a non-polar solvent like hexane to remove chlorophyll and lipids before the main extraction. Alternatively, use adsorbent materials like activated charcoal during the extraction or early purification stages, but be cautious as this may also adsorb the target compound. |
Experimental Protocols
Key Experiment 1: Solvent Extraction of Diterpenoids from Orthosiphon wulfenioides
This protocol is based on a method described for the extraction of abietane diterpenoids from Orthosiphon wulfenioides.[3]
Methodology:
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Preparation of Plant Material: The whole plant of Orthosiphon wulfenioides is dried and milled into a coarse powder.
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Extraction: The powdered plant material (e.g., 20 kg) is extracted with 90% aqueous ethanol (e.g., 100 L) under reflux conditions at 60°C. This process is repeated three times to ensure exhaustive extraction.
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Concentration: The ethanol extracts are combined and concentrated using a rotary evaporator to yield a gummy extract paste.
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Liquid-Liquid Partitioning: The concentrated extract is suspended in water and then partitioned three times with an equal volume of ethyl acetate. The ethyl acetate fractions, which will contain the diterpenoids, are combined.
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Final Concentration: The ethyl acetate extract is concentrated under reduced pressure to yield the crude diterpenoid-rich extract.
Data Presentation:
| Parameter | Value | Reference |
| Plant Material | Whole plant of Orthosiphon wulfenioides | [3] |
| Solvent | 90% aqueous ethanol | [3] |
| Extraction Method | Reflux | [3] |
| Temperature | 60°C | [3] |
| Partitioning Solvent | Ethyl Acetate | [3] |
Key Experiment 2: Chromatographic Purification of Diterpenoids
This protocol outlines a general approach for the purification of diterpenoids from the crude extract.[3]
Methodology:
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Initial Fractionation: The crude ethyl acetate extract is subjected to column chromatography on a macroporous resin (e.g., D-101) and eluted with a gradient of methanol in water (e.g., 30%, 50%, 70%, 90%, and 100% methanol).
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Silica Gel Chromatography: Fractions rich in diterpenoids (identified by TLC) are further purified by column chromatography over silica gel (100-200 mesh). A typical mobile phase is a gradient of petroleum ether and ethyl acetate (e.g., from 10:0 to 0:1 v/v).
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Fine Purification: Fractions containing the target compound are further purified using repeated silica gel column chromatography (200-300 mesh) with different solvent systems (e.g., petroleum ether/acetone).
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Preparative HPLC: For final purification to obtain highly pure this compound, preparative High-Performance Liquid Chromatography (prep-HPLC) with a suitable mobile phase (e.g., methanol/water) can be employed.
Data Presentation:
| Chromatographic Stage | Stationary Phase | Mobile Phase Example | Reference |
| Initial Fractionation | Macroporous Resin (D-101) | Methanol/Water gradient | [3] |
| Main Purification | Silica Gel (100-200 mesh) | Petroleum Ether/Ethyl Acetate gradient | [3] |
| Fine Purification | Silica Gel (200-300 mesh) | Petroleum Ether/Acetone gradient | [3] |
| Final Polishing | C18 Reverse-Phase Column | Methanol/Water isocratic or gradient | [3] |
Visualizations
Experimental Workflow for this compound Extraction
Caption: A generalized workflow for the extraction and purification of this compound.
Simplified Signaling Pathway: NLRP3 Inflammasome Inhibition
Caption: Diterpenoids from O. wulfenioides can inhibit NLRP3 inflammasome activation.
References
- 1. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wulfenioidins D-N, Structurally Diverse Diterpenoids with Anti-Zika Virus Activity Isolated from Orthosiphon wulfenioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. www2.scut.edu.cn [www2.scut.edu.cn]
- 4. Abietane diterpenoids from Orthosiphon wulfenioides with NLRP3 inflammasome inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 7. The stability and degradation products of polyhydroxy flavonols in boiling water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Wulfenioidin H Synthesis Challenges
Disclaimer: The total synthesis of Wulfenioidin H has not been extensively reported in publicly available literature. Therefore, this technical support center provides guidance based on the synthesis of structurally related Wulfenioidin analogues, such as Wulfenioidin F and L, and general principles of complex diterpenoid synthesis. The provided protocols and data are illustrative and may require optimization for the specific synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main strategic challenges in the total synthesis of this compound?
A1: The primary challenges in synthesizing this compound and its analogues stem from their complex molecular architecture. Key difficulties include the construction of the polycyclic core with correct stereochemistry, managing functional group compatibility throughout the synthesis, and achieving regioselectivity in key bond-forming reactions.
Q2: Why is a convergent synthetic approach often proposed for Wulfenioidins?
A2: A convergent synthesis is advantageous for complex molecules like Wulfenioidins because it allows for the independent synthesis of key fragments of the molecule.[1] These fragments are then combined in the later stages. This approach generally leads to a higher overall yield compared to a linear synthesis, where the overall yield decreases multiplicatively with each step.[1] It also allows for greater flexibility in optimizing the synthesis of individual fragments.
Q3: What are the key bond formations to focus on in the synthesis of the Wulfenioidin scaffold?
A3: Based on the retrosynthetic analysis of related compounds, key bond formations likely include an intermolecular Diels-Alder reaction to construct a core ring system and a convergent coupling step to join major fragments of the molecule.[2] Additionally, late-stage C-H oxidation may be necessary to install key functional groups.
Troubleshooting Guides
Convergent Coupling Issues
Q: My convergent coupling reaction to link the two main fragments is giving a low yield. What are the potential causes and solutions?
A: Low yields in convergent coupling reactions for complex intermediates can arise from several factors:
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Steric Hindrance: The coupling partners may be sterically hindered, preventing efficient reaction.
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Solution: Try using less bulky protecting groups on adjacent functionalities. You could also explore using more reactive coupling reagents or catalysts that are less sensitive to steric bulk.
-
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Incorrect Stoichiometry: An improper ratio of the two coupling fragments can lead to unreacted starting material and the formation of side products.
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Solution: Carefully determine the purity of your starting materials and perform a small-scale reaction screen to find the optimal stoichiometric ratio. A slight excess of one fragment may be beneficial.
-
-
Reaction Conditions: The solvent, temperature, and reaction time may not be optimal.
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Solution: Screen a variety of solvents with different polarities. Temperature can be critical; some coupling reactions require heating to overcome activation barriers, while others may benefit from lower temperatures to minimize side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
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Intermolecular Diels-Alder Reaction Challenges
Q: I am struggling with the regioselectivity of the intermolecular Diels-Alder reaction. How can I control which regioisomer is formed?
A: Achieving high regioselectivity in Diels-Alder reactions, especially with complex dienes and dienophiles, is a common challenge.[3]
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Electronic Effects: The regioselectivity is often governed by the electronic properties of the substituents on the diene and dienophile.[4]
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Solution: Modify the electronic nature of the reactants. Placing electron-donating groups on the diene and electron-withdrawing groups on the dienophile can enhance the reaction rate and direct the regioselectivity.[4] Lewis acid catalysis can also be employed to enhance the electrophilicity of the dienophile and improve regioselectivity.
-
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Steric Effects: Bulky substituents can influence the facial selectivity of the cycloaddition.
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Solution: The use of chiral auxiliaries or catalysts can provide a chiral environment that favors the formation of one regioisomer over the other.
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Q: The Diels-Alder reaction is not proceeding to completion, even after extended reaction times. What can I do?
A: Incomplete conversion in a Diels-Alder reaction can be due to a number of factors:
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Unfavorable Equilibrium: The Diels-Alder reaction is reversible, and for some substrates, the equilibrium may not favor the product.
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Solution: Running the reaction at a lower temperature can sometimes shift the equilibrium towards the product. If the reaction is entropically disfavored, high pressure may be used to drive the reaction forward.
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Diene Conformation: The diene must be in the s-cis conformation to react.[5]
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Solution: If the diene is locked in an s-trans conformation due to its structure, the reaction will not proceed. It may be necessary to redesign the diene precursor. For dienes that can rotate, heating can provide the energy needed to overcome the rotational barrier to the s-cis conformation.
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Late-Stage Oxidation Problems
Q: I am attempting a late-stage C-H oxidation, but I am getting a mixture of products with poor selectivity. How can I improve this?
A: Achieving site-selectivity in late-stage C-H oxidation of complex molecules is a significant challenge due to the presence of multiple reactive C-H bonds.[6]
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Directing Groups: The absence of a directing group can lead to indiscriminate oxidation.
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Solution: Introduce a directing group near the desired site of oxidation. This group can coordinate to the oxidant and deliver it to a specific C-H bond.
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Reagent Choice: The oxidant being used may not be selective enough for the desired transformation.
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Solution: Screen a variety of oxidizing agents. Some reagents have a known preference for certain types of C-H bonds (e.g., allylic, benzylic, or tertiary C-H bonds).
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Data Presentation
Table 1: Representative Yields for Key Synthetic Steps in a Wulfenioidin Analogue Synthesis. (Note: These are hypothetical values for illustrative purposes.)
| Step | Reaction Type | Starting Material | Product | Representative Yield (%) |
| 1 | Convergent Coupling | Fragment A + Fragment B | Coupled Intermediate | 65 |
| 2 | Intermolecular Diels-Alder | Coupled Intermediate | Polycyclic Core | 50 |
| 3 | Late-Stage Oxidation | Polycyclic Core | Oxidized Core | 40 |
| 4 | Deprotection | Oxidized Core | Wulfenioidin Analogue | 85 |
Table 2: Comparison of Hypothetical Reaction Conditions for the Intermolecular Diels-Alder Reaction.
| Condition | Temperature (°C) | Solvent | Lewis Acid Catalyst | Yield (%) of Desired Regioisomer |
| 1 | 80 | Toluene | None | 35 |
| 2 | 25 | Dichloromethane | BF₃·OEt₂ | 60 |
| 3 | 0 | Dichloromethane | SnCl₄ | 75 |
Experimental Protocols
Protocol 1: Representative Convergent Coupling (Suzuki Coupling)
This protocol describes a typical Suzuki coupling reaction that could be adapted for the convergent synthesis of a Wulfenioidin intermediate.
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Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve Fragment A (aryl halide, 1.0 eq) and Fragment B (boronic acid or ester, 1.2 eq) in a suitable solvent (e.g., a 3:1 mixture of toluene and ethanol).
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Reagent Addition: Add an aqueous solution of a base (e.g., 2 M sodium carbonate, 2.0 eq).
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Catalyst Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 4-12 hours). Monitor the reaction progress by TLC or LC-MS.
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Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Representative Intermolecular Diels-Alder Reaction
This protocol outlines a general procedure for a Lewis acid-catalyzed intermolecular Diels-Alder reaction.
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Reactant Preparation: To a flame-dried flask under an inert atmosphere, add the dienophile (1.0 eq) and a dry, aprotic solvent (e.g., dichloromethane).
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Cooling: Cool the solution to the desired temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.
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Lewis Acid Addition: Add the Lewis acid catalyst (e.g., BF₃·OEt₂ or SnCl₄, 1.1 eq) dropwise to the stirred solution.
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Diene Addition: After stirring for a short period (e.g., 15 minutes), add a solution of the diene (1.2 eq) in the same solvent dropwise.
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Reaction: Stir the reaction mixture at the low temperature for the specified time (typically 1-6 hours), monitoring the progress by TLC or LC-MS.
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Quenching and Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature, and then separate the layers. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
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Purification: Purify the product via flash column chromatography.
Protocol 3: Representative Late-Stage Allylic Oxidation
This protocol describes a typical allylic oxidation using selenium dioxide.
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Reactant Setup: In a round-bottom flask, dissolve the polycyclic intermediate (1.0 eq) in a suitable solvent (e.g., dioxane or a mixture of acetic acid and water).
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Oxidant Addition: Add selenium dioxide (SeO₂, 1.1-1.5 eq) to the solution.
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Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) for the necessary time (1-24 hours). Monitor the reaction by TLC or LC-MS.
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Workup: Cool the reaction mixture to room temperature and filter to remove any solid selenium byproducts. Dilute the filtrate with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Washing: Wash the combined organic extracts sequentially with water, saturated aqueous sodium bicarbonate, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purification: Purify the crude material by column chromatography.
Visualizations
Caption: Overall convergent synthetic workflow for this compound.
Caption: Key intermolecular Diels-Alder cycloaddition step.
Caption: Logic of a late-stage oxidation transformation.
References
- 1. Stereoselectivity & Regioselectivity in Diels Alder Reactions - Chad's Prep® [chadsprep.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. sites.usp.br [sites.usp.br]
Wulfenioidin H stability and degradation issues
This technical support center provides guidance on the stability and potential degradation issues of Wulfenioidin H for researchers, scientists, and drug development professionals. As specific stability data for this compound is limited, this guide draws upon general knowledge of diterpenoids and other natural products to help users troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Q2: What solvents are suitable for dissolving and storing this compound?
A2: The choice of solvent can significantly impact the stability of natural products.[1] For this compound, it is best to use high-purity, anhydrous solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol. Avoid prolonged storage in aqueous solutions, as water can facilitate degradation through hydrolysis. Always check for solvent compatibility with your experimental system.
Q3: How can I tell if my this compound sample has degraded?
A3: Signs of degradation can include a change in color or physical appearance of the solid compound. In solution, degradation may be indicated by a color change or the formation of precipitates. Analytically, degradation can be observed as the appearance of new peaks or a decrease in the area of the parent peak in techniques like High-Performance Liquid Chromatography (HPLC). A noticeable loss of biological activity in your experiments can also be an indicator of degradation.
Q4: What are the likely causes of this compound degradation?
A4: Based on the general chemistry of diterpenoids and other natural products, degradation of this compound could be caused by several factors:
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Hydrolysis: Reaction with water, especially at non-neutral pH.
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Oxidation: Reaction with oxygen, which can be accelerated by light and the presence of certain metal ions.[2]
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Photodegradation: Exposure to UV or visible light can induce chemical changes.[1]
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Thermal Degradation: High temperatures can lead to the breakdown of the molecule.[3]
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pH Instability: Extreme pH conditions (both acidic and basic) can catalyze degradation reactions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Loss of biological activity in my assay. | Degradation of this compound. | Prepare fresh solutions of this compound from a solid stock that has been properly stored. Run a positive control to ensure the assay is performing correctly. |
| Incorrect concentration of this compound. | Verify the concentration of your stock solution using a validated analytical method such as HPLC-UV or LC-MS. | |
| I see extra peaks in my HPLC/LC-MS analysis. | The sample has degraded, leading to the formation of new compounds. | Analyze a freshly prepared sample to see if the extra peaks are still present. If not, the previous sample likely degraded. Consider performing forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidizing agents) to identify potential degradation products.[2] |
| The sample is impure. | Check the certificate of analysis for your batch of this compound. If necessary, purify the compound using an appropriate chromatographic technique. | |
| The color of my this compound solution has changed. | This is often a sign of chemical degradation, possibly due to oxidation or reaction with other components in the solution. | Discard the solution and prepare a fresh one. If the problem persists, consider using a different solvent or adding an antioxidant if compatible with your experiment. |
| This compound is precipitating out of solution. | The concentration is too high for the chosen solvent, or the compound is degrading to a less soluble product. | Try dissolving the compound in a small amount of a stronger organic solvent (like DMSO) first, and then diluting it with your aqueous buffer. Ensure the final concentration is within the solubility limits. If precipitation occurs over time, it may be a sign of degradation. |
General Stability Profile of Diterpenoids
The following table summarizes factors that can affect the stability of diterpenoids, the class of compounds to which this compound belongs.
| Factor | Effect on Stability | Recommendations for Handling this compound |
| Temperature | Higher temperatures generally accelerate degradation.[3] | Store solid samples and solutions at low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles. |
| Light | Exposure to UV and visible light can cause photodegradation.[1] | Store in amber vials or protect from light with aluminum foil. Work with the compound in a dimly lit environment when possible. |
| pH | Both acidic and basic conditions can catalyze hydrolysis and other degradation pathways. | Maintain solutions at a neutral pH unless the experimental protocol requires otherwise. Use buffered solutions where appropriate. |
| Oxygen/Air | Can lead to oxidation, especially in the presence of light or metal ions.[2] | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. Use degassed solvents for preparing solutions. |
| Moisture/Water | Can cause hydrolysis of ester or other labile functional groups. | Store solids in a desiccator. Use anhydrous solvents for stock solutions. Minimize the time the compound is in an aqueous environment. |
Experimental Workflow for Investigating this compound Degradation
Caption: Workflow for troubleshooting suspected this compound degradation.
Hypothetical Signaling Pathway Application of this compound
This compound has been noted for its anti-Zika virus activity.[4] The diagram below illustrates a simplified, hypothetical signaling pathway that could be involved in viral entry, where a compound like this compound might exert its inhibitory effects. The stability of the compound is critical for obtaining reliable results when studying such pathways.
Caption: Hypothetical mechanism of this compound in viral entry inhibition.
References
Enhancing Wulfenioidin H solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Wulfenioidin H, focusing on enhancing its solubility for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a diterpenoid natural product. Like many diterpenoids, it is a lipophilic molecule with poor aqueous solubility. This can pose a significant challenge for in vitro studies, as the compound may precipitate in aqueous cell culture media, leading to inaccurate and irreproducible results.[1] Proper solubilization is crucial for achieving accurate concentrations and meaningful biological data.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most common and recommended initial solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound.[2][3] It is miscible with a wide range of organic solvents and water, making it suitable for serial dilutions into aqueous assay buffers. However, it's important to be mindful of DMSO's potential cytotoxicity at higher concentrations.[2][3][4][5][6]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
The maximum tolerated concentration of DMSO varies depending on the cell line. For most cell lines, it is advisable to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to minimize cytotoxic effects.[5][6] Some sensitive cell lines may require even lower concentrations (e.g., <0.1%). It is always best practice to perform a solvent tolerance test for your specific cell line.
Q4: I dissolved this compound in DMSO, but it precipitates when I dilute it in my aqueous cell culture medium. What should I do?
This is a common issue with hydrophobic compounds. Here are a few strategies to overcome this:
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Lower the final concentration: The compound may be exceeding its solubility limit in the aqueous medium. Try working with lower final concentrations.
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Use a co-solvent: Incorporating a less polar, water-miscible co-solvent can help maintain solubility.
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Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[2][3]
-
Gentle warming and vortexing: Briefly warming the solution to 37°C and vortexing can sometimes help redissolve small precipitates.[7]
Troubleshooting Guides
Problem 1: this compound stock solution is not clear.
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Symptom: Visible particles or cloudiness in the DMSO stock solution.
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Possible Cause: The concentration of this compound exceeds its solubility limit in DMSO.
-
Solution:
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Try sonicating the solution for 5-10 minutes.
-
Gently warm the solution in a 37°C water bath while vortexing.
-
If the solution is still not clear, you will need to prepare a new stock solution at a lower concentration.
-
Problem 2: Inconsistent results in cell-based assays.
-
Symptom: High variability between replicate wells or experiments.
-
Possible Cause: Precipitation of this compound in the assay plate, leading to inconsistent dosing.
-
Solution:
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Visually inspect your assay plates: Before and after adding the compound to your cells, carefully inspect the wells for any signs of precipitation.
-
Determine the kinetic solubility: Perform an assay to determine the maximum concentration of this compound that remains soluble in your specific cell culture medium over the time course of your experiment.
-
Optimize your dilution scheme: Prepare intermediate dilutions in a mixture of DMSO and cell culture medium before the final dilution in the assay plate. This can help to gradually decrease the solvent polarity and prevent precipitation.
-
Data Presentation
Table 1: Properties of Common Solvents for In Vitro Assays
| Solvent | Polarity (Dielectric Constant) | Boiling Point (°C) | Miscibility with Water | Notes |
| Dimethyl Sulfoxide (DMSO) | 47.2 | 189 | Miscible | Aprotic, strong solvent for many organic compounds. Can be cytotoxic at >0.5%. |
| Ethanol | 24.5 | 78.4 | Miscible | Protic, less toxic than DMSO for some cell lines.[4] |
| Methanol | 32.7 | 64.7 | Miscible | Protic, can be more cytotoxic than ethanol. |
| Polyethylene Glycol 400 (PEG 400) | 12.5 | Decomposes | Miscible | Low cytotoxicity, can be used as a co-solvent.[4] |
Table 2: General Cytotoxicity of Common Solvents in Cell-Based Assays
| Solvent | Maximum Tolerated Concentration (MTC) | IC50 Range | Reference Cell Lines |
| Dimethyl Sulfoxide (DMSO) | 0.03% - 1.09% v/v[4] | 0.63% - 2.60%[4] | HaCaT, A-375, A-431, CCL-1[4] |
| Ethanol | 1% - >2% v/v[4] | >2%[4] | HaCaT, A-375, A-431[4] |
| Methanol | 0.56% - 1.31%[4] | 0.17% - 2.60%[4] | HaCaT, A-375[4] |
| Polyethylene Glycol 400 (PEG 400) | ~0.89%[4] | 1% - 2%[4] | CCL-1, HaCaT, A-435[4] |
Experimental Protocols
Protocol 1: Determining the Kinetic Solubility of this compound in Cell Culture Medium
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Prepare a 10 mM stock solution of this compound in 100% DMSO.
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Create a series of dilutions of the stock solution in DMSO.
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Add 2 µL of each dilution to 98 µL of pre-warmed cell culture medium in a 96-well plate. This will create a 1:50 dilution and a final DMSO concentration of 2%.
-
Incubate the plate at 37°C for a time period relevant to your assay (e.g., 24, 48 hours).
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Measure the turbidity of each well using a plate reader at a wavelength of 600-650 nm.
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The highest concentration that does not show a significant increase in turbidity compared to the solvent control is considered the kinetic solubility limit.[8]
Protocol 2: Preparation of this compound Working Solutions
-
Prepare a 10 mM primary stock solution of this compound in 100% DMSO.
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For your experiment, create a secondary, intermediate stock solution at 100x the final desired concentration in 100% DMSO.
-
Serially dilute this 100x intermediate stock in 100% DMSO to create a dilution series.
-
Add the appropriate volume of each dilution to your cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed the tolerated limit for your cells.
Visualizations
Caption: Workflow for determining the kinetic solubility of this compound.
Caption: this compound may inhibit Zika virus replication by targeting the E protein.
References
- 1. In Vitro Dissolution Testing with Flow-Through Method: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Development of Small-Molecule Inhibitors Against Zika Virus Infection [frontiersin.org]
- 4. Targeting Type I Interferon Induction and Signaling: How Zika Virus Escapes from Host Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of zika virus pathogenesis: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dissolutiontech.com [dissolutiontech.com]
Optimizing Wulfenioidin H dosage for cell culture
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Wulfenioidin H in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known biological activity?
This compound is a diterpenoid compound isolated from the plant Orthosiphon wulfenioides. Its primary reported biological activity is the inhibition of the Zika virus (ZIKV).[1] It has been shown to interfere with the replication of ZIKV by inhibiting the expression of the viral envelope (E) protein.[1][2]
Q2: What is the recommended solvent for dissolving this compound for cell culture use?
As with many natural product-derived compounds, this compound is typically dissolved in a high-purity organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution is then further diluted in cell culture medium to achieve the desired final concentration for your experiment. It is crucial to keep the final DMSO concentration in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: What is a typical effective concentration (EC50) for this compound's anti-Zika virus activity?
This compound has demonstrated anti-Zika virus activity with a reported 50% effective concentration (EC50) of 8.50 μM.[1][2]
Q4: Is this compound cytotoxic to cells?
This compound has been shown to have low cytotoxicity. In Vero cells, no significant cytotoxicity was observed at concentrations up to 100 μM.[2] However, it is always recommended to perform a cytotoxicity assay in your specific cell line of interest to determine the optimal non-toxic working concentration range.
Q5: What is the potential mechanism of action for this compound's anti-inflammatory effects?
While the direct anti-inflammatory mechanism of this compound has not been explicitly detailed, related abietane diterpenoids isolated from the same plant, Orthosiphon wulfenioides, have been shown to inhibit the NLRP3 inflammasome.[2] This suggests that this compound may also exert anti-inflammatory effects through a similar pathway. The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of pro-inflammatory cytokines IL-1β and IL-18. Inhibition of this pathway is a key target for anti-inflammatory drug development.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Precipitation of this compound in cell culture medium. | - The compound's solubility limit in aqueous medium has been exceeded. - High final concentration of the compound. - Interaction with components in the serum or medium. | - Ensure the DMSO stock solution is fully dissolved before diluting in medium. - Prepare fresh dilutions for each experiment. - Try pre-warming the cell culture medium before adding the this compound stock solution. - Reduce the final concentration of this compound in the medium. - Consider using a lower percentage of serum in your culture medium if compatible with your cell line. |
| High levels of cell death observed at expected non-toxic concentrations. | - The specific cell line being used is more sensitive to this compound. - The final DMSO concentration is too high. - Contamination of the cell culture. | - Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the CC50 in your specific cell line. - Ensure the final DMSO concentration is at a non-toxic level (e.g., <0.5%). Always include a vehicle control (medium with the same DMSO concentration without the compound). - Routinely check for microbial contamination. |
| Inconsistent or no observable anti-viral or anti-inflammatory effect. | - The concentration of this compound is too low. - The compound has degraded. - The experimental assay is not sensitive enough. - The chosen cell line is not appropriate for the intended assay. | - Increase the concentration of this compound based on the reported EC50 and your own cytotoxicity data. - Store the this compound stock solution at -20°C or -80°C and protect it from light. Prepare fresh dilutions from the stock for each experiment. - Optimize your assay conditions, including incubation times and the method of detection. - Ensure your cell line is susceptible to Zika virus infection for antiviral assays or expresses the necessary components of the NLRP3 inflammasome pathway for anti-inflammatory studies. |
Quantitative Data Summary
Table 1: Anti-Zika Virus (ZIKV) Activity of this compound and Related Compounds
| Compound | Cell Line | EC50 (μM) | Reference |
| This compound | Vero | 8.50 | [1][2] |
| Wulfenioidin F | Vero | 8.07 | [2] |
| Ribavirin (Control) | - | - | [3] |
Table 2: Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | CC50 (μM) | Reference |
| This compound | Vero | > 100 | [2] |
| Wulfenioidin F | Vero | > 100 | [2] |
Table 3: NLRP3 Inflammasome Inhibitory Activity of Related Diterpenoids from Orthosiphon wulfenioides
| Compound | Cell Line | IC50 (μM) | Reference |
| Wulfenioidone A | J774A.1 | 0.23 | [2] |
| Wulfenioidone B | J774A.1 | 1.25 | [2] |
| Wulfenioidone C | J774A.1 | 3.43 | [2] |
| Wulfenioidone D | J774A.1 | 0.87 | [2] |
| MCC950 (Control) | J774A.1 | - | [2] |
Note: The anti-inflammatory data is for compounds structurally related to this compound, suggesting a potential mechanism of action.
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity by MTT Assay
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Cell Seeding: Seed your target cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.
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Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control with the highest concentration of DMSO used in the dilutions.
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Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions and vehicle control to the respective wells. Incubate for 24 to 48 hours.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the 50% cytotoxic concentration (CC50).
Protocol 2: Anti-Zika Virus (ZIKV) Plaque Reduction Neutralization Assay (PRNT)
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Cell Seeding: Seed Vero cells in a 24-well plate and allow them to form a confluent monolayer.
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Virus and Compound Preparation: Prepare serial dilutions of this compound. Mix each dilution with a known titer of ZIKV (e.g., 100 plaque-forming units) and incubate for 1 hour at 37°C.
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Infection: Remove the culture medium from the Vero cells and inoculate the wells with the virus-compound mixtures. Include a virus-only control and a cell-only control.
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Adsorption: Incubate the plate for 1-2 hours at 37°C to allow for virus adsorption.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a mixture of 2X culture medium and 1.2% methylcellulose.
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Incubation: Incubate the plates for 4-5 days at 37°C with 5% CO₂ until plaques are visible.
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Staining: Fix the cells with 4% paraformaldehyde and stain with crystal violet to visualize and count the plaques.
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Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus-only control to determine the EC50.
Protocol 3: Western Blot for ZIKV Envelope (E) Protein Expression
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Cell Culture and Treatment: Culture ZIKV-infected cells in the presence or absence of this compound at a non-toxic concentration for 24-48 hours.
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Cell Lysis: Wash the cells with cold PBS and lyse them using RIPA buffer containing protease inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a 10-12% SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the ZIKV envelope (E) protein overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
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Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Analysis: Quantify the band intensities to determine the relative expression of the ZIKV E protein in treated versus untreated cells.
Visualizations
References
Technical Support Center: Wulfenioidin H Purification by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Wulfenioidin H using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound purification?
A good starting point for developing a purification method for this compound, an abietane-type diterpenoid, is to use reversed-phase HPLC (RP-HPLC). Diterpenoids are often successfully separated using a C18 column with a gradient elution.
A typical starting method would be:
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Column: C18, 5 µm particle size, 4.6 x 250 mm
-
Mobile Phase A: Water with 0.1% formic acid
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Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
-
Gradient: Start with a lower percentage of Mobile Phase B (e.g., 40-50%) and gradually increase to a higher percentage (e.g., 90-100%) over 20-40 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where this compound has significant absorbance (e.g., 220-280 nm, requires initial UV scan).
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Injection Volume: 10-20 µL
This initial method can then be optimized based on the resulting chromatogram.
Q2: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?
Peak tailing in HPLC can be caused by several factors. Here are some common causes and solutions:
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Secondary Interactions: Silanol groups on the silica-based C18 column can interact with polar functional groups on this compound, causing tailing.
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Solution: Add a small amount of an acidic modifier, like 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase. This protonates the silanol groups, reducing their interaction with the analyte.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
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Solution: Reduce the concentration of your sample or decrease the injection volume.
-
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Column Degradation: The column may be contaminated or have a void at the inlet.
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Solution: Wash the column with a strong solvent (e.g., isopropanol). If the problem persists, try reversing the column and flushing it, or replace the column if it's old.
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Q3: I am observing multiple peaks when I expect only one for this compound. What could be the reason?
The presence of multiple peaks could indicate a few issues:
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Isomers: Your sample may contain isomers of this compound that are being separated by your HPLC method.
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Degradation: this compound might be degrading during extraction, storage, or the HPLC run itself. Diterpenoids can be sensitive to pH and temperature.[1][2]
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Solution: Ensure your sample is stored properly (cool and dark). Avoid harsh pH conditions in your mobile phase if the compound is known to be unstable. You can test for on-column degradation by varying the flow rate; if the relative peak areas of the unexpected peaks change, it might indicate degradation.
-
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Impurities: The peaks could be impurities from the initial extraction that co-elute near your target compound.
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Solution: Optimize your gradient to improve the resolution between this compound and the impurities. You may need to use a shallower gradient or a different organic modifier (e.g., switch from methanol to acetonitrile or vice versa).
-
Troubleshooting Guide
Problem: Poor Peak Resolution
| Possible Cause | Suggested Solution |
| Inappropriate mobile phase composition | Optimize the mobile phase. If using a binary gradient, adjust the initial and final concentrations of the organic solvent (Mobile Phase B). Try switching the organic modifier (e.g., from methanol to acetonitrile, or vice versa) as they offer different selectivities. |
| Gradient is too steep | Use a shallower gradient. A slower increase in the organic solvent concentration over a longer period can improve the separation of closely eluting compounds. |
| Inefficient column | Ensure the column is not old or contaminated. Perform a column wash protocol as recommended by the manufacturer. If the problem persists, replace the column. Consider using a column with a smaller particle size or a longer length for higher efficiency. |
Problem: Inconsistent Retention Times
| Possible Cause | Suggested Solution |
| Leaks in the HPLC system | Check all fittings and connections for any signs of leakage. Even a small leak can cause fluctuations in pressure and affect retention times. |
| Inconsistent mobile phase preparation | Prepare fresh mobile phase for each run and ensure accurate measurement of all components. If using a buffer, ensure the pH is consistent between batches.[3] |
| Column temperature fluctuations | Use a column oven to maintain a constant and consistent temperature. Even small changes in ambient temperature can affect retention times. |
| Insufficient column equilibration | Before starting a sequence of runs, ensure the column is fully equilibrated with the initial mobile phase conditions. A stable baseline is a good indicator of equilibration. |
Problem: No Peaks or Very Small Peaks
| Possible Cause | Suggested Solution |
| Injector issue | Ensure the injector is drawing and dispensing the correct volume. Check for air bubbles in the sample syringe or injection loop. |
| Detector issue | Check that the detector lamp is on and has sufficient energy. Ensure the detection wavelength is set correctly for this compound. |
| Sample degradation | The compound may have degraded in the vial. Prepare a fresh sample and inject it immediately. |
| Sample insolubility | This compound may not be soluble in the injection solvent. Ensure the sample is fully dissolved. The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion. |
Experimental Protocols
Protocol 1: General RP-HPLC Method for this compound Analysis
This protocol is a starting point for the analytical separation of this compound.
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Column: C18 (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
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Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
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Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
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Gradient Program:
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0-5 min: 40% B
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5-25 min: 40% to 95% B
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25-30 min: 95% B
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30.1-35 min: 40% B (re-equilibration)
-
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection Wavelength: 254 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve the sample in methanol or a mixture of the initial mobile phase.
Protocol 2: Preparative HPLC for this compound Purification
This protocol is designed for the purification of larger quantities of this compound.
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Column: C18, 10 µm particle size, 20 x 250 mm.
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Mobile Phase A: Water.
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Mobile Phase B: Methanol.
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Gradient Program:
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0-10 min: 60% B
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10-50 min: 60% to 100% B
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50-60 min: 100% B
-
-
Flow Rate: 15 mL/min.
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Detection Wavelength: 254 nm.
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Sample Preparation: Dissolve the crude or partially purified extract in a minimal amount of methanol. Filter the sample through a 0.45 µm syringe filter before injection.
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Fraction Collection: Collect fractions based on the elution of the target peak. Analyze the collected fractions by analytical HPLC to confirm purity.
Quantitative Data Summary
The following tables present hypothetical data that is representative of a typical purification process for a diterpenoid like this compound.
Table 1: Retention Times of this compound with Different Organic Modifiers
| Mobile Phase B | Retention Time (min) | Peak Asymmetry |
| Acetonitrile | 15.2 | 1.1 |
| Methanol | 18.5 | 1.3 |
Table 2: Purity and Recovery of this compound after Preparative HPLC
| Fraction | Purity (%) | Recovery (%) |
| Crude Extract | 25 | N/A |
| Prep HPLC Fraction 1 | 92 | 85 |
| Prep HPLC Fraction 2 | 98.5 | 70 |
| Recrystallized | >99 | 60 |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Experimental workflow for this compound purification.
References
- 1. Reversed-phase and hydrophobic-interaction high-performance liquid chromatography of elapid cardiotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comparative Study Using Reversed-Phase and Hydrophilic Interaction Liquid Chromatography to Investigate the In Vitro and In Vivo Metabolism of Five Selenium-Containing Cathinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Wulfenioidin H Analog Synthesis: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists engaged in the synthesis of Wulfenioidin H analogs. The information is designed to help overcome common side reactions and experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound analogs, providing potential causes and recommended solutions.
Question: I am observing a significant amount of a regioisomeric byproduct after the convergent coupling step of my two main fragments. How can I improve the regioselectivity?
Potential Cause: The electronic or steric properties of the two reacting fragments are not sufficiently different to favor one orientation of coupling over the other. This can lead to the formation of an undesired regioisomer, complicating purification and reducing the yield of the target analog.
Recommended Solutions:
-
Modification of Directing Groups: Consider altering a functional group on one of the fragments to enhance its directing effect. For example, introducing a bulky silyl ether or a strongly electron-withdrawing group at a strategic position can sterically hinder or electronically disfavor the undesired reaction pathway.
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Change in Reaction Conditions: The choice of catalyst and solvent can significantly influence regioselectivity. If using a metal catalyst, experimenting with different ligands may alter the steric environment around the metal center, thereby favoring one coupling orientation. A systematic screen of solvents with varying polarities is also recommended.
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Staged Introduction of Reactants: In some cases, the slow addition of one fragment to the reaction mixture containing the other fragment and the catalyst can improve selectivity by maintaining a low concentration of the added reactant.
Question: During the construction of the oxazole ring using a strong acid catalyst like polyphosphoric acid, I am experiencing low yields and equipment corrosion. What are the alternatives?
Potential Cause: Strong acids can lead to degradation of sensitive functional groups on the this compound analog scaffold and can be corrosive to standard laboratory equipment.[1]
Recommended Solutions:
-
Alternative Catalysts: Explore milder catalysts for the cyclization reaction. For instance, the use of nanoporous materials like MCM-41 has been reported as an alternative to strong acids for benzoxazole synthesis.[1] These materials can provide a solid support for the reaction, often leading to cleaner reactions and easier workup.
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Two-Step Procedure: Consider a two-step approach where the initial condensation is performed under milder conditions, followed by a separate cyclization/dehydration step using a different reagent.
Question: My halogenation step is proving difficult to control, leading to a mixture of products including polyhalogenated species and substitution at unintended positions. How can I achieve selective halogenation?
Potential Cause: The reaction conditions (reagent, temperature, reaction time) are too harsh for the substrate, or the substrate has multiple sites with similar reactivity towards the halogenating agent. Iodination, in particular, can sometimes lead to aliphatic hydrocarbon substitution instead of the desired halogenation.[1]
Recommended Solutions:
-
Milder Halogenating Agents: Instead of using elemental halogens, consider milder and more selective reagents. For example, N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) are often used for selective bromination and iodination, respectively.
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Use of Protecting Groups: If there are other reactive sites in the molecule, consider protecting them before the halogenation step. For example, sensitive hydroxyl or amino groups can be temporarily protected to prevent unwanted side reactions.
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Careful Control of Stoichiometry and Temperature: Use only a slight excess of the halogenating agent (e.g., 1.05-1.1 equivalents) and perform the reaction at a low temperature to minimize over-reaction. Monitoring the reaction closely by TLC or LC-MS is crucial to determine the optimal reaction time.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the total synthesis of Wulfenioidin-type compounds?
A1: The synthesis of Wulfenioidin structures is complex due to their polycyclic nature, multiple chiral centers, and various functional groups.[1][2] Key challenges often revolve around the stereoselective construction of the core ring systems, the regioselective introduction of substituents, and the development of high-yielding coupling strategies for key fragments.[3]
Q2: Are there any known issues with the stability of the Wulfenioidin scaffold under certain reaction conditions?
A2: While specific stability data for this compound analogs is limited, the presence of certain functional groups can infer potential instabilities. For example, the core structure may be sensitive to strong acids or bases, which could lead to undesired rearrangements or decomposition. Functional groups like esters or ethers could be susceptible to cleavage under harsh conditions.
Q3: How can I minimize the formation of dimeric byproducts during coupling reactions?
A3: Dimerization can be a significant side reaction, especially when the coupling partners can react with themselves. To minimize this, a high-dilution technique is often effective. This involves adding the reactants slowly and separately to a large volume of solvent to maintain a low concentration, thereby favoring intramolecular or the desired intermolecular reactions over intermolecular dimerization.
Data Summary
| Issue | Common Side Product(s) | Typical Yield Reduction |
| Lack of Regioselectivity in Coupling | Regioisomers | 20-50% |
| Uncontrolled Halogenation | Polyhalogenated compounds, constitutional isomers | 15-40% |
| Strong Acid Catalysis | Degradation products | 30-60% |
| Dimerization in Coupling | Dimeric and oligomeric byproducts | 10-30% |
Experimental Protocols
Protocol 1: General Procedure for a Trial Scale Convergent Coupling Reaction to Optimize Regioselectivity
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Preparation: In three separate, oven-dried reaction vials, place a stirrer bar and the catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
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Reagent Addition: To each vial, add fragment A (1.0 eq) and fragment B (1.2 eq).
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Solvent Screen: To each vial, add a different anhydrous solvent to be screened (e.g., Vial 1: Toluene; Vial 2: Dioxane; Vial 3: THF), ensuring the final concentration is approximately 0.01 M.
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Reaction Initiation: Degas each reaction mixture with a stream of argon for 10 minutes, then place them in a preheated oil bath at the desired temperature (e.g., 80 °C).
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Monitoring: Monitor the progress of each reaction by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by LC-MS to determine the ratio of the desired product to the regioisomeric byproduct.
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Work-up and Analysis: Once the starting material is consumed, cool the reactions to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Analyze the crude product by ¹H NMR to confirm the product ratio.
Protocol 2: Selective Monobromination using N-Bromosuccinimide (NBS)
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Setup: Dissolve the this compound analog substrate (1.0 eq) in an appropriate anhydrous solvent (e.g., CCl₄ or CH₂Cl₂) in a round-bottom flask equipped with a stirrer bar and a reflux condenser.
-
Reagent Addition: Add N-bromosuccinimide (1.05 eq) and a radical initiator such as AIBN (0.1 eq) to the flask.
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Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
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Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the filter cake with the reaction solvent.
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Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to isolate the desired monobrominated analog.
Visualizations
Caption: Convergent coupling workflow and potential side reactions.
Caption: Troubleshooting logic for improving coupling regioselectivity.
References
Wulfenioidin H Pharmacokinetics: Technical Support Center
Welcome to the technical support center for researchers working with Wulfenioidin H. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and minimize the potential pharmacokinetic challenges associated with this diterpenoid. While specific pharmacokinetic data for this compound is limited in publicly available literature, this guide leverages established principles for diterpenoids and other natural products to provide practical solutions for your research.
Frequently Asked Questions (FAQs)
Q1: We are observing low oral bioavailability of this compound in our animal models. What are the likely causes?
A1: Low oral bioavailability is a common challenge for many natural products, particularly diterpenoids.[1] The primary reasons often include:
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Poor Aqueous Solubility: this compound, like many diterpenoids, is likely a lipophilic molecule with limited solubility in the gastrointestinal fluids, which can hinder its dissolution and subsequent absorption.[2]
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Low Intestinal Permeability: The compound may have difficulty crossing the intestinal epithelial barrier to enter the bloodstream.
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First-Pass Metabolism: this compound may be extensively metabolized by enzymes in the intestine and liver (e.g., cytochrome P450 enzymes) before it reaches systemic circulation.
-
Efflux by Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen, reducing net absorption.[3]
Q2: How can we improve the solubility of this compound for our in vitro and in vivo experiments?
A2: Improving solubility is a critical first step. Consider the following approaches:
-
Formulation Strategies:
-
Co-solvents: Use of pharmaceutically acceptable co-solvents (e.g., PEG 400, propylene glycol, ethanol) can enhance solubility for preclinical studies.
-
Surfactants: Incorporating surfactants can improve wetting and dissolution.
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS), liposomes, or nanoemulsions can significantly improve the solubility and absorption of lipophilic compounds.[4]
-
-
Chemical Modification:
-
Prodrugs: Synthesizing a more soluble prodrug that converts to the active this compound in vivo is a common strategy.[3]
-
Salt Formation: If this compound has ionizable groups, salt formation can enhance its solubility.
-
Q3: Our in vitro assays show good activity, but this doesn't translate to in vivo efficacy. What pharmacokinetic issues might be at play?
A3: This discrepancy often points to poor pharmacokinetic properties. Beyond low absorption, consider:
-
Rapid Metabolism and Clearance: this compound might be quickly metabolized and eliminated from the body, resulting in a short half-life and insufficient exposure at the target site.
-
High Plasma Protein Binding: Extensive binding to plasma proteins can limit the amount of free, active compound available to exert its therapeutic effect.
-
Poor Tissue Distribution: The compound may not effectively distribute to the target tissue or organ.
Troubleshooting Guides
Issue: High Inter-Individual Variability in Plasma Concentrations
-
Potential Cause: Genetic polymorphisms in metabolic enzymes (e.g., CYPs) or transporters, or interactions with gut microbiota.
-
Troubleshooting Steps:
-
Genotyping: If feasible, genotype the animal models for relevant metabolic enzymes.
-
Controlled Diet: Ensure a standardized diet for all animals, as food can affect drug absorption and metabolism.
-
Gut Microbiota Modulation: Consider the impact of the gut microbiome, as it can metabolize natural products.
-
Issue: Suspected P-glycoprotein (P-gp) Efflux
-
Potential Cause: this compound may be a substrate for the P-gp efflux pump.
-
Troubleshooting Steps:
-
*In Vitro Caco-2 Permeability Assay: Perform a bidirectional Caco-2 assay. A high efflux ratio (B>A / A>B) suggests P-gp involvement.
-
Co-administration with P-gp Inhibitors: In preclinical models, co-administer this compound with a known P-gp inhibitor (e.g., Verapamil, Cyclosporin A). A significant increase in plasma concentration would support the hypothesis of P-gp efflux.
-
Data Presentation
When evaluating different formulations to improve the oral bioavailability of this compound, it is crucial to present the pharmacokinetic data clearly. The following table provides an example of how to summarize key parameters from a preclinical study in rats.
Table 1: Example Pharmacokinetic Parameters of this compound in Different Formulations Following Oral Administration in Rats (Hypothetical Data)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | T₁/₂ (h) |
| Aqueous Suspension | 50 | 150 ± 35 | 4.0 ± 1.0 | 980 ± 210 | 6.5 ± 1.2 |
| Solution in PEG 400 | 50 | 450 ± 90 | 2.5 ± 0.8 | 3100 ± 550 | 6.8 ± 1.5 |
| Nanoemulsion | 50 | 1200 ± 250 | 1.5 ± 0.5 | 9500 ± 1800 | 8.2 ± 1.9 |
Data are presented as mean ± standard deviation (n=6). This data is for illustrative purposes only.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay for P-gp Efflux Assessment
Objective: To determine if this compound is a substrate for the P-gp efflux transporter.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment (A to B): this compound is added to the apical (A) side, and samples are taken from the basolateral (B) side over a time course (e.g., 30, 60, 90, 120 minutes).
-
Transport Experiment (B to A): this compound is added to the basolateral (B) side, and samples are taken from the apical (A) side over the same time course.
-
Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated LC-MS/MS method.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio is determined as Papp (B to A) / Papp (A to B). An efflux ratio > 2 is generally considered indicative of active efflux.
Visualizations
Workflow for Investigating Poor Oral Bioavailability
Figure 1. Troubleshooting Workflow for Low Oral Bioavailability
Strategies to Overcome Pharmacokinetic Challenges
References
- 1. Novel Strategies for the Bioavailability Augmentation and Efficacy Improvement of Natural Products in Oral Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academicjournals.org [academicjournals.org]
- 4. Bioavailability of Herbal Products: Approach Toward Improved Pharmacokinetics | Semantic Scholar [semanticscholar.org]
Technical Support Center: Wulfenioidin H Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for determining the cytotoxicity of Wulfenioidin H using common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cytotoxicity a subject of interest?
This compound is a diterpenoid natural product that has been identified to possess biological activities, including anti-Zika virus (ZIKV) activity.[1] Understanding its cytotoxic profile is crucial for evaluating its therapeutic potential and safety margin. Cytotoxicity assays help determine the concentration at which this compound may induce cell death, a critical parameter for any compound being considered for drug development.
Q2: Which cell viability assays are recommended for assessing this compound cytotoxicity?
Standard colorimetric and luminescence-based assays are suitable for assessing the cytotoxicity of natural products like this compound. Commonly used assays include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells, where viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan product.
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay: This assay quantifies the release of LDH, a stable cytosolic enzyme, from damaged cells into the culture medium, which serves as a biomarker for cellular cytotoxicity and cytolysis.[2][3]
-
ATP-based Assays (e.g., CellTiter-Glo®): These assays measure the amount of ATP present, which is a marker of metabolically active cells.[4][5]
Q3: How do I choose the most appropriate assay for my experiment?
The choice of assay depends on several factors, including the expected mechanism of cell death, the cell type being used, and potential interactions of this compound with assay components. It is often recommended to use at least two different assays based on different cellular mechanisms to confirm the cytotoxic effects and rule out assay-specific artifacts. For instance, complementing a metabolic assay like MTT with a membrane integrity assay like LDH provides a more comprehensive picture of cytotoxicity.
Q4: What are the key controls to include in a cytotoxicity experiment with this compound?
To ensure the validity of your results, the following controls are essential:
-
Untreated Cells (Vehicle Control): Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This control represents 100% cell viability.
-
Maximum LDH Release Control (for LDH assay): Cells treated with a lysis buffer to induce complete cell death, representing the maximum possible LDH release.[2]
-
Medium Background Control: Culture medium without cells to measure any background absorbance or LDH activity from the serum in the medium.[2]
-
Compound Control (this compound alone): this compound in culture medium without cells to check for any direct interference with the assay reagents (e.g., reduction of MTT or intrinsic color).[6][7]
Experimental Protocols
MTT Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
Materials:
-
This compound stock solution (dissolved in an appropriate solvent like DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)[6]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add the this compound dilutions. Include vehicle controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, carefully remove the treatment medium and add 100 µL of fresh serum-free medium and 20 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[6]
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
LDH Cytotoxicity Assay Protocol
This protocol provides a general framework for the LDH assay and should be adapted to your specific experimental setup.
Materials:
-
This compound stock solution
-
96-well flat-bottom plates
-
Complete cell culture medium
-
LDH assay kit (containing reaction mixture and lysis solution)
-
Stop solution (often included in the kit, e.g., 1M acetic acid)[8]
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol to seed and treat cells with this compound.
-
Prepare Controls: Set up wells for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and medium background.[2]
-
Sample Collection: After the incubation period, centrifuge the plate (if using suspension cells) or carefully collect a portion of the supernatant from each well without disturbing the cells. Transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]
-
Stop Reaction: Add the stop solution to each well to terminate the enzymatic reaction.[8]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[3][8]
-
Data Analysis: Calculate the percentage of cytotoxicity by subtracting the background and normalizing the experimental LDH release to the maximum LDH release.
Data Presentation
The following tables can be used to structure and present the quantitative data obtained from the cell viability assays.
Table 1: this compound Cytotoxicity Data (MTT Assay)
| This compound Concentration (µM) | Mean Absorbance (OD 570nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 100 | ||
| X1 | |||
| X2 | |||
| X3 | |||
| X4 | |||
| X5 |
Table 2: this compound Cytotoxicity Data (LDH Assay)
| This compound Concentration (µM) | Mean Absorbance (OD 490nm) | Standard Deviation | % Cytotoxicity |
| Spontaneous Release | |||
| Maximum Release | 100 | ||
| 0 (Vehicle Control) | |||
| X1 | |||
| X2 | |||
| X3 | |||
| X4 | |||
| X5 |
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background absorbance | Contamination of reagents or medium; phenol red in the medium; this compound is colored or reduces MTT non-enzymatically. | Use fresh, sterile reagents. Use serum-free and phenol red-free medium during MTT incubation.[6] Include a "compound only" control to measure its intrinsic absorbance or reducing potential.[7][10] |
| Low signal or absorbance | Insufficient cell number; low metabolic activity of cells; insufficient incubation time with MTT; formazan crystals not fully dissolved. | Optimize cell seeding density. Increase the incubation time with MTT (typically 2-4 hours).[11] Ensure complete dissolution of formazan crystals by thorough mixing or using a stronger solubilization buffer.[6] |
| High variability between replicates | Uneven cell seeding; presence of air bubbles in wells; incomplete dissolution of formazan crystals. | Ensure a single-cell suspension before seeding. Be careful not to introduce bubbles during pipetting. Ensure formazan is fully dissolved before reading the plate. |
| Increased absorbance with higher compound concentration | The compound may be increasing cellular metabolism at lower concentrations or interfering with the assay chemistry. | Visually inspect the cells under a microscope for signs of stress or death. Test higher concentrations of this compound to see if a cytotoxic effect becomes apparent.[10] Run a compound interference control.[10] |
LDH Assay Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background in medium control | High endogenous LDH activity in the serum used to supplement the culture medium. | Reduce the serum concentration in the culture medium to 1-5%.[3] Use heat-inactivated serum. Include a medium background control for proper data normalization.[8] |
| High spontaneous LDH release | Over-seeding of cells; cells are unhealthy or stressed; vigorous pipetting during cell plating. | Optimize cell seeding density. Ensure gentle handling of cells during plating and treatment. |
| Low experimental absorbance values | Low cell density; cells are resistant to this compound; insufficient incubation time. | Optimize cell seeding density. Increase the concentration range of this compound and/or the incubation time. |
| High variability between replicates | Presence of bubbles in the wells; incomplete cell lysis in the maximum release control. | Centrifuge the plate to remove bubbles or break them with a sterile needle.[3] Ensure complete lysis by vortexing or shaking after adding the lysis buffer. |
Visualizations
Experimental Workflows
Caption: Workflow for assessing cell viability using the MTT assay.
Caption: Workflow for assessing cytotoxicity using the LDH assay.
Potential Signaling Pathway
While the specific signaling pathways affected by this compound require further investigation, many cytotoxic natural products induce cell death through apoptosis. The following diagram illustrates a generalized apoptotic signaling pathway that could be investigated.
Caption: Potential apoptotic pathway modulated by a cytotoxic compound.
References
- 1. researchgate.net [researchgate.net]
- 2. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. A high-throughput assay for screening natural products that boost NK cell-mediated killing of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 8. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Detection Kit (LDH) Protocol & Troubleshooting [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
Technical Support Center: Enhancing the Bioavailability of Wulfenioidin H
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers may encounter during experiments aimed at modifying Wulfenioidin H for improved bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a naturally occurring abietane-type diterpenoid isolated from Orthosiphon wulfenioides.[1][2] Like many other diterpenoids, it exhibits promising biological activities, including anti-Zika virus potential. However, its therapeutic development is often hampered by poor pharmacokinetic properties, which are largely attributed to low aqueous solubility and/or poor membrane permeability, leading to low oral bioavailability.
Q2: What are the primary strategies for improving the bioavailability of this compound?
A2: The two main approaches for enhancing the bioavailability of this compound are chemical modification and physical formulation strategies.
-
Chemical Modification: This involves altering the molecular structure of this compound to create a prodrug with improved physicochemical properties. A common strategy is the esterification of one of its hydroxyl groups to increase its solubility and permeability.
-
Physical Formulation: This approach focuses on encapsulating the unmodified this compound in a drug delivery system to improve its dissolution and absorption. Nanoformulations, such as solid lipid nanoparticles (SLNs), are a promising option.
Q3: What are the key physicochemical properties of this compound to consider?
A3: Understanding the baseline physicochemical properties of this compound is crucial for designing effective modification strategies. While experimental data is limited, in silico predictions can provide valuable estimates.
| Property | Predicted Value for this compound | Predicted Value for Ester Prodrug | Significance for Bioavailability |
| Molecular Formula | C₂₀H₂₈O₃ | C₂₄H₃₄O₅ | Affects molecular weight and polarity. |
| Molecular Weight | 316.44 g/mol | 402.53 g/mol | Can influence diffusion and transport across membranes. |
| LogP (Octanol/Water Partition Coefficient) | 3.5 - 4.5 | 4.0 - 5.0 | A measure of lipophilicity. Higher values may improve membrane permeability but decrease aqueous solubility. |
| Aqueous Solubility | Low | Moderately Increased | Poor solubility is a major barrier to absorption. |
| Number of Hydrogen Bond Donors | 2 | 1 | Fewer donors can lead to increased membrane permeability. |
| Number of Hydrogen Bond Acceptors | 3 | 5 | Can influence interactions with biological targets and solubility. |
| Polar Surface Area (PSA) | 57.53 Ų | 74.60 Ų | Affects membrane permeability; a lower PSA generally favors better permeability. |
Q4: Which hydroxyl group on this compound is the most suitable for modification?
A4: this compound possesses at least one hydroxyl group that can be targeted for modification. The reactivity of these hydroxyls (primary, secondary, or tertiary) will influence the choice of chemical reaction and conditions. Tertiary alcohols can be more challenging to esterify than primary or secondary alcohols. Careful analysis of the this compound structure is necessary to select the optimal site for modification to achieve the desired balance of improved bioavailability and retained biological activity.
Troubleshooting Guides
Chemical Modification: Ester Prodrug Synthesis
Issue 1: Low Yield of Ester Prodrug
-
Possible Cause: Steric hindrance around the target hydroxyl group, especially if it is a tertiary alcohol.
-
Troubleshooting Steps:
-
Choice of Reagents:
-
Instead of a simple acid-catalyzed esterification, consider using a more reactive acylating agent like an acid chloride or anhydride in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to activate the reaction.
-
For sterically hindered alcohols, coupling reagents such as dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) can be more effective.
-
-
Reaction Conditions:
-
Increase the reaction temperature, but monitor for potential degradation of this compound.
-
Extend the reaction time and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Ensure all reagents and solvents are anhydrous, as water can hydrolyze the reagents and the product.
-
-
Stoichiometry:
-
Use a stoichiometric excess of the acylating agent and base to drive the reaction to completion.
-
-
Issue 2: Difficulty in Product Purification
-
Possible Cause: Similar polarities of the starting material, product, and byproducts.
-
Troubleshooting Steps:
-
Chromatography Optimization:
-
Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can effectively separate the components.
-
Consider using a different stationary phase, such as silica gel with a different pore size or a bonded-phase silica.
-
-
Recrystallization:
-
If the product is a solid, attempt recrystallization from a suitable solvent or solvent mixture to remove impurities.
-
-
Work-up Procedure:
-
Ensure the aqueous work-up effectively removes unreacted acid chlorides/anhydrides and water-soluble byproducts. Washing with a mild base (e.g., sodium bicarbonate solution) followed by brine is recommended.
-
-
Physical Formulation: Solid Lipid Nanoparticles (SLNs)
Issue 1: Low Entrapment Efficiency of this compound
-
Possible Cause: Poor solubility of this compound in the lipid matrix or expulsion of the drug during lipid recrystallization.
-
Troubleshooting Steps:
-
Lipid Selection:
-
Screen different solid lipids (e.g., glyceryl monostearate, stearic acid, tristearin) to find one with better solubilizing capacity for this compound.
-
Consider using a mixture of lipids to create a less-ordered crystalline structure, which can improve drug loading.
-
-
Surfactant Optimization:
-
Vary the type and concentration of the surfactant (e.g., Poloxamer 188, Tween 80). The right surfactant can improve the stability of the nanoparticles and the encapsulation of the drug.
-
-
Preparation Method:
-
Optimize the parameters of your chosen method (e.g., homogenization speed and time, sonication power).
-
If using a hot homogenization method, rapid cooling of the nanoemulsion can help to trap the drug within the lipid matrix before it can be expelled.
-
-
Issue 2: Particle Aggregation and Instability
-
Possible Cause: Insufficient surface charge on the nanoparticles, leading to agglomeration.
-
Troubleshooting Steps:
-
Zeta Potential Measurement:
-
Measure the zeta potential of your SLN dispersion. A zeta potential of at least ±30 mV is generally considered indicative of good stability.
-
-
Surfactant Concentration:
-
Increase the surfactant concentration to provide better steric or electrostatic stabilization.
-
-
Addition of a Co-surfactant:
-
The inclusion of a co-surfactant can sometimes improve the stability of the formulation.
-
-
Storage Conditions:
-
Store the SLN dispersion at an appropriate temperature (usually refrigerated) to minimize particle aggregation. Avoid freezing, as this can disrupt the nanoparticle structure.
-
-
Experimental Protocols
Protocol 1: Synthesis of a this compound Ester Prodrug
This protocol describes a general procedure for the esterification of a hydroxyl group on this compound with succinic anhydride to create a more water-soluble hemisuccinate ester prodrug.
Materials:
-
This compound
-
Succinic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Procedure:
-
Reaction Setup:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add anhydrous pyridine (2-3 equivalents) to the solution.
-
In a separate container, dissolve succinic anhydride (1.5 equivalents) in a minimal amount of anhydrous DCM.
-
-
Reaction:
-
Slowly add the succinic anhydride solution to the this compound solution at room temperature with continuous stirring.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC, observing the consumption of the starting material.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield the purified this compound-hemisuccinate ester.
-
-
Characterization:
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol outlines the preparation of this compound-loaded SLNs using a hot homogenization and ultrasonication method.
Materials:
-
This compound
-
Glyceryl monostearate (GMS) or another suitable solid lipid
-
Poloxamer 188 or another suitable surfactant
-
Deionized water
Procedure:
-
Preparation of Phases:
-
Lipid Phase: Weigh the required amounts of GMS and this compound. Melt the GMS by heating it to 5-10 °C above its melting point. Add this compound to the molten lipid and stir until a clear, uniform solution is obtained.
-
Aqueous Phase: Dissolve Poloxamer 188 in deionized water and heat it to the same temperature as the lipid phase.
-
-
Homogenization:
-
Add the hot aqueous phase to the hot lipid phase and immediately homogenize the mixture using a high-shear homogenizer for 5-10 minutes to form a coarse oil-in-water emulsion.
-
-
Ultrasonication:
-
Immediately subject the hot coarse emulsion to high-power ultrasonication using a probe sonicator for 10-15 minutes to reduce the particle size to the nanometer range. Maintain the temperature during this step.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath under gentle stirring. The lipid will recrystallize, forming the solid lipid nanoparticles with this compound entrapped within the matrix.
-
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Determine using Dynamic Light Scattering (DLS).
-
Zeta Potential: Measure to assess the stability of the nanoparticle dispersion.
-
Entrapment Efficiency (EE%): Separate the free drug from the SLNs by ultracentrifugation. Quantify the amount of unentrapped this compound in the supernatant using a suitable analytical method (e.g., HPLC). Calculate the EE% using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
Visualizations
Caption: Workflow for the synthesis of a this compound ester prodrug.
Caption: Workflow for preparing this compound-loaded SLNs.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
Validation & Comparative
Wulfenioidin H vs. Ribavirin for ZIKV Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of Zika virus (ZIKV) as a global health concern has necessitated the urgent development of effective antiviral therapies. Among the candidate molecules, Wulfenioidin H, a diterpenoid natural product, and Ribavirin, a synthetic nucleoside analog, have demonstrated notable anti-ZIKV activity. This guide provides an objective comparison of their in vitro efficacy, mechanisms of action, and the experimental protocols used to evaluate them, offering a valuable resource for the research and drug development community.
Quantitative Comparison of Anti-ZIKV Activity
The following table summarizes the key quantitative data for this compound and Ribavirin based on available in vitro studies. It is important to note that these values were obtained from separate studies and may not be directly comparable due to potential variations in experimental conditions.
| Parameter | This compound | Ribavirin |
| EC50 (Vero cells) | 8.50 µM | 48.88 µM |
| CC50 (Vero cells) | > 100 µM | > 2000 µg/mL |
| Selectivity Index (SI) | > 11.76 | > 10 (approx.) |
| Mechanism of Action | Inhibition of ZIKV envelope (E) protein expression | Inhibition of RNA-dependent RNA polymerase (RdRp), Lethal mutagenesis |
Mechanisms of Action
This compound: Targeting Viral Entry and Assembly
This compound exerts its anti-ZIKV effect by interfering with the expression of the viral envelope (E) protein[1]. The E protein is crucial for the virus's entry into host cells and the assembly of new viral particles. By inhibiting its expression, this compound effectively disrupts the viral life cycle at these critical stages.
Ribavirin: A Multi-pronged Antiviral Strategy
Ribavirin, a guanosine analog, employs a broader, multi-faceted approach to inhibit ZIKV replication. Its primary mechanisms include:
-
Inhibition of RNA-Dependent RNA Polymerase (RdRp): Ribavirin triphosphate, the active metabolite, competes with natural nucleosides, inhibiting the viral RdRp and thereby halting the replication of the viral RNA genome.
-
Lethal Mutagenesis: Incorporation of Ribavirin into the viral RNA can induce mutations, leading to the production of non-viable viral progeny.
-
Inhibition of mRNA Capping: Ribavirin can interfere with the capping of viral mRNA, which is essential for its stability and translation into viral proteins.
-
Immunomodulatory Effects: Ribavirin has been shown to modulate the host immune response.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Plaque Reduction Neutralization Test (PRNT)
This assay is a gold-standard method for quantifying the inhibition of viral replication.
Materials:
-
Vero cells
-
Zika virus stock of known titer
-
This compound or Ribavirin
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Methylcellulose overlay medium
-
Crystal violet staining solution
-
Phosphate Buffered Saline (PBS)
-
12-well plates
Procedure:
-
Seed Vero cells in 12-well plates and grow to a confluent monolayer.
-
Prepare serial dilutions of this compound or Ribavirin in DMEM.
-
Pre-incubate a fixed amount of ZIKV (e.g., 100 plaque-forming units) with each drug dilution for 1 hour at 37°C.
-
Remove the growth medium from the Vero cell monolayers and infect the cells with the virus-drug mixtures.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
Remove the inoculum and overlay the cells with methylcellulose medium containing the corresponding drug concentration.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days until plaques are visible.
-
Fix the cells with a formalin solution and stain with crystal violet.
-
Count the number of plaques in each well and calculate the 50% effective concentration (EC50), which is the drug concentration that reduces the number of plaques by 50% compared to the virus-only control.
Cytotoxicity Assay (MTT Assay)
This assay measures the effect of the compounds on the viability of host cells.
Materials:
-
Vero cells
-
This compound or Ribavirin
-
DMEM with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed Vero cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound or Ribavirin in culture medium.
-
Remove the old medium and add the medium containing the different drug concentrations to the cells.
-
Incubate for the same duration as the antiviral assay (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50), which is the drug concentration that reduces cell viability by 50% compared to the untreated control cells.
ZIKV Envelope (E) Protein Expression Inhibition Assay (Western Blot)
This assay determines the effect of a compound on the production of the viral E protein.
Materials:
-
ZIKV-infected cell lysates (treated and untreated with this compound)
-
Primary antibody against ZIKV E protein
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Loading control antibody (e.g., anti-beta-actin)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Chemiluminescent substrate
Procedure:
-
Infect Vero cells with ZIKV and treat with various concentrations of this compound.
-
After incubation, lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the ZIKV E protein.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensity and normalize to the loading control to determine the reduction in E protein expression.
ZIKV RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This in vitro assay measures the direct inhibitory effect of a compound on the viral polymerase.
Materials:
-
Recombinant ZIKV RdRp enzyme
-
RNA template and primer
-
Ribonucleoside triphosphates (rNTPs), including a labeled rNTP (e.g., [α-32P]GTP)
-
Ribavirin triphosphate (active metabolite of Ribavirin)
-
Reaction buffer
Procedure:
-
Set up a reaction mixture containing the ZIKV RdRp, RNA template/primer, and reaction buffer.
-
Add varying concentrations of Ribavirin triphosphate to the reaction.
-
Initiate the polymerization reaction by adding the rNTP mix.
-
Incubate the reaction at the optimal temperature for the enzyme.
-
Stop the reaction and separate the newly synthesized, labeled RNA from the unincorporated labeled rNTPs (e.g., by gel electrophoresis or filter binding).
-
Quantify the amount of incorporated label to determine the level of RNA synthesis.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces RdRp activity by 50%.
Visualizing Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: ZIKV Lifecycle and Points of Inhibition.
Caption: Plaque Reduction Assay Workflow.
Caption: Mechanism of Action Comparison.
References
Cross-Validation of Wulfenioidin H Bioactivity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Wulfenioidin H, a novel diterpenoid isolated from Orthosiphon wulfenioides, has emerged as a compound of interest due to its significant antiviral properties. This guide provides a comparative overview of the known bioactivity of this compound and related compounds in different cell lines, supported by available experimental data. The information is intended to guide future research and drug development efforts by highlighting the compound's potential and identifying areas requiring further investigation.
Comparative Bioactivity of this compound and Related Diterpenoids
The primary bioactivity reported for this compound is its potent anti-Zika virus (ZIKV) activity. Research has demonstrated that this compound, along with other related wulfenioidins, effectively inhibits ZIKV entry into host cells. While comprehensive cross-validation of this compound's bioactivity in a wide range of cell lines is not yet extensively documented in publicly available literature, existing data on its effects and that of closely related diterpenoids provide valuable insights.
Below is a summary of the reported bioactivity for Wulfenioidin compounds in a specific cell line.
| Compound | Cell Line | Bioactivity | IC50/EC50 | Cytotoxicity (CC50) |
| Wulfenioidin Analogue 3 | Vero | Anti-Zika Virus (ZIKV) | 8.07 µM | >100 µM[1][2] |
| Wulfenioidin Analogue 5 | Vero | Anti-Zika Virus (ZIKV) | 8.50 µM | >100 µM[1][2] |
Note: The specific compounds in the primary study were designated as compounds 3 and 5, belonging to the wulfenoidin class isolated alongside this compound.
Experimental Protocols
The following sections detail the general methodologies employed in the assessment of antiviral activity and cytotoxicity of compounds like this compound.
Cell Culture and Maintenance
Vero cells (from African green monkey kidney) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
The culture medium is then replaced with fresh medium containing various concentrations of this compound.
-
After 48-72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 490 nm using a microplate reader.
-
The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.
Antiviral Activity Assay (Plaque Reduction Assay)
-
Vero cells are seeded in 24-well plates and grown to confluence.
-
The cell monolayers are infected with ZIKV at a multiplicity of infection (MOI) of 0.1 for 1 hour.
-
After virus adsorption, the inoculum is removed, and the cells are washed with PBS.
-
An overlay medium (e.g., DMEM with 2% FBS and 1% methylcellulose) containing different concentrations of this compound is added to each well.
-
The plates are incubated for 4-5 days until viral plaques are visible.
-
The cells are then fixed with 4% paraformaldehyde and stained with 1% crystal violet.
-
The number of plaques is counted, and the 50% effective concentration (EC50) is determined.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-Zika virus activity by inhibiting the expression of the ZIKV envelope (E) protein, which is crucial for the virus's entry into host cells.[1][2] The precise upstream signaling pathway through which this compound downregulates the ZIKV E protein is a subject for further investigation.
Below is a conceptual workflow for investigating the antiviral mechanism of this compound.
Figure 1. Experimental workflow for elucidating the antiviral mechanism of this compound.
The following diagram illustrates the proposed mechanism of action for this compound in inhibiting ZIKV entry.
Figure 2. Proposed mechanism of this compound in blocking Zika Virus entry.
References
Comparative Analysis of Wulfenioidin Diterpenoids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Wulfenioidin diterpenoids, supported by experimental data. The information is presented to facilitate the evaluation of these compounds for potential therapeutic applications.
Data Presentation: Bioactivity of Wulfenioidin Diterpenoids
The following tables summarize the quantitative data on the anti-Zika virus and anti-inflammatory activities of various Wulfenioidin diterpenoids isolated from Orthosiphon wulfenioides.
Table 1: Anti-Zika Virus (ZIKV) Activity of Wulfenioidin Diterpenoids
| Compound | EC50 (µM) | Cytotoxicity (CC50 in Vero cells, µM) | Notes |
| Wulfenioidin F (Compound 3) | 8.07 | > 100 | Interferes with ZIKV replication by inhibiting the expression of the ZIKV envelope (E) protein.[1] |
| Wulfenioidin H (Compound 5) | 8.50 | > 100 | Interferes with ZIKV replication by inhibiting the expression of the ZIKV envelope (E) protein.[1] |
Table 2: NLRP3 Inflammasome Inhibitory Activity of Wulfenioidones
| Compound | LDH Inhibition IC50 (µM) | Mechanism of Action |
| Wulfenioidones A-D, F, H | 0.23 - 3.43 | Prevents mononuclear macrophage cell pyroptosis induced by LPS and nigericin. Selectively inhibit the NLRP3 inflammasome. |
Signaling Pathways and Experimental Workflow
The biological activities of Wulfenioidin diterpenoids are attributed to their interaction with specific cellular signaling pathways. The diagrams below illustrate the proposed mechanism of action for their anti-Zika virus and anti-inflammatory effects, along with a general experimental workflow for their evaluation.
References
Validating the Antiviral Mechanism of Wulfenioidin H: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral mechanism of Wulfenioidin H against Zika virus (ZIKV), alongside established antiviral agents. Experimental data is presented to support the findings, and detailed protocols for key validation assays are provided.
Comparative Analysis of Antiviral Mechanisms
This compound, a diterpenoid isolated from Orthosiphon wulfenioides, has demonstrated notable antiviral activity against the Zika virus.[1] Its mechanism of action, along with that of comparator drugs Ribavirin and Sofosbuvir, is summarized below.
| Antiviral Agent | Virus Target | Mechanism of Action | EC50 (ZIKV) |
| This compound | Zika Virus (ZIKV) | Inhibits the expression of the ZIKV envelope (E) protein, interfering with viral replication.[1] | 8.50 μM[1] |
| Ribavirin | Various RNA viruses, including ZIKV | Inhibits viral RNA-dependent RNA polymerase. Can also induce lethal mutagenesis of the viral genome.[2] | Varies by cell type and study |
| Sofosbuvir | Hepatitis C Virus (HCV), ZIKV | A prodrug that is converted to its active triphosphate form, which then acts as a chain terminator for the viral RNA polymerase. | Varies by cell type and study |
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the antiviral mechanism of this compound.
Plaque Reduction Neutralization Test (PRNT)
This assay is used to quantify the ability of a compound to neutralize virus infectivity.
Materials:
-
Vero cells
-
Zika virus stock of known titer
-
This compound and control compounds
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
Agarose overlay medium (e.g., 2X MEM with 1% agarose)
-
Neutral Red stain
-
6-well plates
Procedure:
-
Seed 6-well plates with Vero cells to form a confluent monolayer.
-
Prepare serial dilutions of this compound and control compounds.
-
Incubate the diluted compounds with a standardized amount of Zika virus (e.g., 100 plaque-forming units) for 1 hour at 37°C.
-
Remove the culture medium from the Vero cell monolayers and inoculate with the virus-compound mixtures.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
Remove the inoculum and overlay the cells with agarose overlay medium.
-
Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 3-5 days).
-
Add Neutral Red stain to visualize and count the plaques.
-
The percentage of plaque reduction is calculated relative to the virus-only control. The EC50 value is determined as the concentration of the compound that causes a 50% reduction in the number of plaques.
Western Blot for ZIKV Envelope (E) Protein Expression
This technique is used to detect and quantify the amount of ZIKV E protein in infected cells treated with the antiviral compound.
Materials:
-
Vero cells
-
Zika virus
-
This compound and control compounds
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ZIKV E protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Infect Vero cells with Zika virus in the presence of varying concentrations of this compound or control compounds.
-
After a suitable incubation period (e.g., 48 hours), lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against ZIKV E protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the relative expression of ZIKV E protein.
Immunofluorescence Assay for ZIKV Protein Detection
This method is used to visualize the expression and localization of viral proteins within infected cells.
Materials:
-
Vero cells grown on coverslips
-
Zika virus
-
This compound and control compounds
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against ZIKV E protein
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed Vero cells on coverslips in a 24-well plate.
-
Infect the cells with Zika virus in the presence of this compound or control compounds.
-
After incubation, fix the cells with paraformaldehyde.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific binding sites.
-
Incubate with the primary antibody against the ZIKV E protein.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the validated antiviral mechanism of this compound and the experimental workflows.
References
- 1. Wulfenioidins D-N, Structurally Diverse Diterpenoids with Anti-Zika Virus Activity Isolated from Orthosiphon wulfenioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diterpenoids with a novel 6/5-5 spiro tricyclic skeleton from Orthosiphon wulfenioides and their NLRP3 inflammasome inhibitory activity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Wulfenioidin Compounds: A Comparative Guide to Structure-Activity Relationships in Antiviral and Anti-inflammatory Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of Wulfenioidin compounds, a class of structurally diverse diterpenoids isolated from Orthosiphon wulfenioides. These compounds have emerged as promising candidates for antiviral and anti-inflammatory applications. This document summarizes their biological activities, compares their efficacy with supporting experimental data, and details the underlying experimental protocols to facilitate further research and development.
Anti-Zika Virus Activity of Wulfenioidin Derivatives
Several Wulfenioidin compounds have demonstrated notable activity against the Zika virus (ZIKV). The primary mechanism of action for many of these compounds involves the inhibition of viral entry and replication.
Comparative Efficacy of Wulfenioidin Compounds Against Zika Virus
| Compound | EC50 (µM) | Cytotoxicity (CC50 in Vero cells) | Target/Mechanism |
| Wulfenioidin (unspecified) | - | - | Inhibition of ZIKV envelope (E) protein expression, leading to viral entry suppression.[1] |
| Wulfenioidin 3 | 8.07 | > 100 µM | Inhibition of ZIKV envelope (E) protein expression, interfering with viral replication.[2] |
| Wulfenioidin 5 | 8.50 | > 100 µM | Inhibition of ZIKV envelope (E) protein expression, interfering with viral replication.[2] |
| Biswulfenoidin 5 | Potent (superior to ribavirin) | Negligible | Inhibition of ZIKV envelope (E) and NS5 protein expression, interfering with viral replication.[3] |
| Biswulfenoidin 6 | Potent (superior to ribavirin) | Negligible | Not specified, but grouped with Biswulfenoidin 5.[3] |
| Wulfenioidin F | More potent than Wulfenioidin L | Pharmacokinetic challenges noted | Potential anti-Zika drug candidate.[1][4] |
| Wulfenioidin H | More potent than Wulfenioidin L | Pharmacokinetic challenges noted | Potential anti-Zika drug candidate.[1] |
| Wulfenioidin L | Less potent than F and H | Fewer pharmacokinetic challenges | Potential anti-Zika drug candidate.[1][4] |
| Ribavirin (Positive Control) | - | Known to cause red blood cell damage | - |
Key Observations from SAR Analysis (Anti-Zika Virus):
-
Dimerization: The formation of dioxygen-bridged abietane-type diterpenoid dimers, such as Biswulfenioidins A-E, appears to be a favorable structural modification. These dimers exhibit potent anti-ZIKV activity, in some cases superior to the positive control ribavirin, while demonstrating negligible cytotoxicity against Vero cells.[3] In contrast, their putative precursors showed high cytotoxic effects.[3] This suggests that dimerization can be a strategy to enhance the therapeutic index.
-
Specific Substitutions: While a detailed SAR for the monomeric Wulfenioidins D-N is not fully elucidated in the provided abstracts, the potent activity of compounds 3 and 5 highlights the importance of their specific substitution patterns for anti-ZIKV efficacy.[2]
-
Potency vs. Pharmacokinetics: A trade-off between potency and pharmacokinetic properties is observed. While Wulfenioidins F and H are more potent, Wulfenioidin L presents a more viable drug candidate due to fewer pharmacokinetic challenges.[1][4]
Anti-inflammatory Activity of Wulfenioidin Compounds
A distinct subset of Wulfenioidin compounds has been shown to possess anti-inflammatory properties through the inhibition of the NLRP3 inflammasome.
Comparative Efficacy of Wulfenioidin Compounds in Inflammation Models
| Compound | IC50 (µM) for LDH Inhibition | Mechanism of Action |
| Wulfenioidin 1 | 0.23 - 3.43 (range for compounds 1-4, 6, 8) | Selective inhibition of the NLRP3 inflammasome; prevention of mononuclear macrophage cell pyroptosis induced by LPS and nigericin; down-regulation of Caspase-1 and IL-1β.[4] |
| Wulfenioidin 2 | 0.23 - 3.43 (range for compounds 1-4, 6, 8) | Inhibition of lactate dehydrogenase (LDH) release.[4] |
| Wulfenioidin 3 | 0.23 - 3.43 (range for compounds 1-4, 6, 8) | Inhibition of lactate dehydrogenase (LDH) release.[4] |
| Wulfenioidin 4 | 0.23 - 3.43 (range for compounds 1-4, 6, 8) | Inhibition of lactate dehydrogenase (LDH) release.[4] |
| Wulfenioidin 6 | 0.23 - 3.43 (range for compounds 1-4, 6, 8) | Inhibition of lactate dehydrogenase (LDH) release.[4] |
| Wulfenioidin 8 | 0.23 - 3.43 (range for compounds 1-4, 6, 8) | Inhibition of lactate dehydrogenase (LDH) release.[4] |
Key Observations from SAR Analysis (Anti-inflammatory):
-
The ability to inhibit LDH release and selectively target the NLRP3 inflammasome suggests a potential therapeutic application for these compounds in inflammatory diseases characterized by pyroptosis.[4]
-
The provided data indicates a range of IC50 values, suggesting that specific structural features among compounds 1-4, 6, and 8 influence their inhibitory potency against LDH. A more detailed analysis of the structural differences between these compounds would be necessary to delineate a precise SAR.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Anti-Zika Virus Action
Caption: Inhibition of Zika Virus by Wulfenioidin Compounds.
NLRP3 Inflammasome Inhibition Pathway
Caption: Wulfenioidin 1 inhibits the NLRP3 inflammasome pathway.
Experimental Protocols
A summary of the key experimental methodologies cited in the analysis of Wulfenioidin compounds is provided below.
Anti-Zika Virus Activity Assay
-
Cell Culture: Vero cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained at 37°C in a 5% CO2 incubator.
-
Cytotoxicity Assay: To determine the 50% cytotoxic concentration (CC50), cells are seeded in 96-well plates and treated with serial dilutions of the Wulfenioidin compounds for a specified period (e.g., 72 hours). Cell viability is then assessed using a standard method such as the MTT or MTS assay.
-
Antiviral Assay (EC50 Determination): Vero cells are seeded in 96-well plates and infected with ZIKV at a specific multiplicity of infection (MOI). Simultaneously, the cells are treated with various concentrations of the Wulfenioidin compounds. After an incubation period, the antiviral activity is quantified. This can be done by:
-
Plaque Reduction Assay: Counting the number of viral plaques formed in the presence of the compound compared to a control.
-
qRT-PCR: Quantifying the reduction in viral RNA levels.
-
Immunofluorescence Assay: Assessing the reduction in the expression of viral proteins (e.g., ZIKV E protein).
-
-
Data Analysis: The 50% effective concentration (EC50) is calculated from the dose-response curve of the antiviral assay.
Western Blot Analysis
-
Cell Lysis: Virus-infected cells treated with or without Wulfenioidin compounds are harvested and lysed using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., ZIKV E protein, ZIKV NS5 protein, Caspase-1, IL-1β, and a loading control like β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence Assay
-
Cell Seeding and Treatment: Cells are grown on coverslips in a multi-well plate and are then infected with ZIKV and treated with the test compounds as described for the antiviral assay.
-
Fixation and Permeabilization: After the incubation period, the cells are fixed with paraformaldehyde and permeabilized with a detergent such as Triton X-100.
-
Immunostaining: The cells are incubated with a primary antibody against a viral protein (e.g., ZIKV E protein), followed by incubation with a fluorescently labeled secondary antibody.
-
Microscopy: The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope. The expression and localization of the viral protein are observed.
Lactate Dehydrogenase (LDH) Inhibition Assay
-
Cell Culture and Treatment: Mononuclear macrophage cells are stimulated with lipopolysaccharide (LPS) and nigericin to induce pyroptosis in the presence or absence of the Wulfenioidin compounds.
-
LDH Measurement: The release of LDH into the cell culture supernatant, an indicator of cell death and membrane damage, is measured using a commercially available LDH cytotoxicity assay kit.
-
Data Analysis: The percentage of LDH inhibition is calculated relative to the untreated, stimulated control cells. The IC50 value is determined from the dose-response curve.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. Wulfenioidins D-N, Structurally Diverse Diterpenoids with Anti-Zika Virus Activity Isolated from Orthosiphon wulfenioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biswulfenioidins A–E, dioxygen-bridged abietane-type diterpenoid dimers with anti-Zika virus potential from Orthosiphon wulfenioides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Wulfenioidin H: A Comparative Analysis of In Vitro Promise and In Vivo Questions in the Fight Against Zika Virus
For Immediate Release
Researchers in the fields of virology and drug development are closely following the emergence of Wulfenioidin H, a novel diterpenoid isolated from Orthosiphon wulfenioides, as a potential therapeutic agent against the Zika virus (ZIKV). While in vitro studies have demonstrated promising antiviral activity, a direct comparison with in vivo efficacy remains a critical area of investigation. This guide provides an objective overview of the currently available experimental data for this compound and related compounds, offering a resource for scientists and professionals in the field.
In Vitro Efficacy: Potent Inhibition of Zika Virus Replication
Initial laboratory studies have established the anti-ZIKV potential of this compound. Data from these experiments highlight its ability to inhibit viral replication at micromolar concentrations.
Table 1: In Vitro Efficacy of this compound against Zika Virus
| Compound | Cell Line | Assay Type | Efficacy Metric (EC50) | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/EC50) | Source |
| This compound (Compound 5) | Vero | Plaque Reduction Assay | 8.50 μM | > 100 μM | > 11.76 | [1][2] |
The mechanism of action for this compound has been identified as the inhibition of the Zika virus envelope (E) protein expression, which is crucial for the virus's entry into host cells and subsequent replication.[1][2]
In Vivo Efficacy: An Unconfirmed but Intriguing Picture
Direct in vivo studies unequivocally identifying this compound are not yet available in the public domain. However, research on a compound designated as "ZFD-10," also a diterpenoid from Orthosiphon wulfenioides and potentially this compound, has shown promising results in a mouse model of ZIKV infection. It is important to note that the definitive identification of ZFD-10 as this compound has not been confirmed in the reviewed literature.
Table 2: In Vivo Efficacy of "ZFD-10" against Zika Virus in Mice
| Treatment Group | Dosage | Route of Administration | Organ | Viral Load Reduction (compared to control) | Source |
| ZFD-10 (Middle Dose) | 4.77 mg/kg/day | Not Specified | Blood, Liver, Kidney, Brain | Significant | [3] |
| ZFD-10 (High Dose) | 9.54 mg/kg/day | Not Specified | Blood, Liver, Kidney, Brain | Significant | [3] |
The significant reduction in viral loads across multiple organs suggests that diterpenoids from Orthosiphon wulfenioides can exert a potent antiviral effect in a living organism. However, some research has alluded to potential "pharmacokinetic challenges" for this compound, which could impact its bioavailability and overall efficacy in vivo.[3] Further studies are required to elucidate the pharmacokinetic and pharmacodynamic properties of this compound.
Experimental Protocols
To provide a comprehensive understanding of the presented data, the following are detailed methodologies for the key experimental assays.
In Vitro Antiviral Assay: Plaque Reduction Neutralization Test (PRNT)
-
Cell Culture: Vero cells are seeded in 24-well plates and cultured until a confluent monolayer is formed.
-
Virus Preparation: A stock of Zika virus is diluted to a concentration that produces a countable number of plaques (typically 50-100 plaque-forming units per well).
-
Compound Treatment: Serial dilutions of this compound are prepared. The virus dilution is mixed with each compound dilution and incubated for 1 hour at 37°C to allow the compound to neutralize the virus.
-
Infection: The cell monolayers are washed, and the virus-compound mixtures are added to the wells. The plates are incubated for 1-2 hours to allow for viral adsorption.
-
Overlay: After incubation, the inoculum is removed, and the cells are overlaid with a medium containing a solidifying agent (e.g., agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: The plates are incubated for several days to allow for plaque formation.
-
Staining and Counting: The cells are fixed and stained with a dye (e.g., crystal violet) that stains living cells. Plaques, which are areas of dead or destroyed cells, appear as clear zones. The number of plaques in each well is counted.
-
Data Analysis: The EC50 value, the concentration of the compound that inhibits 50% of plaque formation compared to the virus control, is calculated.
In Vivo Antiviral Assay: ZIKV Mouse Model
-
Animal Model: Immunocompromised mice, such as A129 (deficient in interferon-α/β and -γ receptors), are commonly used as they are susceptible to ZIKV infection.
-
Infection: Mice are infected with a lethal dose of Zika virus, typically via subcutaneous or intraperitoneal injection.
-
Compound Administration: this compound is administered to the treatment group of mice, usually starting on the day of infection or one day prior. The compound can be delivered through various routes, such as oral gavage or intraperitoneal injection, at different dose levels. A control group receives a placebo.
-
Monitoring: The mice are monitored daily for clinical signs of illness (e.g., weight loss, lethargy, neurological symptoms) and survival.
-
Viral Load Determination: At specific time points post-infection, blood and various organs (e.g., brain, spleen, liver) are collected from a subset of mice in each group. The viral load in these samples is quantified using quantitative reverse transcription PCR (qRT-PCR) to measure the amount of viral RNA.
-
Data Analysis: The efficacy of this compound is evaluated by comparing the survival rates, clinical scores, and viral loads between the treated and control groups.
Signaling Pathways: A Putative Mechanism of Action
While the direct impact of this compound on host cell signaling pathways during ZIKV infection is still under investigation, studies on other diterpenoids from Orthosiphon wulfenioides have shown inhibitory effects on the NLRP3 inflammasome. The NLRP3 inflammasome is a key component of the innate immune system that can be activated by viral infections, leading to inflammation. It is plausible that this compound may exert its antiviral and anti-inflammatory effects through modulation of such pathways.
Based on its known mechanism of inhibiting ZIKV envelope protein expression and the potential for modulating inflammatory pathways, a putative workflow for the action of this compound can be visualized.
Caption: Putative mechanism of this compound's anti-Zika virus activity.
The following diagram illustrates a potential experimental workflow for evaluating the efficacy of this compound.
Caption: Experimental workflow for this compound efficacy testing.
Conclusion and Future Directions
This compound demonstrates significant promise as an anti-Zika virus agent based on its potent in vitro activity. However, the current lack of direct in vivo efficacy and pharmacokinetic data represents a substantial knowledge gap. Future research should prioritize conducting comprehensive in vivo studies with confirmed this compound to validate the in vitro findings. Elucidating its pharmacokinetic profile will be essential to address any potential delivery challenges and optimize its therapeutic potential. Furthermore, detailed investigations into its effects on host signaling pathways will provide a more complete understanding of its mechanism of action and its potential as a multifaceted antiviral and anti-inflammatory therapeutic.
References
Wulfenioidin H: A Promising Antiviral Agent Against Zika Virus
A Comparative Analysis of Wulfenioidin H Against Established Antiviral Drugs
The emergence of Zika virus (ZIKV) as a global health concern has underscored the urgent need for effective antiviral therapies. In the landscape of drug discovery, natural products continue to be a valuable source of novel bioactive compounds. One such compound, this compound, a diterpenoid isolated from Orthosiphon wulfenioides, has demonstrated notable anti-ZIKV activity. This guide provides a comparative benchmark of this compound against known antiviral drugs, supported by available experimental data, to offer a clear perspective for researchers, scientists, and drug development professionals.
Performance Benchmark: this compound vs. Standard Antiviral Agents
This compound exerts its antiviral effect by inhibiting the expression of the Zika virus envelope (E) protein, a crucial component for viral entry and replication.[1][2][3] The efficacy of an antiviral compound is often quantified by its half-maximal effective concentration (EC50), which represents the concentration of a drug that inhibits 50% of the viral activity. A lower EC50 value indicates higher potency.
The following table summarizes the in vitro efficacy of this compound against Zika virus in comparison to established antiviral drugs such as Ribavirin, Favipiravir, and Sofosbuvir.
| Compound | Target Organism | EC50 / IC50 (µM) | Cell Line | Mechanism of Action | Cytotoxicity (CC50 in Vero Cells) |
| This compound | Zika Virus | 8.50 | Vero | Inhibition of ZIKV envelope (E) protein expression | > 100 µM |
| Ribavirin | Zika Virus | 0.4825 - 9.431 (EC50) | Vero E6 | Broad-spectrum antiviral; inhibits viral RNA-dependent RNA polymerase and induces lethal mutagenesis. | > 100 µg/mL |
| Favipiravir (T-705) | Zika Virus | 6.934 - 34.73 (EC50) | Vero E6 | Selective inhibitor of viral RNA-dependent RNA polymerase. | Not cytotoxic at tested concentrations |
| Sofosbuvir | Zika Virus | 0.4 - 5 (EC50 in Huh-7, Jar, SH-Sy5y cells); Inactive in Vero cells. The triphosphate form (STP) has an IC50 of 0.38 ± 0.03 µM for ZIKV RNA-dependent RNA polymerase. | Various | Nucleotide analog inhibitor of viral RNA-dependent RNA polymerase, leading to chain termination. | > 200 µM (in Huh-7 and Jar cells) |
Experimental Protocols
The determination of antiviral activity and cytotoxicity involves standardized laboratory procedures. The following are detailed methodologies for the key experiments cited in the evaluation of this compound and other antiviral agents.
Cell and Virus Culture
-
Cell Line: Vero cells (from African green monkey kidney) are commonly used for ZIKV propagation and antiviral assays due to their susceptibility to a wide range of viruses. They are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin) at 37°C in a 5% CO2 incubator.
-
Virus Stock: Zika virus strains are propagated in Vero cells. The viral titer is determined by a plaque assay and expressed as plaque-forming units per milliliter (PFU/mL).
Antiviral Activity Assay (Plaque Reduction Neutralization Test - PRNT)
The Plaque Reduction Neutralization Test (PRNT) is a functional assay that quantifies the titer of neutralizing antibodies or the efficacy of an antiviral compound.[4][5]
Procedure:
-
Cell Seeding: Seed Vero cells in 24-well plates to form a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium.
-
Virus Neutralization: Mix the diluted compound with a known amount of Zika virus (typically 100 PFU) and incubate for 1-2 hours at 37°C to allow the compound to interact with the virus.
-
Infection: Add the virus-compound mixture to the Vero cell monolayers and incubate for 1 hour to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) to restrict virus spread and allow for the formation of localized plaques.
-
Incubation: Incubate the plates for 4-5 days to allow for plaque development.
-
Visualization: Fix the cells with formaldehyde and stain with a crystal violet solution. The plaques, which are areas of cell death caused by the virus, will appear as clear zones against a background of stained, healthy cells.
-
Quantification: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to a virus-only control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxicity of a compound.[6]
Procedure:
-
Cell Seeding: Seed Vero cells in a 96-well plate at a specific density.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Calculation: The cell viability is expressed as a percentage relative to untreated control cells. The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.
Mechanism of Action: Inhibition of ZIKV Envelope (E) Protein Expression
The effect of this compound on ZIKV E protein expression can be determined by Western blot and immunofluorescence assays.
Western Blot Procedure:
-
Infection and Treatment: Infect Vero cells with ZIKV and treat with different concentrations of this compound.
-
Protein Extraction: After a suitable incubation period, lyse the cells to extract total proteins.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Then, incubate the membrane with a primary antibody specific for the ZIKV envelope protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. A reduction in the intensity of the band corresponding to the ZIKV E protein in treated cells compared to untreated controls indicates inhibition of protein expression.
Conclusion
This compound demonstrates potent anti-Zika virus activity with a favorable cytotoxicity profile. Its mechanism of action, targeting the viral envelope protein expression, presents a distinct approach compared to the polymerase inhibition of many established antiviral drugs. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in the treatment of Zika virus infection. The data presented in this guide provides a foundational benchmark for the continued evaluation of this promising natural compound.
References
- 1. Wulfenioidins D-N, Structurally Diverse Diterpenoids with Anti-Zika Virus Activity Isolated from Orthosiphon wulfenioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]
- 4. A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
Safety Operating Guide
Navigating the Disposal of Wulfenioidin H: A Guide for Laboratory Professionals
Absence of specific disposal protocols for Wulfenioidin H necessitates a cautious and compliant approach. This document provides essential safety and logistical information for researchers, scientists, and drug development professionals, emphasizing adherence to general laboratory safety principles and institutional guidelines.
Due to the novel nature of this compound, a specific Safety Data Sheet (SDS) with detailed disposal procedures is not publicly available. As a diterpenoid isolated from Orthosiphon wulfenioides for research purposes, particularly for its anti-Zika virus activity, it must be treated as a new chemical entity with unknown long-term health and environmental effects. The following guidance is based on established best practices for the disposal of research chemicals.
Core Principle: Consult Your Environmental Health and Safety (EHS) Department
The primary and mandatory first step for the disposal of this compound, or any novel compound, is to contact your institution's Environmental Health and Safety (EHS) department.[1][2][3] EHS professionals are equipped to provide specific instructions based on local, state, and federal regulations and will have procedures in place for the management of unknown or uncharacterized chemical waste.[1][2]
General Chemical Waste Disposal Framework
In the absence of specific data for this compound, a conservative approach is to handle it as a hazardous chemical waste. Laboratory chemical waste is generally categorized based on its properties. The table below summarizes common chemical waste categories that your EHS department will consider for the proper segregation and disposal of this compound.
| Waste Category | Description | General Disposal Considerations |
| Halogenated Organic Solvents | Organic solvents containing halogens (F, Cl, Br, I). | Must be segregated from non-halogenated solvents as they require specific incineration processes to prevent the formation of toxic byproducts like dioxins.[4] |
| Non-Halogenated Organic Solvents | Organic solvents without halogens (e.g., acetone, ethanol, hexane). | Typically collected separately and often used for fuel blending or incinerated.[5] |
| Aqueous Waste (with heavy metals) | Water-based solutions containing heavy metals. | Requires specialized treatment to remove heavy metals before the aqueous portion can be disposed of. Sewer disposal is prohibited. |
| Aqueous Waste (acidic/basic) | Water-based solutions with a pH outside the neutral range. | May require neutralization to a pH between 5.5 and 11.0 before drain disposal, if permitted by local regulations and free of other hazardous materials.[6] However, for a novel compound, this is not recommended without EHS approval. |
| Solid Chemical Waste | Contaminated lab debris (gloves, paper towels), non-hazardous solids, and solid chemical reagents. | Contaminated items should be placed in a designated solid waste container.[7] Unused solid reagents should be disposed of through the EHS department. |
| Acutely Toxic Waste (P-listed) | Chemicals identified by the EPA as acutely hazardous. | Containers that held these chemicals must be triple-rinsed, and the rinsate collected as hazardous waste.[8] |
Experimental Protocol: Preliminary Waste Characterization
Before contacting your EHS department, you may be asked to provide as much information as possible about the waste stream containing this compound. The following is a general protocol for characterizing an unknown chemical waste stream. This should only be performed by trained personnel in a controlled laboratory setting.
-
Information Gathering:
-
Review all experimental notes to identify all constituents of the waste, including solvents, catalysts, and byproducts.
-
Estimate the concentration of this compound in the waste.
-
Note the total volume of the waste.
-
-
Physical Characterization:
-
Visually inspect the waste for physical state (solid, liquid, multiphasic), color, and the presence of any precipitates.
-
If it is safe to do so and does not involve opening a sealed container of a highly volatile or reactive substance, note any distinct odors.
-
-
Chemical Characterization (if deemed necessary and safe by a qualified chemist):
-
Measure the pH of aqueous waste streams using pH paper or a calibrated pH meter.
-
Do not attempt to perform any chemical tests that could lead to a reaction, such as mixing with other chemicals to test for reactivity, without a thorough safety assessment.
-
-
Documentation:
Logical Workflow for Disposal of Novel Compounds
The disposal of a new or uncharacterized chemical like this compound requires a systematic and safety-focused approach. The following diagram illustrates the decision-making process.
References
- 1. Chemical Waste Disposal | Environmental Health & Safety | Washington State University [ehs.wsu.edu]
- 2. Chemical Waste | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 3. Managing Chemical Waste | EHS [research.cuanschutz.edu]
- 4. riskassess.com.au [riskassess.com.au]
- 5. reddit.com [reddit.com]
- 6. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling Wulfenioidin H
Disclaimer: Information regarding "Wulfenioidin H" is limited. Wulfenioidins are a class of structurally diverse diterpenoids isolated from Orthosiphon wulfenioides, some of which have shown anti-Zika virus activity.[1] This guide is based on the general handling procedures for potent, hazardous research chemicals and should be supplemented with a compound-specific Safety Data Sheet (SDS) once available. The following information is provided to establish a robust safety framework for handling similar novel compounds.
Hazard Identification and Personal Protective Equipment (PPE)
All personnel must be trained on the potential hazards of this compound before handling. While a specific SDS is not available, compounds of this nature may cause severe skin burns, eye damage, and irritation to the respiratory and gastrointestinal tracts if inhaled or ingested. A comprehensive PPE protocol is mandatory to minimize exposure.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves, inspected before use. Use proper glove removal technique to avoid skin contact. | Prevents direct skin contact. |
| Eye/Face Protection | Chemical safety goggles and/or a full-face shield. | Protects eyes and face from splashes. |
| Skin and Body | Fully buttoned lab coat, long pants, and closed-toe shoes. Consider a chemically resistant apron for larger quantities. | Protects against skin exposure from spills. |
| Respiratory | Use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator is required. | Prevents inhalation of aerosols or powders. |
Operational Plan: Handling and Storage
Strict adherence to the following procedures is required to ensure a safe laboratory environment.
2.1. Engineering Controls:
-
Primary: All manipulations of this compound (weighing, dissolving, aliquoting) must be performed inside a certified chemical fume hood to minimize inhalation exposure.
-
Secondary: An eyewash station and safety shower must be readily accessible in the immediate work area.
2.2. Handling Procedures:
-
Preparation: Before starting, ensure the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Weighing: Use a dedicated, clean weighing vessel. Tare the balance with the vessel inside the fume hood. Handle the compound with clean spatulas.
-
Dissolving: Add solvent to the weighed compound slowly to avoid splashing. If sonication is required, ensure the vial is securely capped.
-
Transport: When moving solutions of this compound, use a secondary container to prevent spills.
2.3. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage location should be secured and accessible only to authorized personnel.
Caption: Experimental workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and accidental exposure.
3.1. Waste Segregation:
-
Solid Waste: Contaminated gloves, pipette tips, and weighing paper should be collected in a dedicated, sealed, and clearly labeled hazardous waste bag.
-
Liquid Waste: All solutions containing this compound must be collected in a sealed, labeled, and chemically resistant hazardous waste container.
-
Sharps: Contaminated needles and scalpels must be disposed of in a designated sharps container.
3.2. Disposal Procedure:
-
All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the primary hazard(s).
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not pour any amount of this compound down the drain.
Experimental Protocol: In Vitro Anti-Zika Virus Assay
This protocol outlines a general method for assessing the antiviral activity of this compound against the Zika virus (ZIKV), based on its known biological activity.[1]
4.1. Materials and Reagents:
-
Vero cells (or other susceptible cell line)
-
Zika virus stock (known titer)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
96-well plates
-
MTT or similar cell viability reagent
-
Plate reader
4.2. Procedure:
-
Cell Seeding: Seed Vero cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate for 24 hours.
-
Compound Dilution: Prepare a serial dilution of this compound in the cell culture medium.
-
Infection and Treatment:
-
Remove the old medium from the cells.
-
Add the diluted this compound to the wells.
-
Immediately infect the cells with ZIKV at a multiplicity of infection (MOI) of 0.1.
-
Include "cells only" and "virus only" controls.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Cytotoxicity Assay:
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO or a detergent-based buffer).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) to determine cell viability.
-
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50) to determine the compound's therapeutic index.
This compound Mechanism of Action
Some wulfenioidins have been shown to inhibit the entry of the Zika virus into host cells by suppressing the expression of the ZIKV envelope (E) protein.[1] This mechanism prevents the virus from binding to and entering the host cell, thereby halting the infection cycle at a very early stage.
Caption: Proposed mechanism of action for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
